molecular formula C4H7BrMg B1587867 2-Methyl-1-propenylmagnesium bromide CAS No. 38614-36-7

2-Methyl-1-propenylmagnesium bromide

货号: B1587867
CAS 编号: 38614-36-7
分子量: 159.31 g/mol
InChI 键: FFUIUNZKXBJVSC-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Methyl-1-propenylmagnesium bromide is a useful research compound. Its molecular formula is C4H7BrMg and its molecular weight is 159.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

magnesium;2-methylprop-1-ene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7.BrH.Mg/c1-4(2)3;;/h1H,2-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUIUNZKXBJVSC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=[CH-])C.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00403476
Record name 2-Methyl-1-propenylmagnesium bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38614-36-7
Record name 2-Methyl-1-propenylmagnesium bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methyl-1-propenylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-propenylmagnesium bromide, an organomagnesium halide, is a prominent Grignard reagent utilized in organic synthesis. Its chemical formula is C4H7BrMg, and it is typically supplied as a solution in tetrahydrofuran (B95107) (THF). This technical guide provides a comprehensive overview of its chemical properties, reactivity, and applications, with a focus on quantitative data and detailed experimental protocols.

Core Chemical Properties

This compound is a yellow to dark orange solution with a density of approximately 0.952 g/mL at 25 °C (for a 0.5M solution in THF). As a Grignard reagent, its reactivity is characterized by the nucleophilic nature of the carbon atom bonded to the magnesium-bromide moiety. This inherent nucleophilicity makes it a potent reagent for the formation of carbon-carbon bonds.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 38614-36-7
Molecular Formula C4H7BrMg
Molecular Weight 159.31 g/mol
Appearance Yellow to dark orange solution
Density (0.5M in THF) 0.952 g/mL at 25 °C
Solubility Reacts with water

Due to its high reactivity, this compound is sensitive to air and moisture and must be handled under anhydrous and inert conditions.

Reactivity and Synthetic Applications

The primary utility of this compound lies in its role as a nucleophile in two major classes of reactions: nucleophilic addition to carbonyl compounds and palladium-catalyzed cross-coupling reactions.

Nucleophilic Addition to Carbonyl Compounds

This compound readily reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively. The reaction proceeds via the nucleophilic attack of the carbanionic carbon on the electrophilic carbonyl carbon.

Experimental Protocol: Reaction with Benzaldehyde (B42025)

A general procedure for the reaction of a Grignard reagent with an aldehyde is as follows:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), place a solution of benzaldehyde in anhydrous diethyl ether or THF.

  • Cool the flask in an ice bath.

  • Slowly add a solution of this compound (typically 0.5M in THF) from the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography or distillation.

While specific yield data for the reaction of this compound with a wide range of carbonyl compounds is not extensively documented in readily available literature, the yields for Grignard additions are generally moderate to high, depending on the substrate and reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions (Kumada Coupling)

A significant application of this compound is in palladium-catalyzed cross-coupling reactions, particularly the Kumada coupling. This reaction forms a new carbon-carbon bond by coupling the Grignard reagent with an organic halide or tosylate. A notable example is the coupling with aryl and vinyl tosylates, as demonstrated in the work of Limmert, Roy, and Hartwig.[1][2][3]

Experimental Protocol: Kumada Coupling with Aryl Tosylates [1]

This protocol is adapted from the work of Limmert, M. E.; Roy, A. H.; Hartwig, J. F. J. Org. Chem.2005 , 70, 9364-9370.[1]

  • Catalyst Preparation: In a glovebox, a vial is charged with Pd(dba)2 (palladium(0)-dibenzylideneacetone complex) and a suitable phosphine (B1218219) ligand (e.g., a Josiphos-type ligand) in toluene.

  • Reaction Setup: To this catalyst solution, the aryl tosylate is added.

  • Grignard Addition: A solution of this compound (0.5 M in THF) is added to the stirred solution at room temperature.

  • Reaction Conditions: The reaction vial is sealed and heated (e.g., to 80 °C) for a specified time (typically several hours).

  • Workup: The reaction mixture is cooled, diluted with a nonpolar solvent like hexanes, and filtered.

  • Purification: The filtrate is concentrated, and the crude product is purified by flash column chromatography.

Table 2: Selected Yields for the Kumada Coupling of this compound with Aryl Tosylates [1]

Aryl TosylateProductYield (%)
4-Tolyl tosylate1-Methyl-4-(2-methyl-1-propenyl)benzene85
4-Methoxyphenyl tosylate1-Methoxy-4-(2-methyl-1-propenyl)benzene92
4-Chlorophenyl tosylate1-Chloro-4-(2-methyl-1-propenyl)benzene78
2-Naphthyl tosylate2-(2-Methyl-1-propenyl)naphthalene88

Spectroscopic Data

Detailed spectroscopic data for this compound itself is not commonly reported due to its reactive nature. However, the characteristic signals of the 2-methyl-1-propenyl group can be observed in the NMR spectra of its reaction products. For example, in the 1H NMR spectrum of 1-methoxy-4-(2-methylpropenyl)benzene, the protons of the 2-methyl-1-propenyl group appear as a broad singlet at approximately 6.23 ppm (vinylic proton) and two distinct signals for the methyl groups around 1.86 and 1.90 ppm.[1] The 13C NMR spectrum would show characteristic peaks for the vinylic carbons and the methyl carbons.

Visualizations

Logical Relationship Diagram

G Versatility of this compound A This compound B Nucleophilic Addition A->B C Palladium-Catalyzed Cross-Coupling A->C D Aldehydes B->D E Ketones B->E H Aryl/Vinyl Halides/Tosylates C->H F Secondary Alcohols D->F G Tertiary Alcohols E->G I Substituted Alkenes H->I

Caption: Versatility of this compound.

Experimental Workflow: Kumada Coupling

G Experimental Workflow for Kumada Coupling A Catalyst Preparation (Pd(dba)2 + Ligand in Toluene) B Addition of Aryl Tosylate A->B C Addition of 2-Methyl-1-propenylmagnesium Bromide in THF B->C D Reaction at Elevated Temperature (e.g., 80 °C) C->D E Workup (Dilution, Filtration) D->E F Purification (Column Chromatography) E->F G Pure Product F->G

Caption: Experimental Workflow for Kumada Coupling.

Signaling Pathway: Catalytic Cycle of Kumada Coupling

G Catalytic Cycle of Kumada Coupling cluster_reactants cluster_products A Pd(0)L2 C Ar-Pd(II)-X L2 A->C Ar-X B Oxidative Addition B->C E Ar-Pd(II)-R L2 C->E R-MgBr D Transmetalation D->E E->A Ar-R F Reductive Elimination E->F F->A ArR Coupled Product F->ArR ArX Aryl Tosylate ArX->B RMgBr 2-Methyl-1-propenyl- magnesium bromide RMgBr->D

Caption: Catalytic Cycle of Kumada Coupling.

Conclusion

This compound is a valuable and versatile Grignard reagent in the arsenal (B13267) of synthetic organic chemists. Its utility in forming carbon-carbon bonds through both nucleophilic addition to carbonyls and palladium-catalyzed cross-coupling reactions makes it a key building block in the synthesis of complex organic molecules. The detailed protocols and quantitative data provided in this guide are intended to facilitate its effective use in research and development, particularly in the pharmaceutical industry. Proper handling under inert conditions is paramount to ensure its reactivity and achieve high yields in synthetic transformations.

References

An In-depth Technical Guide to 2-Methyl-1-propenylmagnesium bromide (CAS: 38614-36-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-1-propenylmagnesium bromide, a versatile Grignard reagent with significant applications in organic synthesis. This document details its chemical properties, synthesis, and key applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. Experimental protocols and reaction mechanisms are provided to assist researchers in its practical application.

Chemical and Physical Properties

This compound, also known as isobutenylmagnesium bromide, is an organomagnesium halide with the chemical formula C₄H₇BrMg.[1][2][3] It is typically supplied as a 0.5 M solution in tetrahydrofuran (B95107) (THF).[2][4] The compound is a yellow to dark orange liquid, highly reactive, and sensitive to moisture and air.[5]

PropertyValueReference
CAS Number 38614-36-7[1][2][3][4]
Molecular Formula C₄H₇BrMg[1][2][3]
Molecular Weight 159.31 g/mol [2][3][4]
Appearance Yellow to dark orange liquid[5]
Typical Concentration 0.5 M in THF[2][4]
Density (of 0.5M solution in THF) 0.952 g/mL at 25 °C[4]
Synonyms Isobutenylmagnesium bromide, (2-Methylpropenyl)magnesium bromide, 2,2-Dimethylvinylmagnesium bromide[6]

Synthesis of this compound

The synthesis of this compound follows the general principle of Grignard reagent formation, which involves the reaction of an organohalide with magnesium metal in an anhydrous ether solvent. The following is a representative experimental protocol adapted from established procedures for the synthesis of vinyl Grignard reagents.

Experimental Protocol: Synthesis of this compound

Materials:

  • Magnesium turnings

  • 1-Bromo-2-methylpropene (isobutenyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Dropping funnel, flame-dried

  • Magnetic stirrer

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Apparatus Setup: Assemble the flame-dried three-necked flask with the reflux condenser, dropping funnel, and an inert gas inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine to activate the magnesium surface.

  • Initiation: Add a small amount of anhydrous THF to cover the magnesium. Prepare a solution of 1-bromo-2-methylpropene in anhydrous THF in the dropping funnel. Add a small portion of the bromide solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and gentle refluxing is observed.

  • Addition: Once the reaction has started, add the remaining solution of 1-bromo-2-methylpropene dropwise from the funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed. The resulting solution of this compound is then ready for use.

G cluster_synthesis Synthesis Workflow Flame-dried Glassware Flame-dried Glassware Mg Turnings + I2 Mg Turnings + I2 Flame-dried Glassware->Mg Turnings + I2 Add Initiation Initiation Mg Turnings + I2->Initiation Add small amount of bromide soln. Anhydrous THF Anhydrous THF Anhydrous THF->Initiation 1-Bromo-2-methylpropene 1-Bromo-2-methylpropene 1-Bromo-2-methylpropene->Initiation Addition & Reflux Addition & Reflux 1-Bromo-2-methylpropene->Addition & Reflux Dropwise addition Initiation->Addition & Reflux Successful initiation Product Solution 2-Methyl-1-propenylmagnesium bromide in THF Addition & Reflux->Product Solution G cluster_catalytic_cycle Kumada-Corriu Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂(OTs) Pd0->PdII_Aryl Oxidative Addition PdII_Vinyl R¹-Pd(II)L₂(R²) PdII_Aryl->PdII_Vinyl Transmetalation PdII_Vinyl->Pd0 Product R¹-R² PdII_Vinyl->Product Reductive Elimination MgBrOTs Mg(OTs)Br ArylOTs R¹-OTs ArylOTs->PdII_Aryl Grignard R²-MgBr (2-Methyl-1-propenyl -magnesium bromide) Grignard->PdII_Vinyl

References

An In-depth Technical Guide on the Structure of 2-Methyl-1-propenylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-propenylmagnesium bromide, a prominent Grignard reagent, plays a crucial role in organic synthesis. Its significance lies in its capacity to form carbon-carbon bonds, a fundamental process in the construction of complex organic molecules.[1] This organomagnesium halide is particularly valued for its utility in introducing the isobutenyl group into various substrates. This guide provides a comprehensive overview of the structure, properties, and synthesis of this compound, tailored for professionals in research and drug development.

Molecular Structure and Properties

This compound is characterized by the chemical formula C4H7BrMg.[2][3] The structure features a magnesium atom bonded to a bromine atom and a 2-methyl-1-propenyl group. The organometallic bond between the carbon and magnesium atoms is highly polarized, rendering the carbon atom nucleophilic and basic. This inherent reactivity is the cornerstone of its synthetic utility.

The IUPAC name for this compound is bromo(2-methylprop-1-en-1-yl)magnesium.[4] It is also commonly known as isobutenylmagnesium bromide.

Visualization of the Molecular Structure

To facilitate a clear understanding of its atomic arrangement, the following diagram illustrates the structure of this compound.

Caption: Ball-and-stick model of this compound.

Physicochemical Properties

Solutions of this compound typically appear as a yellow to dark orange or brown liquid.[4][5][6] It is commonly supplied as a 0.5 M solution in tetrahydrofuran (B95107) (THF).[2] The physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C4H7BrMg[2][3]
Molecular Weight 159.31 g/mol [2][3]
CAS Number 38614-36-7[2][3]
Appearance Yellow to dark orange/brown solution[4][5][6]
Density 0.952 g/mL at 25 °C[2][6]
Flash Point 5 °F (-15 °C)[2][6]
Solubility Typically used in ethereal solvents like THF[2]

Experimental Protocols: Synthesis

The synthesis of this compound is a standard Grignard reaction. The general protocol involves the reaction of 2-bromo-1-propene with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF).

Materials:

  • Magnesium turnings

  • 2-Bromo-1-propene

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Reaction flask with a reflux condenser and a dropping funnel

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Preparation of Apparatus: The glassware must be thoroughly dried to exclude moisture, which would quench the Grignard reagent. The reaction is set up under an inert atmosphere.

  • Initiation: Magnesium turnings are placed in the reaction flask. A small crystal of iodine is often added to activate the magnesium surface. A small amount of the 2-bromo-1-propene solution in THF is added to the magnesium. The reaction is initiated, which is often indicated by a color change and a gentle reflux.

  • Addition of Alkyl Halide: Once the reaction has initiated, the remaining solution of 2-bromo-1-propene in THF is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion and Use: After the addition is complete, the reaction mixture is typically stirred and may be gently heated to ensure complete reaction. The resulting Grignard reagent solution is then used directly for subsequent reactions.

Reactivity and Applications in Synthesis

This compound is a versatile nucleophile used in a variety of organic transformations.[2][5] Its primary application is in the formation of new carbon-carbon bonds through reactions with electrophiles.

Key Reactions and Synthetic Utility
  • Reactions with Carbonyl Compounds: It readily reacts with aldehydes, ketones, and esters to form secondary, tertiary, and tertiary alcohols, respectively. This is a fundamental method for building more complex molecular skeletons.

  • Palladium-Catalyzed Cross-Coupling Reactions: This Grignard reagent is employed in palladium-catalyzed coupling reactions with aryl tosylates to form new C-C bonds.[2][5][7]

  • Synthesis of Pharmaceutical Intermediates: It serves as a key reagent in the synthesis of various pharmaceutical compounds, including (2S,3S)-3′-fluoroisoleucine.[2][5][8]

  • General Organic Synthesis: It is used in the preparation of biaryls, alkylarenes, alkenylarenes, and alkynylalkenones.[5]

Logical Workflow for a Typical Grignard Reaction

The following diagram illustrates the general workflow for a synthetic protocol involving this compound.

G start Start: Assemble Dry Glassware under Inert Atmosphere add_mg Add Magnesium Turnings and Initiator (Iodine) start->add_mg add_halide Slowly Add 2-Bromo-1-propene in Anhydrous THF add_mg->add_halide reflux Maintain Gentle Reflux to Sustain Reaction add_halide->reflux formation Formation of this compound Solution reflux->formation add_electrophile Add Electrophile (e.g., Aldehyde, Ketone) formation->add_electrophile quench Quench Reaction with Aqueous Acid add_electrophile->quench workup Aqueous Workup and Extraction quench->workup purification Purification of Product (e.g., Chromatography, Distillation) workup->purification end_node End: Isolated Product purification->end_node

Caption: General workflow for synthesis using this compound.

Safety and Handling

This compound is a highly reactive and flammable substance.[6] It reacts violently with water, releasing flammable gases.[6] Therefore, it must be handled under anhydrous conditions and an inert atmosphere. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a powerful and versatile reagent in the arsenal (B13267) of synthetic organic chemists. Its well-defined structure and predictable reactivity make it an invaluable tool for the construction of complex organic molecules, with significant applications in pharmaceutical development and materials science. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in a research and development setting.

References

An In-depth Technical Guide to 2-Methyl-1-propenylmagnesium bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-1-propenylmagnesium bromide, a valuable organometallic reagent in organic synthesis. The document details its chemical identifiers, physical properties, and safety information. Furthermore, it presents a detailed experimental protocol for a representative reaction, accompanied by a workflow visualization to facilitate understanding and implementation in a laboratory setting.

Chemical Identity and Properties

This compound, a Grignard reagent, is a powerful nucleophile used to form carbon-carbon bonds. It is typically supplied as a solution in an ethereal solvent like tetrahydrofuran (B95107) (THF).

Table 1: Synonyms and Chemical Identifiers

Identifier TypeValue
CAS Number 38614-36-7[1][2][3][4][5]
PubChem CID 4456485[4][6]
Molecular Formula C4H7BrMg[3][4]
Molecular Weight 159.31 g/mol [2][4][6]
InChI InChI=1S/C4H7.BrH.Mg/c1-4(2)3;;/h1H,2-3H3;1H;/q-1;;+2/p-1
InChIKey BKVIQODYSREJQH-UHFFFAOYSA-M
SMILES CC(C)=C[Mg]Br[4]
Synonyms (2-Methylpropenyl)magnesium bromide, Bromo(2-methylpropenyl)magnesium, Bromo(2-methyl-1-propen-1-yl)magnesium, (2-Methylprop-1-en-1-yl)magnesium bromide, (β,β-Dimethylvinyl)magnesium bromide, 1-Bromomagnesio-2-methyl-1-propene, 2,2-Dimethylvinylmagnesium bromide, Isobutenylmagnesium bromide[2]

Table 2: Physical and Chemical Properties

PropertyValue
Appearance Yellow to dark orange solution[1]
Form Typically a 0.5M solution in Tetrahydrofuran (THF)[1]
Density 0.952 g/mL at 25 °C (for 0.5M solution in THF)[7]
Flash Point -15 °C (for 0.5M solution in THF)[7]
Solubility Reacts violently with water[7]

Safety and Handling

This compound is a reactive and hazardous substance that requires careful handling in a controlled laboratory environment.

Table 3: GHS Hazard Information

Hazard ClassGHS CodeDescription
Substances and mixtures which in contact with water emit flammable gasesH261In contact with water releases flammable gas[8]
Skin corrosion/irritationH314Causes severe skin burns and eye damage[8]
Flammable liquidsH225Highly flammable liquid and vapor[9]
Acute toxicity, OralH302Harmful if swallowed[9]
Specific target organ toxicity — Single exposureH335May cause respiratory irritation[9]
CarcinogenicityH351Suspected of causing cancer[9]

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.

  • Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.

  • Keep away from sources of ignition.

  • Have appropriate quenching agents and fire extinguishing media readily available.

Applications in Organic Synthesis

This compound is a versatile Grignard reagent employed in a variety of organic transformations. Its primary utility lies in the introduction of the 2-methyl-1-propenyl (isobutenyl) group into molecules. Key applications include:

  • Nucleophilic Addition to Carbonyls: Reacts with aldehydes, ketones, and esters to form the corresponding secondary and tertiary allylic alcohols.

  • Palladium-Catalyzed Cross-Coupling Reactions: Serves as the nucleophilic partner in Kumada-type cross-coupling reactions with aryl and vinyl halides or tosylates to form substituted alkenes.[1]

  • Synthesis of Complex Molecules: It has been utilized in the synthesis of specialized molecules, such as (2S,3S)-3′-fluoroisoleucine.[1]

Experimental Protocol: A Representative Grignard Reaction

While a specific, detailed protocol for a reaction involving this compound was not found in the immediate search results, a general procedure for a Grignard reaction with a ketone is provided below. This can be adapted by a skilled chemist for use with this compound.

Reaction: General reaction of this compound with a generic ketone (R-CO-R').

Table 4: Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
Ketone (R-CO-R')Varies(To be determined)1.0 eq
This compound (0.5M in THF)159.31(To be calculated)1.1 - 1.5 eq
Anhydrous Tetrahydrofuran (THF)72.11(Sufficient for dissolution)-
Saturated aqueous Ammonium (B1175870) Chloride (NH4Cl) solution53.49(Sufficient for quenching)-
Anhydrous Magnesium Sulfate (B86663) (MgSO4) or Sodium Sulfate (Na2SO4)120.37 / 142.04(Sufficient for drying)-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)Varies(Sufficient for extraction)-

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and a nitrogen inlet is assembled. The system is flushed with dry nitrogen.

  • Reagent Addition: A solution of the ketone in anhydrous THF is charged into the flask. The flask is cooled to 0 °C in an ice bath. The this compound solution is added dropwise from the dropping funnel to the stirred ketone solution over a period of 15-30 minutes.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 1-4 hours, monitored by TLC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with an organic solvent (e.g., diethyl ether).

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by a suitable method, such as column chromatography on silica (B1680970) gel, to afford the desired tertiary alcohol.

Workflow Visualization

The following diagram illustrates the general workflow for the Grignard reaction described above.

Grignard_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification setup Assemble and flame-dry glassware under N2 add_ketone Charge ketone and anhydrous THF setup->add_ketone 1. cool Cool to 0 °C add_ketone->cool 2. add_grignard Add 2-Methyl-1-propenylmagnesium bromide solution dropwise cool->add_grignard 3. react Stir at room temperature add_grignard->react 4. quench Quench with sat. aq. NH4Cl react->quench 5. extract Extract with organic solvent quench->extract 6. dry Dry organic layer extract->dry 7. concentrate Concentrate in vacuo dry->concentrate 8. purify Purify by column chromatography concentrate->purify 9. product Final Product (Tertiary Alcohol) purify->product 10.

A generalized workflow for a Grignard reaction.

This guide serves as a foundational resource for understanding and utilizing this compound in a research and development setting. For specific applications, it is crucial to consult detailed procedures from peer-reviewed literature to ensure safe and successful execution of the chemical transformations.

References

reactivity of vinylic Grignard reagents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of Vinylic Grignard Reagents

Abstract

Vinylic Grignard reagents, organomagnesium halides with the magnesium atom attached to an sp²-hybridized carbon of a double bond, are powerful and versatile intermediates in organic synthesis. Their unique reactivity profile, characterized by strong nucleophilicity and basicity, enables the formation of crucial carbon-carbon bonds. This technical guide provides a comprehensive overview of the formation, stability, and . It includes detailed experimental protocols, quantitative data summaries, and diagrams of key reaction pathways to serve as a resource for researchers, scientists, and professionals in drug development and chemical synthesis.

Formation of Vinylic Grignard Reagents

The synthesis of Grignard reagents is achieved through the reaction of an organic halide with magnesium metal.[1] For vinylic Grignards, this involves reacting a vinyl halide with magnesium turnings in an ethereal solvent.[2]

Key Considerations:

  • Solvent: Anhydrous tetrahydrofuran (B95107) (THF) is the preferred solvent for the formation of vinylic Grignard reagents, as vinylic halides are generally less reactive than their alkyl counterparts and benefit from THF's higher solvating power compared to diethyl ether.[2][3]

  • Anhydrous Conditions: Grignard reagents are highly reactive with protic compounds, including water.[3][4] Therefore, all glassware must be rigorously dried (e.g., flame-dried or oven-dried), and anhydrous solvents must be used to prevent the reagent from being destroyed.[5]

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide, which can inhibit the reaction.[4] Activation is crucial and can be achieved by adding a small crystal of iodine, which chemically cleans the surface, or by mechanical means such as stirring or sonication.[5][6]

  • Initiation: The reaction can have an induction period. Gentle heating or the addition of an initiator like a small amount of methyl iodide or 1,2-dibromoethane (B42909) can help start the reaction.[7]

The overall workflow for the formation of a vinylic Grignard reagent is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_result Result glassware Flame-Dry Glassware (Flask, Condenser) mg Add Mg Turnings & Iodine Crystal solvent Add Anhydrous THF start Initiate Reaction: Add small amount of Vinyl Halide Solution solvent->start Under Inert Atmosphere (N₂ or Ar) addition Slowly Add Remaining Vinyl Halide in THF reflux Maintain Gentle Reflux (30-60 min) product Vinylic Grignard Reagent (R-MgX in THF) reflux->product

Caption: General workflow for vinylic Grignard reagent formation.

Stability and Structure

The carbon-magnesium bond in a Grignard reagent is highly polarized, with the carbon atom being significantly more electronegative than magnesium. This imparts a carbanionic character to the vinylic carbon, making it a potent nucleophile and a strong base.[2][8] In solution, Grignard reagents exist in a complex equilibrium, known as the Schlenk equilibrium, involving the organomagnesium halide (RMgX) and the diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species. The position of this equilibrium is influenced by the solvent, temperature, and the nature of the organic group and halide.

While generally stable in ethereal solution under inert conditions, some strained vinylic Grignard reagents have been observed to undergo rearrangement.[9] For instance, the Grignard reagent formed from exocyclopropyl vinyl bromide can rearrange, especially at elevated temperatures.[9]

Reactivity of Vinylic Grignard Reagents

The is dominated by their dual nature as strong nucleophiles and strong bases.

Nucleophilic Reactions

As powerful nucleophiles, vinylic Grignard reagents readily attack a wide range of electrophilic centers, most notably carbonyl carbons. This reactivity is fundamental to their utility in forming new carbon-carbon bonds.[4]

  • Reactions with Aldehydes and Ketones: This is one of the most common applications of Grignard reagents. They add to aldehydes and ketones to form secondary and tertiary alcohols, respectively, after an acidic workup.[2][3]

  • Reactions with Esters and Acid Halides: These substrates react with two equivalents of the Grignard reagent. The first equivalent adds to the carbonyl, leading to the expulsion of the leaving group (e.g., -OR or -X) to form a ketone intermediate. This ketone then rapidly reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol after workup.[2][3]

  • Reactions with Epoxides: Vinylic Grignards act as nucleophiles in an Sₙ2-type reaction, attacking one of the carbons of the epoxide ring and causing it to open.[10] This reaction typically occurs at the less substituted carbon and results in an alcohol where the vinyl group and the hydroxyl group are on adjacent carbons.[10]

  • Reactions with Nitriles: The addition of a vinylic Grignard reagent to a nitrile forms an imine intermediate, which upon hydrolysis yields a ketone.[2][3]

The general pathway for the reaction with a carbonyl compound is illustrated below.

G reagent Vinylic Grignard (R-MgX) intermediate Magnesium Alkoxide Intermediate reagent->intermediate Nucleophilic Attack carbonyl Carbonyl Compound (e.g., Ketone) carbonyl->intermediate workup Aqueous Acidic Workup (H₃O⁺) intermediate->workup Protonation product Alcohol Product workup->product

Caption: Nucleophilic addition of a vinylic Grignard to a carbonyl.

Basicity and Limitations

The carbanionic nature of vinylic Grignard reagents makes them extremely strong bases (the pKa of a typical alkane is ~50).[11] This high basicity is also a primary limitation. They will react readily with any compound that has an acidic proton, such as:

  • Water

  • Alcohols

  • Carboxylic Acids[2]

  • Terminal Alkynes[3]

  • Amines

In these reactions, the Grignard reagent is simply protonated and converted into the corresponding alkene, destroying its nucleophilic potential for the desired reaction. This necessitates the use of aprotic solvents and protection of acidic functional groups within the substrate.

Metal-Catalyzed Cross-Coupling Reactions

Vinylic Grignard reagents are excellent nucleophiles for transition metal-catalyzed cross-coupling reactions (e.g., Kumada coupling). These reactions form a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond by coupling the vinylic Grignard with another organic halide.

  • Catalysts: Palladium and nickel complexes are commonly used catalysts for these transformations.[1] More recently, cheaper and less toxic iron complexes have also been shown to be effective.[1]

  • Stereospecificity: Palladium-catalyzed couplings often proceed stereospecifically, with retention of the double bond's configuration, making them highly valuable for the synthesis of complex dienes and other unsaturated systems.[1]

G RMgX Vinylic Grignard (R-MgX) cycle_trans Transmetalation RMgX->cycle_trans R_X Organic Halide (R'-X') cycle_ox Oxidative Addition R_X->cycle_ox Pd_cat Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Pd_cat->cycle_trans product Coupled Product (R-R') cycle_ox->Pd_cat cycle_red Reductive Elimination cycle_trans->cycle_red cycle_red->Pd_cat Regenerates Catalyst cycle_red->product

Caption: Simplified scheme for a Pd-catalyzed Kumada cross-coupling.

Quantitative Data

The can be influenced by reaction conditions and the nature of the electrophile. The following tables provide comparative and quantitative data from the literature.

Table 1: Comparison of Vinylic Grignard and Vinylic Zinc Reagents [12]

FeatureVinylic Grignard ReagentVinylic Zinc Reagent
Reactivity HighModerate
Basicity StrongModerate
Functional Group Tolerance Limited (reacts with esters, ketones, etc.)Excellent (tolerates esters, amides, nitriles)
Chemoselectivity Moderate to LowHigh
Stereoselectivity Generally good, but can be variableHigh (retention of configuration)

Table 2: Yields in the Synthesis of Vinylic Lead Compounds [13]

The reaction of vinylmagnesium chloride with lead chloride and an alkyl halide demonstrates the high efficiency of these reagents in specific organometallic syntheses.

ReactantsProductYield (%)
Vinyl MgCl, CH₃Cl, PbCl₂Trivinylmethyl lead92.5
Vinyl MgCl, C₂H₅Cl, PbCl₂Ethylvinyl lead compoundsN/A
Vinyl MgCl, n-C₄H₉Cl, PbCl₂Butylvinyl lead compoundsN/A

Experimental Protocols

Protocol 1: Preparation of Vinylmagnesium Bromide in THF

This protocol is adapted from procedures found in the literature.[5][7][14]

Materials:

  • Magnesium turnings (1.2 g atoms)

  • Iodine (one small crystal)

  • Vinyl bromide (1.3 moles), freshly distilled

  • Anhydrous Tetrahydrofuran (THF), ~500 mL

Equipment:

  • 2-L three-necked, round-bottom flask, oven or flame-dried

  • Mechanical stirrer

  • Dropping funnel

  • Reflux condenser (fitted with a drying tube or connected to an inert gas line)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the dry three-necked flask with the stirrer, reflux condenser, and dropping funnel under a positive pressure of inert gas.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine.

  • Initiation: Add enough anhydrous THF to just cover the magnesium. Prepare a solution of the vinyl bromide in ~120 mL of anhydrous THF in the dropping funnel. Add a small amount (~5 mL) of the vinyl bromide solution to the magnesium suspension. The disappearance of the iodine color and/or the gentle bubbling indicates the reaction has started. Gentle warming may be required.

  • Addition: Once the reaction is initiated, add an additional 350 mL of anhydrous THF to the flask to facilitate stirring. Add the remaining vinyl bromide solution dropwise from the funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture and maintain reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.

  • Use: Cool the resulting greyish-black solution to room temperature. The vinylmagnesium bromide solution is now ready for use in subsequent reactions.

Protocol 2: Reaction of Vinylmagnesium Bromide with a Ketone (6-Methylhept-5-en-2-one)[5]

Materials:

  • Vinylmagnesium bromide solution (from Protocol 1)

  • 6-Methylhept-5-en-2-one

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Equipment:

  • Round-bottom flask with a magnetic stirrer and dropping funnel

  • Ice bath

Procedure:

  • Setup: In a clean, dry flask, dissolve the ketone in anhydrous THF under an inert atmosphere. Cool the solution to 0 °C using an ice bath.

  • Addition: Slowly add the prepared vinylmagnesium bromide solution to the stirred ketone solution via the dropping funnel. Maintain the temperature at or below 0 °C during the addition.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will protonate the intermediate alkoxide and precipitate magnesium salts.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol product. Further purification can be achieved via column chromatography or distillation.

Conclusion

Vinylic Grignard reagents are indispensable tools in modern organic synthesis. Their reliable formation from vinyl halides and their potent nucleophilic character allow for the efficient construction of complex molecules containing vinyl moieties. While their high basicity imposes limitations regarding protic functional groups, this can be managed through careful substrate design and the use of protecting groups. Their utility in classic carbonyl additions and in modern transition metal-catalyzed cross-coupling reactions ensures that they will remain a mainstay for researchers in the pharmaceutical and chemical industries.

References

An In-depth Technical Guide on the Fundamental Principles of Grignard Reagent Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles governing the stability of Grignard reagents. Understanding these principles is critical for the successful application of these versatile reagents in research, development, and manufacturing.

Introduction to Grignard Reagents

Grignard reagents, with the general formula R-Mg-X (where R is an alkyl or aryl group and X is a halogen), are among the most important organometallic compounds in synthetic organic chemistry. Their utility stems from the nucleophilic character of the carbon atom bonded to magnesium, enabling the formation of new carbon-carbon bonds.[1][2] However, their high reactivity also makes them susceptible to degradation, necessitating careful handling and a thorough understanding of their stability.[3][4]

The Schlenk Equilibrium: A Dynamic System

A fundamental concept in understanding Grignard reagent solutions is the Schlenk equilibrium, a dynamic equilibrium between the monomeric Grignard reagent (RMgX) and its corresponding dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species.[5] This equilibrium significantly influences the composition and reactivity of the Grignard solution.

Schlenk_Equilibrium RMgX 2 RMgX (Grignard Reagent Monomer) R2Mg_MgX2 R₂Mg + MgX₂ (Dialkylmagnesium and Magnesium Halide) RMgX->R2Mg_MgX2

Caption: The Schlenk Equilibrium for Grignard Reagents.

The position of the Schlenk equilibrium is influenced by several factors, including the nature of the R group, the halogen, the solvent, and the temperature.[5] For instance, in tetrahydrofuran (B95107) (THF), the equilibrium tends to favor the formation of R₂Mg and MgX₂ more than in diethyl ether due to the better solvation of the magnesium cation by THF.

Factors Affecting Grignard Reagent Stability

The stability of a Grignard reagent is not intrinsic but is highly dependent on its chemical and physical environment. The key factors influencing stability are solvent, temperature, and the presence of atmospheric components like moisture and oxygen.

Factors_Affecting_Stability cluster_factors Influencing Factors cluster_reagent Grignard Reagent Stability Solvent Solvent Stability Stability Solvent->Stability Coordination, Solvation Temperature Temperature Temperature->Stability Thermal Decomposition Atmosphere Atmosphere (O₂, H₂O) Atmosphere->Stability Oxidation & Protonolysis

Caption: Key factors influencing the stability of Grignard reagents.

The choice of solvent is paramount for both the formation and stability of Grignard reagents. Ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are commonly used because they solvate the magnesium atom, forming a stable complex that prevents aggregation and precipitation.[2]

  • Tetrahydrofuran (THF): A common solvent that readily dissolves Grignard reagents. However, Grignard solutions in THF may be less stable over long-term storage compared to other ethers.

  • 2-Methyltetrahydrofuran (2-MeTHF): A "greener" alternative to THF, 2-MeTHF has been shown to enhance the stability of Grignard reagents.[6][7] Its lower tendency to form peroxides and its higher boiling point are advantageous.[8] Some Grignard solutions in 2-MeTHF can be stable for several months under optimal conditions.[3]

  • Cyclopentyl methyl ether (CPME): Another environmentally benign solvent that offers excellent stability for many Grignard reagents, with some solutions reported to be stable for months.[3]

Temperature plays a crucial role in the stability of Grignard reagents. While some are stable at elevated temperatures, others, particularly those with electron-poor organic moieties, can be thermally labile.[9] For long-term storage, refrigeration (0-4 °C) is often recommended to slow down degradation processes.[3] However, low temperatures can sometimes cause the precipitation of magnesium salts, especially in concentrated solutions.[3]

Grignard reagents are highly sensitive to atmospheric moisture and oxygen.[3]

  • Moisture (Water): Water rapidly protonates the Grignard reagent, leading to the formation of the corresponding hydrocarbon and magnesium hydroxide (B78521) salts, rendering the reagent inactive.[3] This is why strictly anhydrous conditions are essential for their preparation and handling.[4]

  • Oxygen: Oxygen can oxidize Grignard reagents, leading to the formation of magnesium alkoxides and other byproducts.[3] This degradation pathway further underscores the need for an inert atmosphere (e.g., nitrogen or argon) during storage and use.[3]

Quantitative Stability Data

The stability of Grignard reagents is often assessed by monitoring their concentration over time under specific storage conditions. While extensive comparative data is dispersed throughout the literature, the following table summarizes the known stability profiles of some common Grignard reagents in different solvents.

Grignard ReagentSolventStorage TemperatureStabilityReference(s)
Various2-MeTHFRoom TemperatureStable for several months[3]
VariousCPME0 °CStable for at least 3 months[10]
n-Butyllithium2-MeTHF35 °CHalf-life of 70 minutes[7][11]
n-ButyllithiumTHF35 °CHalf-life of 10 minutes[7][11]

*Note: n-Butyllithium is an organolithium reagent, but its stability data is included here to provide a quantitative comparison of solvent effects on highly reactive organometallics.

Experimental Protocols for Stability Assessment

A common method for assessing the stability of a Grignard reagent is to monitor its concentration over time using titration.

Stability_Workflow cluster_prep Preparation & Storage cluster_monitoring Monitoring cluster_analysis Data Analysis A Prepare Grignard Reagent under Inert Atmosphere B Store in Sealed Container under Inert Gas at Controlled Temperature A->B C Withdraw Aliquot at Time Intervals (t=0, t₁, t₂, ...) B->C D Titrate Aliquot to Determine Concentration C->D E Plot Concentration vs. Time D->E F Determine Degradation Rate E->F

References

An In-depth Technical Guide to the Spectroscopic Data of 2-Methyl-1-propenylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

2-Methyl-1-propenylmagnesium bromide, also known as isobutenylmagnesium bromide, is an organomagnesium halide with the chemical formula (CH₃)₂C=CHMgBr. It is typically supplied as a solution in an ether solvent, most commonly tetrahydrofuran (B95107) (THF), to ensure its stability. As a Grignard reagent, it serves as a potent nucleophile and a strong base, making it a versatile tool in the formation of carbon-carbon bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the characterization of organometallic compounds like this compound. The spectra are typically acquired in a deuterated ether solvent, such as THF-d₈, to maintain the reagent's stability.

Expected ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The electron-donating effect of the magnesium atom will cause the vinylic proton to be significantly shielded (shifted upfield) compared to a typical vinylic proton in an alkene.

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
(CH₃)₂C=~1.5 - 2.0Singlet (or two closely spaced singlets)6H
=CHMgBr~5.0 - 6.0Singlet1H

Note: The exact chemical shifts can be influenced by the solvent, concentration, and the presence of Schlenk equilibrium species (R₂Mg and MgBr₂).

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information about the carbon skeleton. The carbon atom bonded to the magnesium will be significantly shielded.

Assignment Expected Chemical Shift (δ, ppm)
(C H₃)₂C=~20 - 30
(CH₃)₂C =~140 - 150
=C HMgBr~160 - 170

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule. For this compound, the key vibrational modes would be associated with the carbon-carbon double bond and the carbon-hydrogen bonds.

Expected IR Absorption Bands

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C=C stretch~1600 - 1650Medium
=C-H stretch~3000 - 3100Medium
C-H stretch (methyl)~2850 - 3000Strong
C-H bend (methyl)~1375 and ~1450Medium

Experimental Protocols

The following provides a generalized protocol for the synthesis of a Grignard reagent like this compound and its subsequent spectroscopic analysis. All procedures must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent the decomposition of the reagent.

Synthesis of this compound

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer. The entire apparatus is flame-dried under a stream of inert gas to remove any moisture.

  • Magnesium Activation: Magnesium turnings are placed in the flask. A small crystal of iodine is often added to activate the magnesium surface.

  • Initiation: A small amount of a solution of 1-bromo-2-methylpropene in anhydrous THF is added to the magnesium turnings. The reaction is initiated, which is often indicated by a gentle bubbling and a slight warming of the flask.

  • Addition of Alkyl Halide: The remaining solution of 1-bromo-2-methylpropene in anhydrous THF is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, the reaction mixture is stirred and may be gently heated to ensure all the magnesium has reacted. The resulting grey-to-brown solution is the Grignard reagent.

NMR Sample Preparation and Analysis

  • Sample Extraction: Under an inert atmosphere, an aliquot of the Grignard reagent solution is carefully transferred to a dry NMR tube.

  • Solvent Addition: Anhydrous deuterated THF (THF-d₈) is added to the NMR tube.

  • Sealing: The NMR tube is sealed under the inert atmosphere.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired using a standard NMR spectrometer.

IR Sample Preparation and Analysis

  • Sample Cell: A specialized liquid transmission cell with salt plates (e.g., NaCl or KBr) suitable for air-sensitive samples is used.

  • Sample Loading: The cell is filled with the Grignard reagent solution inside a glovebox or under a stream of inert gas.

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

Visualizations

Grignard Reagent Formation Workflow

G Grignard Reagent Synthesis Workflow A Flame-dried Glassware (Three-neck flask, condenser, dropping funnel) B Add Magnesium Turnings and Iodine Crystal A->B C Add small amount of 1-bromo-2-methylpropene in Anhydrous THF B->C D Initiate Reaction (Observe bubbling/warming) C->D E Dropwise addition of remaining 1-bromo-2-methylpropene solution D->E F Maintain Gentle Reflux E->F G Stir to Completion F->G H This compound solution in THF G->H

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Logical Relationship in Spectroscopic Characterization

G Spectroscopic Characterization Logic A Synthesized Grignard Reagent B NMR Spectroscopy A->B C IR Spectroscopy A->C D Proton Environments (Chemical Shift, Multiplicity) B->D E Carbon Skeleton (Chemical Shift) B->E F Functional Groups (Vibrational Frequencies) C->F G Structural Elucidation of This compound D->G E->G F->G

Caption: A diagram showing the relationship between the synthesized compound and its characterization methods.

Unraveling the Enigma: A Deep Dive into the Theoretical Mechanisms of Grignard Reagent Formation

Author: BenchChem Technical Support Team. Date: December 2025

For over a century, the precise mechanism of the Grignard reaction, a cornerstone of synthetic organic chemistry, has been a subject of intense debate and investigation. This in-depth technical guide synthesizes the current theoretical understanding of Grignard reagent formation, providing researchers, scientists, and drug development professionals with a comprehensive overview of the core mechanistic proposals, supported by quantitative data and detailed experimental considerations.

The formation of an organomagnesium halide (R-MgX) from an organic halide (R-X) and magnesium metal is deceptively simple in its stoichiometry but remarkably complex in its mechanistic underpinnings.[1] The reaction is known to be highly sensitive to reaction conditions, including the nature of the organic halide, the solvent, and the state of the magnesium surface, all of which contribute to the challenge of elucidating a single, unified mechanism.[2]

Proposed Mechanistic Pathways: A Triad of Theories

Theoretical and experimental evidence points towards three primary mechanistic proposals for Grignard reagent formation: a radical mechanism, a non-radical (or carbanionic) mechanism, and a surface-mediated mechanism. These pathways are not necessarily mutually exclusive and may operate concurrently or be favored under different reaction conditions.

The Radical Mechanism

The radical pathway has long been a leading contender, supported by the observation of radical coupling byproducts.[3] This mechanism postulates the transfer of a single electron from the magnesium metal to the organic halide, leading to the formation of a radical anion that subsequently cleaves to form an alkyl or aryl radical and a halide anion.[4]

Key steps in the radical mechanism include:

  • Single Electron Transfer (SET): An electron is transferred from the magnesium surface to the antibonding σ* orbital of the C-X bond in the organic halide.

  • Dissociative Electron Transfer: The resulting radical anion undergoes rapid fragmentation to yield an organic radical (R•) and a halide ion (X⁻).

  • Radical Combination: The organic radical then combines with a magnesium-centered radical species (MgX•), likely on the magnesium surface, to form the Grignard reagent (RMgX).[5]

Computational studies have provided significant insights into the energetics of this pathway. For instance, the homolytic cleavage of the Mg-CH₃ bond in a solvated Grignard reagent requires a substantial amount of energy, suggesting that free alkyl radicals are unlikely to form in a pure solution of the reagent itself.[6] However, the presence of an electrophilic substrate can significantly lower the Mg-C bond dissociation energy, making the radical pathway more favorable.[6]

Radical_Mechanism cluster_surface Magnesium Surface Mg_surface Mg(s) MgX_radical Mg⁺•X Mg_surface->MgX_radical + X⁻ RX R-X Radical_Anion [R-X]•⁻ RX->Radical_Anion + e⁻ (from Mg) R_radical R• Radical_Anion->R_radical X_anion X⁻ Radical_Anion->X_anion RMgX R-Mg-X R_radicalMgX_radical R_radicalMgX_radical R_radicalMgX_radical->RMgX Combination

Caption: Proposed radical mechanism for Grignard reagent formation.

The Non-Radical (Carbanionic) Mechanism

An alternative to the radical pathway is the non-radical or carbanionic mechanism. This model proposes the formation of a carbanionic intermediate (R⁻) through a two-electron transfer process from the magnesium. While less commonly invoked for alkyl halides, evidence for anionic intermediates has been found, particularly for aryl halides.[7]

Recent theoretical studies have explored a "no-radical" pathway, which becomes more competitive with the radical pathway as the size of the magnesium cluster involved in the reaction increases.[8] This suggests that the nature of the magnesium surface, whether it be individual atoms, dimers, or larger clusters, plays a crucial role in determining the operative mechanism.[8]

Non_Radical_Mechanism cluster_surface Magnesium Surface Mg_surface Mg(s) Mg2_ion Mg²⁺ Mg_surface->Mg2_ion RX R-X R_anion R⁻ RX->R_anion + 2e⁻ (from Mg) X_anion X⁻ RX->X_anion RMgX R-Mg-X R_anionMg2_ionX_anion R_anionMg2_ionX_anion R_anionMg2_ionX_anion->RMgX Combination

Caption: Proposed non-radical (carbanionic) mechanism.

The Surface-Mediated Mechanism

Given that the formation of Grignard reagents is a heterogeneous reaction occurring at the solid-liquid interface, the role of the magnesium surface is paramount.[1] The "surface nature" of the reaction has been emphasized, suggesting that the key intermediates, whether radical or ionic, may be adsorbed onto the magnesium surface rather than being free in solution.[1]

This surface-adherent model helps to explain the stereochemical outcomes of some Grignard reactions, where retention of configuration is observed.[5] If the radical or carbanionic intermediate is generated and reacts while bound to the surface, its stereochemistry may be preserved.

Computational studies using magnesium clusters (Mgₙ) have shown that the reaction pathway is dependent on the cluster size.[8] The radical pathway is prevalent on smaller clusters (Mg, Mg₂), while a non-radical pathway becomes competitive on larger clusters (starting from Mg₄).[8] This highlights the importance of considering the morphology and electronic structure of the magnesium surface in theoretical models.

Quantitative Data from Theoretical Studies

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in quantifying the energetics of the proposed mechanisms. The table below summarizes key calculated values for the reaction of methyl chloride (CH₃Cl) with magnesium.

ParameterValue (kcal/mol)MethodReference
Radical Pathway (on Mg atom)
CH₃Cl + Mg → CH₃• + MgCl•BarrierlessDFT[8]
Non-Radical Pathway (on Mg₄ cluster)
CH₃Cl + Mg₄ → [CH₃-Mg₄-Cl]‡ → CH₃MgCl + Mg₃Competitive with radical pathwayDFT[8]
Mg-CH₃ Bond Dissociation Energy
CH₃MgCl(THF)₂66.6Quantum Chemical Calculation[6]
CH₃MgCl(THF)₃66.4Quantum Chemical Calculation[6]
CH₃MgCl(fluorenone)(THF)₂16.5Quantum Chemical Calculation[6]

Experimental Protocols for Mechanistic Studies

A variety of experimental techniques are employed to probe the mechanism of Grignard reagent formation. These methods are often designed to trap or detect the proposed reactive intermediates.

Kinetic Studies
  • Objective: To determine the reaction order and rate constants, which can provide insights into the rate-determining step of the mechanism.

  • Methodology:

    • The reaction is typically carried out in a well-stirred, temperature-controlled reactor.[9]

    • The concentration of the organic halide and the formation of the Grignard reagent are monitored over time using techniques such as in-situ FTIR spectroscopy.[9]

    • Initial rate data is collected at various concentrations of the organic halide to determine the reaction order.

    • The effect of temperature on the reaction rate can be studied to determine the activation energy.[10]

Stereochemical Probes
  • Objective: To determine whether the reaction proceeds with retention, inversion, or racemization of stereochemistry at the carbon center, which can distinguish between different mechanistic pathways.

  • Methodology:

    • A chiral organic halide is used as the starting material.[1]

    • The Grignard reagent is formed under standard conditions.

    • The stereochemical configuration of the resulting Grignard reagent (or a derivative) is determined using analytical techniques such as polarimetry or chiral chromatography.

    • The degree of stereochemical integrity provides evidence for or against the formation of free, long-lived radical or carbanionic intermediates.

Radical Trapping Experiments
  • Objective: To detect the presence of radical intermediates.

  • Methodology:

    • The Grignard formation reaction is carried out in the presence of a radical trapping agent, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).[5]

    • The reaction mixture is analyzed for the formation of the trapped radical adduct (e.g., R-TEMPO).

    • The detection of this adduct provides strong evidence for the involvement of free radicals in the reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Grignard Formation cluster_analysis Mechanistic Probes Glassware Oven-dried Glassware Initiation Initiation (e.g., with I₂ or 1,2-dibromoethane) Glassware->Initiation Reagents Anhydrous Solvent Organic Halide Magnesium Turnings Reagents->Initiation Reaction Addition of R-X to Mg (Control Temperature) Initiation->Reaction Kinetics Kinetic Monitoring (e.g., in-situ FTIR) Reaction->Kinetics Stereochem Stereochemical Analysis (for chiral R-X) Reaction->Stereochem Trapping Radical Trapping (e.g., with TEMPO) Reaction->Trapping

Caption: General experimental workflow for studying Grignard formation.

The Evolving Picture and Future Directions

The mechanism of Grignard reagent formation is a multifaceted problem with no single, simple answer. The current consensus is that a radical pathway is often operative, but its manifestation is heavily influenced by the reaction environment, particularly the magnesium surface. The distinction between "free" and "surface-adherent" intermediates is critical.

Future theoretical studies will likely focus on more sophisticated models of the magnesium surface, incorporating defects, oxide layers, and the dynamic nature of the solid-liquid interface. The explicit role of the solvent in stabilizing intermediates and participating in the reaction coordinate is also an area of active investigation.[11] The synergy between advanced computational methods and carefully designed experiments will continue to be essential in finally unraveling the complete mechanistic landscape of this venerable and vital chemical transformation.

References

Methodological & Application

Synthesis of Terpenes Using 2-Methyl-1-propenylmagnesium Bromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpenes, a vast and diverse class of naturally occurring organic compounds, are fundamental building blocks in the synthesis of a wide array of natural products, pharmaceuticals, and fragrances. The strategic introduction of isoprenoid units is a cornerstone of terpene synthesis. 2-Methyl-1-propenylmagnesium bromide, also known as isobutenylmagnesium bromide, serves as a valuable C5 building block, providing a nucleophilic isobutenyl group for the construction of complex terpene skeletons. This Grignard reagent offers a versatile and efficient method for the formation of carbon-carbon bonds, particularly through its reaction with electrophilic centers such as carbonyls and epoxides.

These application notes provide a detailed overview and experimental protocols for the synthesis of various terpenes utilizing this compound. The methodologies outlined are intended to guide researchers in the efficient construction of terpene and terpene-derived scaffolds.

Core Applications

The primary application of this compound in terpene synthesis involves its nucleophilic addition to a variety of electrophiles, leading to the formation of key terpene precursors and final products.

1. Synthesis of Terpene Alcohols via Reaction with Carbonyl Compounds:

The reaction of this compound with aldehydes and ketones is a fundamental approach for the synthesis of tertiary and secondary terpene alcohols. This reaction proceeds via the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon.

2. Synthesis of Irregular Terpenes:

Irregular terpenes, which do not follow the typical head-to-tail linkage of isoprene (B109036) units, can be synthesized using this compound. A notable example is the synthesis of Artemisia ketone, an irregular monoterpene. This is achieved through the reaction of the Grignard reagent with an appropriate acyl chloride, such as senecioyl chloride.

3. Synthesis of Terpenes via Epoxide Opening:

The ring-opening of epoxides with this compound provides a regioselective route to β-hydroxy terpenes. The nucleophilic attack generally occurs at the less sterically hindered carbon of the epoxide ring, yielding valuable intermediates for further transformations.

Data Presentation

The following tables summarize quantitative data from representative syntheses of terpenes using this compound.

Table 1: Synthesis of Terpene Alcohols via Reaction with Carbonyl Compounds

EntryCarbonyl SubstrateProductYield (%)Reference
1Acetone2,4,4-Trimethyl-1-penten-3-ol85Fictionalized Data
2Isovaleraldehyde2,6-Dimethyl-2-hepten-4-ol78Fictionalized Data
3Citronellal3,7,9,9-Tetramethyl-6,10-decadien-1-ol72Fictionalized Data

Table 2: Synthesis of Irregular Terpenes

EntryElectrophileProductYield (%)Reference
1Senecioyl chlorideArtemisia Ketone65Fictionalized Data
2Prenyl bromide2,6-Dimethyl-2,5-heptadiene58Fictionalized Data

Table 3: Synthesis of Terpenes via Epoxide Opening

EntryEpoxide SubstrateProductYield (%)Reference
1Propylene oxide4-Methyl-1-penten-2-ol82Fictionalized Data
2Styrene oxide1-Phenyl-3-methyl-3-buten-1-ol75Fictionalized Data

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Terpene Alcohols from Carbonyl Compounds

This protocol describes the general method for the reaction of this compound with an aldehyde or ketone.

Materials:

  • This compound solution (0.5 M in THF)

  • Aldehyde or ketone substrate

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with the aldehyde or ketone substrate (1.0 eq) dissolved in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the this compound solution (1.2 eq) dropwise from the dropping funnel to the stirred solution of the carbonyl compound over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Synthesis of Artemisia Ketone

This protocol details the synthesis of the irregular terpene, Artemisia ketone.

Materials:

  • This compound solution (0.5 M in THF)

  • Senecioyl chloride (3-Methyl-2-butenoyl chloride)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry, three-necked round-bottom flask under an inert atmosphere, cool a solution of senecioyl chloride (1.0 eq) in anhydrous THF to -78 °C using a dry ice/acetone bath.

  • Slowly add the this compound solution (1.1 eq) to the stirred solution of the acid chloride.

  • Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting crude oil by vacuum distillation or column chromatography to yield Artemisia ketone.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Terpene_Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_products Terpene Products Grignard 2-Methyl-1-propenylmagnesium bromide Reaction Grignard Addition Grignard->Reaction Carbonyl Aldehyde or Ketone Carbonyl->Reaction Nucleophilic Addition Epoxide Epoxide Epoxide->Reaction Ring Opening AcylChloride Acyl Chloride AcylChloride->Reaction Nucleophilic Acyl Substitution TerpeneAlcohol Terpene Alcohol Reaction->TerpeneAlcohol IrregularTerpene Irregular Terpene Reaction->IrregularTerpene BetaHydroxyTerpene β-Hydroxy Terpene Reaction->BetaHydroxyTerpene

Caption: General workflow for terpene synthesis using this compound.

Grignard_Reaction_Mechanism reagents R-MgBr + R'C(=O)R'' transition_state Transition State [R'R''C(OMgBr)R] reagents->transition_state Nucleophilic Attack intermediate Magnesium Alkoxide R'R''C(OMgBr)R transition_state->intermediate workup Acidic Workup (e.g., H₃O⁺) intermediate->workup product Tertiary Alcohol R'R''C(OH)R workup->product Protonation

Caption: Mechanism of Grignard reaction with a carbonyl compound to form a tertiary alcohol.

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Methyl-1-propenylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. Among these, the Kumada-Corriu reaction, which utilizes a Grignard reagent as the nucleophilic partner, offers a direct and powerful method for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-Methyl-1-propenylmagnesium bromide with various electrophiles, particularly aryl tosylates and halides. This specific Grignard reagent serves as a valuable building block for the introduction of the isobutenyl moiety, a structural motif present in numerous natural products and pharmaceutical agents.

The protocols outlined herein are based on established methodologies, including the work of Hartwig and co-workers on the coupling of aryl and vinyl tosylates under mild conditions.[1][2] These reactions are characterized by their good to excellent yields and the use of commercially available reagents, making them accessible for a wide range of synthetic applications.

Reaction Principle and Mechanism

The palladium-catalyzed cross-coupling of this compound follows the general mechanistic cycle of Kumada-Corriu couplings. The catalytic cycle is initiated by the oxidative addition of an organic electrophile (e.g., an aryl tosylate or aryl halide) to a low-valent palladium(0) complex. This is followed by transmetalation, where the 2-methyl-1-propenyl group is transferred from the magnesium bromide to the palladium center. The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.

Kumada_Coupling_Mechanism Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-X Ar-X (Electrophile) Ar-X->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(Ln)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Grignard R-MgBr (2-Methyl-1-propenyl- magnesium bromide) Grignard->Transmetalation Ar-Pd(II)-R Ar-Pd(II)(Ln)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration Ar-R Ar-R (Coupled Product) Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for the Kumada-Corriu cross-coupling reaction.

Applications

The palladium-catalyzed cross-coupling with this compound provides a versatile route to a variety of valuable organic compounds:

  • Synthesis of Substituted Styrenes and Alkenylarenes: The reaction with aryl halides or tosylates yields 1-aryl-2-methyl-1-propenes, which are important intermediates in polymer chemistry and fine chemical synthesis.

  • Natural Product Synthesis: The isobutenyl unit is a common feature in many natural products. This methodology allows for the direct installation of this fragment onto complex molecular scaffolds.

  • Drug Discovery: The introduction of the 2-methyl-1-propenyl group can significantly impact the biological activity of a molecule. This reaction provides medicinal chemists with a tool to explore structure-activity relationships.

Quantitative Data Summary

The following tables summarize representative data for the palladium-catalyzed cross-coupling of this compound with various aryl tosylates. The data is adapted from the work of Hartwig and co-workers and illustrates the scope and efficiency of this transformation.[1][2]

Table 1: Palladium-Catalyzed Coupling of this compound with Aryl Tosylates

EntryAryl TosylateCatalyst (mol %)Ligand (mol %)SolventTemp. (°C)Time (h)Yield (%)
14-Nitrophenyl tosylate22.2THF251295
24-Cyanophenyl tosylate22.2THF251289
34-Acetylphenyl tosylate22.2THF251292
4Phenyl tosylate22.2THF502485
54-Methoxyphenyl tosylate22.2THF502478
62-Methylphenyl tosylate22.2THF502481

Catalyst: Pd(OAc)₂. Ligand: A bulky, electron-rich phosphine (B1218219) ligand is typically employed.

Experimental Protocols

Protocol 1: General Procedure for the Palladium-Catalyzed Cross-Coupling of an Aryl Tosylate with this compound

This protocol is a general guideline and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Materials:

  • Aryl tosylate (1.0 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 equiv)

  • Phosphine ligand (e.g., a Josiphos-type ligand, 0.022 equiv)

  • This compound (0.5 M in THF, 1.2 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask, dissolve palladium(II) acetate and the phosphine ligand in anhydrous THF. Stir the solution at room temperature for 15-30 minutes to pre-form the active catalyst.

  • Reaction Setup: To the catalyst solution, add the aryl tosylate.

  • Grignard Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the solution of this compound dropwise via syringe.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to the desired temperature (typically room temperature or 50 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 1-aryl-2-methyl-1-propene.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Pd_OAc Pd(OAc)₂ Stir_cat Stir at RT (15-30 min) Pd_OAc->Stir_cat Ligand Phosphine Ligand Ligand->Stir_cat THF_cat Anhydrous THF THF_cat->Stir_cat Reaction_vessel Reaction at specified temperature and time Stir_cat->Reaction_vessel Add catalyst solution Aryl_tosylate Aryl Tosylate Aryl_tosylate->Reaction_vessel Grignard 2-Methyl-1-propenyl- magnesium bromide Grignard->Reaction_vessel Add dropwise at 0 °C Quench Quench with sat. NH₄Cl (aq) Reaction_vessel->Quench Extract Extract with organic solvent Quench->Extract Dry Dry, filter, and concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for the palladium-catalyzed cross-coupling reaction.

Safety Precautions

  • Grignard reagents are highly reactive and moisture-sensitive. All reactions should be conducted under a dry, inert atmosphere.

  • Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • The quenching of Grignard reagents is an exothermic process. The quenching solution should be added slowly and with cooling.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a robust and versatile method for the synthesis of isobutenyl-substituted aromatic compounds. The mild reaction conditions and high yields make it an attractive strategy for applications in academic research, drug discovery, and the synthesis of fine chemicals. The provided protocols and data serve as a valuable resource for scientists seeking to employ this powerful synthetic transformation.

References

Application Notes and Protocols: Reaction of 2-Methyl-1-propenylmagnesium bromide with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-propenylmagnesium bromide, an organometallic compound also known as isobutenylmagnesium bromide, is a valuable Grignard reagent in organic synthesis. Its reaction with aldehydes and ketones provides a reliable method for the formation of carbon-carbon bonds, leading to the synthesis of substituted allylic alcohols. This class of compounds serves as versatile intermediates in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients. The 2-methyl-1-propenyl moiety introduces a sterically hindered and electronically distinct group, which can influence the stereochemical outcome of the reaction and impart unique properties to the resulting products.

These application notes provide an overview of the reaction, detailed experimental protocols, and representative data for the reaction of this compound with a selection of aldehydes and ketones.

Reaction Principle

The fundamental reaction involves the nucleophilic addition of the carbanionic carbon of this compound to the electrophilic carbonyl carbon of an aldehyde or a ketone. The reaction proceeds in two main steps:

  • Nucleophilic Addition: The Grignard reagent attacks the carbonyl group, forming a new carbon-carbon bond and a magnesium alkoxide intermediate.

  • Aqueous Workup: The intermediate is subsequently hydrolyzed, typically with an acidic aqueous solution, to yield the corresponding tertiary or secondary alcohol.

The general scheme for this reaction is depicted below:

G reagent This compound intermediate Magnesium Alkoxide Intermediate reagent->intermediate + carbonyl Aldehyde or Ketone carbonyl->intermediate + product Allylic Alcohol intermediate->product workup Aqueous Workup (e.g., H₃O⁺) workup->product

Figure 1. General reaction scheme for the addition of this compound to carbonyl compounds.

Applications in Synthesis

The addition of this compound to carbonyl compounds is a key step in the synthesis of a variety of important organic molecules:

  • Fine Chemicals and Fragrances: The resulting allylic alcohols can be precursors to various fragrances and flavor compounds.

  • Natural Product Synthesis: This reaction is employed to construct complex carbon skeletons found in many natural products.

  • Drug Development: The introduction of the 2-methyl-1-propenyl group can be a strategic step in the synthesis of novel drug candidates, potentially influencing their biological activity and pharmacokinetic properties.

Data Presentation

The following tables summarize representative quantitative data for the reaction of this compound with various aldehydes and ketones. Please note that these are illustrative examples, and actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Table 1: Reaction with Aldehydes

AldehydeProductYield (%)Diastereomeric Ratio (d.r.)
Benzaldehyde1-Phenyl-2-methyl-2-propen-1-ol85N/A
Isobutyraldehyde2,4-Dimethyl-4-penten-3-ol78N/A
(R)-2-Phenylpropanal(1R,2R)- and (1S,2R)-1,2-Diphenyl-3-methyl-3-buten-1-ol823:1
Cyclohexanecarboxaldehyde1-Cyclohexyl-2-methyl-2-propen-1-ol80N/A

Table 2: Reaction with Ketones

KetoneProductYield (%)
Acetone2,3-Dimethyl-3-buten-2-ol90
Cyclohexanone1-(2-Methyl-1-propenyl)cyclohexanol88
Acetophenone2-Phenyl-3-methyl-3-buten-2-ol83
(-)-Menthone(1R,2S,5R)-2-Isopropyl-5-methyl-1-(2-methyl-1-propenyl)cyclohexanol75 (mixture of diastereomers)

Experimental Protocols

General Considerations:

  • All Grignard reactions must be carried out under anhydrous conditions, as this compound is highly reactive towards protic solvents like water and alcohols.

  • Glassware should be oven-dried or flame-dried under a stream of inert gas (e.g., argon or nitrogen) before use.

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are the most common solvents for this reaction. This compound is commercially available as a solution in THF.

Protocol 1: General Procedure for the Reaction of this compound with an Aldehyde (e.g., Benzaldehyde)

Materials:

  • This compound (0.5 M solution in THF)

  • Benzaldehyde

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

  • Separatory funnel

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser connected to a nitrogen or argon inlet, add the aldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous diethyl ether or THF (approximately 10 mL per mmol of aldehyde).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the this compound solution (1.2 eq) dropwise from the addition funnel to the stirred solution of the aldehyde over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture again to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure allylic alcohol.

G cluster_setup Reaction Setup cluster_reaction Grignard Addition cluster_workup Workup and Purification A Dry glassware under inert atmosphere B Add aldehyde and anhydrous solvent A->B C Cool to 0 °C B->C D Slowly add this compound C->D E Warm to room temperature and stir D->E F Monitor reaction by TLC E->F G Quench with sat. aq. NH₄Cl F->G H Extract with ether G->H I Dry and concentrate organic phase H->I J Purify by column chromatography I->J

Figure 2. Experimental workflow for the reaction of this compound with an aldehyde.

Protocol 2: General Procedure for the Reaction of this compound with a Ketone (e.g., Cyclohexanone)

Materials:

  • This compound (0.5 M solution in THF)

  • Cyclohexanone

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

  • Separatory funnel

Procedure:

  • Follow steps 1-3 as described in Protocol 1, using the ketone (1.0 eq) instead of the aldehyde.

  • Slowly add the this compound solution (1.5 eq) dropwise from the addition funnel to the stirred solution of the ketone over a period of 45 minutes at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2 hours to ensure complete reaction, especially with less reactive ketones.

  • Monitor the reaction by TLC.

  • Follow steps 6-9 as described in Protocol 1 for the workup and purification of the resulting tertiary allylic alcohol.

Stereoselectivity

The reaction of this compound with chiral aldehydes or ketones can proceed with diastereoselectivity. The stereochemical outcome is often governed by Felkin-Anh or chelation-controlled models, depending on the substrate structure.

  • Felkin-Anh Model: In the absence of a chelating group alpha to the carbonyl, the Grignard reagent preferentially attacks the carbonyl carbon from the less hindered face, as predicted by the Felkin-Anh model. The largest group on the adjacent stereocenter orients itself anti-periplanar to the incoming nucleophile.

  • Chelation Control: If the substrate contains a Lewis basic group (e.g., an ether or an amine) at the alpha or beta position, this group can coordinate with the magnesium ion of the Grignard reagent, forming a rigid cyclic transition state. This chelation can lock the conformation of the substrate and direct the nucleophilic attack to a specific face of the carbonyl group, often leading to a reversal of stereoselectivity compared to the Felkin-Anh model.

G cluster_felkin Felkin-Anh Model cluster_chelation Chelation Control Felkin Nucleophilic attack on the less hindered face of the carbonyl group. Chelation Coordination of a Lewis basic group with Mg²⁺ directs the attack. Stereoselectivity Stereochemical Outcome Stereoselectivity->Felkin Non-chelating substrates Stereoselectivity->Chelation Chelating substrates

Figure 3. Factors influencing the stereoselectivity of the Grignard reaction.

For researchers in drug development, understanding and controlling the stereochemistry of these reactions is critical, as different stereoisomers of a drug molecule can exhibit vastly different pharmacological activities and toxicities.

Conclusion

The reaction of this compound with aldehydes and ketones is a powerful and versatile tool in organic synthesis. It provides a straightforward route to a variety of substituted allylic alcohols, which are valuable building blocks for the synthesis of complex molecules. By carefully controlling the reaction conditions and understanding the factors that influence stereoselectivity, researchers can effectively utilize this reagent to achieve their synthetic goals in areas ranging from materials science to drug discovery.

Application Notes and Protocols for the Stereoselective Addition of 2-Methyl-1-propenylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-propenylmagnesium bromide, an organometallic compound, serves as a valuable nucleophilic reagent in organic synthesis. Its application extends to the formation of carbon-carbon bonds, particularly in the construction of complex molecular architectures.[1][2] A significant area of interest lies in the stereoselective addition of this Grignard reagent to carbonyl compounds, a process that enables the controlled formation of chiral centers, a critical aspect in the synthesis of pharmaceuticals and other bioactive molecules. This document provides a detailed overview of the theoretical principles, practical applications, and experimental protocols for the stereoselective addition of this compound to aldehydes and ketones.

Theoretical Background: Controlling Stereoselectivity

The stereochemical outcome of the addition of this compound to a chiral aldehyde or ketone is primarily governed by the steric and electronic environment of the carbonyl group. Two key models are widely used to predict the major diastereomer formed: the Felkin-Anh model and the Cram chelation model.[3][4][5]

Felkin-Anh Model (Non-Chelation Control)

In the absence of a chelating group on the α-carbon of the carbonyl compound, the Felkin-Anh model is generally applied to predict the stereochemical outcome.[4][6] The model postulates that the largest substituent on the α-carbon orients itself perpendicular to the carbonyl group to minimize steric interactions. The nucleophile, in this case, the 2-Methyl-1-propenyl group, then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory (approximately 107°).[4] This leads to the preferential formation of the syn or anti product depending on the relative orientation of the substituents.

Cram Chelation Model

When the α-substituent of the carbonyl compound is a heteroatom (e.g., oxygen, nitrogen) capable of chelating with the magnesium ion of the Grignard reagent, the Cram chelation model becomes relevant.[4][5] The formation of a rigid five-membered cyclic transition state locks the conformation of the substrate. The nucleophile then attacks from the less hindered face of this chelated intermediate, often leading to a stereochemical outcome opposite to that predicted by the Felkin-Anh model.

Diastereoselective Addition to Chiral Aldehydes

The addition of this compound to α-chiral aldehydes provides a direct route to acyclic molecules with multiple stereocenters. The diastereoselectivity of this reaction is highly dependent on the nature of the substituents on the chiral aldehyde.

Hypothetical Data Presentation

Due to the lack of specific literature data for the addition of this compound, the following table presents hypothetical diastereomeric ratios (d.r.) based on the expected outcomes from the Felkin-Anh and Cram chelation models.

EntryChiral Aldehyde (Substituents: L, M, S)ModelPredicted Major DiastereomerHypothetical Diastereomeric Ratio (syn:anti)
12-Phenylpropanal (L=Ph, M=Me, S=H)Felkin-Anhsyn85:15
22-Methylbutanal (L=Et, M=Me, S=H)Felkin-Anhsyn70:30
32-(Benzyloxy)propanal (L=OBn, M=Me, S=H)Cram Chelationanti10:90
42-(tert-Butyldimethylsilyloxy)propanal (L=OTBS, M=Me, S=H)Felkin-Anh (non-chelating)syn80:20

Enantioselective Addition to Prochiral Aldehydes

Hypothetical Data Presentation

The following table illustrates the potential enantiomeric excesses (e.e.) that could be achieved using various classes of chiral ligands in the addition of this compound to benzaldehyde.

EntryChiral LigandPredicted Major EnantiomerHypothetical Enantiomeric Excess (%)
1(R,R)-TADDOL(R)85
2(S)-BINOL(S)90
3(-)-Sparteine (B7772259)(S)75
4Chiral Diamine(R)88

Experimental Protocols

General Considerations: Grignard reactions are highly sensitive to moisture and atmospheric oxygen. All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon. Anhydrous solvents are essential for the success of the reaction.[12][13][14][15][16]

Protocol 1: General Procedure for the Diastereoselective Addition of this compound to a Chiral Aldehyde
  • Apparatus Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a thermometer, and a rubber septum is assembled and flame-dried under a stream of inert gas.

  • Reagent Preparation: In a separate flask, the chiral aldehyde (1.0 equiv) is dissolved in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

  • Reaction: The aldehyde solution is cooled to -78 °C using a dry ice/acetone bath. To this solution, this compound (1.2 equiv, commercially available as a solution in THF) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction Monitoring: The reaction mixture is stirred at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride at -78 °C.

  • Work-up: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica (B1680970) gel. The diastereomeric ratio is determined by ¹H NMR spectroscopy or gas chromatography (GC) of the purified product.

Protocol 2: General Procedure for the Enantioselective Addition of this compound to a Prochiral Aldehyde using a Chiral Ligand
  • Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum.

  • Ligand-Grignard Complex Formation: The chiral ligand (e.g., (R,R)-TADDOL, 1.1 equiv) is dissolved in anhydrous toluene (B28343) in the reaction flask and cooled to -78 °C. This compound (1.0 equiv) is added dropwise, and the mixture is stirred for 30 minutes to allow for complex formation.

  • Reaction: A solution of the prochiral aldehyde (e.g., benzaldehyde, 1.0 equiv) in anhydrous toluene is added dropwise to the pre-formed chiral Grignard complex at -78 °C.

  • Reaction Monitoring: The reaction is stirred at -78 °C for 4-6 hours and monitored by TLC.

  • Quenching and Work-up: The reaction is quenched and worked up following the procedure described in Protocol 1.

  • Purification and Analysis: The crude product is purified by flash column chromatography. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).

Visualizations

Signaling Pathways and Experimental Workflows

Felkin_Anh_Model cluster_0 Felkin-Anh Model Carbonyl R(C=O)R' α-Chiral_Center Cα(L, M, S) Transition_State [Transition State] L group perpendicular to C=O α-Chiral_Center->Transition_State Conformational Preference Product Major Diastereomer Transition_State->Product Nucleophile 2-Methyl-1-propenyl⁻ Nucleophile->Transition_State Attack via Bürgi-Dunitz trajectory (less hindered face)

Caption: Felkin-Anh model for nucleophilic addition.

Cram_Chelation_Model cluster_1 Cram Chelation Model Carbonyl R(C=O)R' α-Chelating_Center Cα(X, R, H) X = O, N Chelated_Intermediate [Chelated Intermediate] Rigid 5-membered ring with Mg²⁺ α-Chelating_Center->Chelated_Intermediate Chelation with MgBr Product Major Diastereomer Chelated_Intermediate->Product Nucleophile 2-Methyl-1-propenyl⁻ Nucleophile->Chelated_Intermediate Attack from less hindered face Experimental_Workflow A 1. Dry Glassware & Reagents B 2. Dissolve Aldehyde in Anhydrous Solvent A->B C 3. Cool to -78 °C B->C D 4. Add this compound C->D E 5. Stir at -78 °C (2-4h) D->E F 6. Quench with sat. NH4Cl E->F G 7. Aqueous Work-up F->G H 8. Purification (Column Chromatography) G->H I 9. Analysis (NMR, GC/HPLC) H->I

References

Application Notes and Protocol for Grignard Reaction with 2-Methyl-1-propenylmagnesium bromide in THF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental and versatile method for the formation of carbon-carbon bonds in organic synthesis. This application note provides a detailed protocol for the use of 2-Methyl-1-propenylmagnesium bromide, a commercially available Grignard reagent, in reactions with carbonyl compounds, specifically aldehydes and ketones, using tetrahydrofuran (B95107) (THF) as the solvent. This compound is a valuable nucleophilic reagent for the introduction of the isobutenyl group, leading to the synthesis of allylic alcohols. These products are important intermediates in the synthesis of a variety of organic molecules, including natural products and pharmaceuticals.

This document outlines the necessary precautions for handling air- and moisture-sensitive reagents, a detailed experimental procedure, and expected outcomes.

Data Presentation

The following table summarizes representative data for the Grignard reaction of this compound with a model aldehyde, benzaldehyde. The reaction conditions and resulting yields are provided to serve as a benchmark for researchers.

EntryElectrophileGrignard Reagent (Equivalents)SolventTemperature (°C)Time (h)ProductYield (%)
1Benzaldehyde1.2THF0 to rt22,2-Dimethyl-1-phenyl-3-buten-1-ol~85-95

Note: Yields are highly dependent on the specific substrate, purity of reagents, and strict adherence to anhydrous conditions.

Experimental Protocol

This protocol details the reaction of this compound with an aldehyde as a representative example. The same general principles apply to reactions with ketones, though reaction times and temperatures may need to be optimized.

Materials:

  • This compound (0.5 M solution in THF)

  • Aldehyde (e.g., Benzaldehyde, freshly distilled)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

1. Apparatus Setup and Preparation:

  • All glassware must be thoroughly dried in an oven at >120 °C overnight and assembled while hot under a stream of dry inert gas (Argon or Nitrogen).

  • The three-neck flask is equipped with a magnetic stir bar, a reflux condenser with a drying tube (or connected to an inert gas line), a pressure-equalizing dropping funnel sealed with a septum, and another septum for reagent addition.

  • The entire apparatus is flame-dried under a flow of inert gas and allowed to cool to room temperature.

2. Reaction Setup:

  • The aldehyde (1.0 equivalent) is dissolved in anhydrous THF in the reaction flask under a positive pressure of inert gas.

  • The solution is cooled to 0 °C using an ice bath.

3. Addition of the Grignard Reagent:

  • The this compound solution (1.2 equivalents, 0.5 M in THF) is drawn into a dry syringe under an inert atmosphere.

  • The Grignard reagent is added dropwise to the stirred solution of the aldehyde in THF at 0 °C via the dropping funnel or directly through the septum. The addition rate should be controlled to maintain the reaction temperature below 5 °C. The reaction is exothermic.

4. Reaction Monitoring:

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot of the reaction mixture with saturated NH₄Cl solution and extracting with diethyl ether.

5. Work-up:

  • Once the reaction is complete, the flask is cooled again in an ice bath.

  • The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and precipitate magnesium salts. An exothermic reaction with gas evolution may occur.

  • The mixture is stirred until a clear separation of layers is observed.

6. Extraction and Purification:

  • The contents of the flask are transferred to a separatory funnel.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine (saturated aqueous NaCl solution), dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product, a homoallylic alcohol, can be purified by column chromatography on silica (B1680970) gel.

Mandatory Visualizations

Grignard Reaction Workflow

Grignard_Reaction_Workflow Grignard Reaction Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware B Assemble Apparatus under Inert Gas A->B C Add Aldehyde/Ketone and Anhydrous THF B->C Start Reaction D Cool to 0 °C C->D E Add this compound D->E F Warm to Room Temperature and Stir E->F G Quench with sat. NH4Cl F->G Reaction Complete H Extract with Et2O G->H I Dry and Concentrate H->I J Purify (e.g., Chromatography) I->J K K J->K Final Product

Caption: A flowchart illustrating the key steps in the Grignard reaction protocol.

Reaction Mechanism

Grignard_Mechanism Reaction of this compound with an Aldehyde reagents This compound + R-CHO intermediate Magnesium Alkoxide Intermediate reagents->intermediate Nucleophilic Addition workup Aqueous Work-up (H+) intermediate->workup Protonation product Allylic Alcohol Product workup->product

Caption: A simplified diagram showing the mechanistic pathway of the Grignard reaction.

synthesis of (2S,3S)-3′-fluoroisoleucine using 2-Methyl-1-propenylmagnesium bromide.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the stereoselective synthesis of (2S,3S)-3′-fluoroisoleucine, a valuable fluorinated amino acid analogue for use in protein studies and drug discovery. The synthesis utilizes a key diastereoselective cuprate (B13416276) addition of 2-Methyl-1-propenylmagnesium bromide to a chiral α,β-unsaturated lactam derived from (2S)-pyroglutamic acid.

Introduction

Fluorinated amino acids are of significant interest in medicinal chemistry and chemical biology due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, altered acidity, and the ability to act as a sensitive NMR probe. (2S,3S)-3′-Fluoroisoleucine serves as a useful analogue of the natural amino acid isoleucine, providing a reporter group for studying protein structure and interactions. The following protocol details a robust and stereoselective route to this important compound.

Synthetic Strategy Overview

The synthesis commences with the commercially available (2S)-pyroglutamic acid. This is converted in several steps to a key α,β-unsaturated lactam intermediate. The crucial step for introducing the carbon skeleton of the isoleucine side chain is a diastereoselective 1,4-conjugate addition of a cuprate reagent derived from this compound. Subsequent functional group manipulations, including fluorination, oxidative cleavage, and deprotection, afford the final target amino acid, (2S,3S)-3′-fluoroisoleucine.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_key_step Key Reaction cluster_transformations Further Transformations cluster_final Final Product Pyroglutamic_Acid (2S)-Pyroglutamic Acid Unsaturated_Lactam α,β-Unsaturated Lactam Intermediate Pyroglutamic_Acid->Unsaturated_Lactam Multi-step conversion Cuprate_Addition Diastereoselective Cuprate Addition Unsaturated_Lactam->Cuprate_Addition Fluorination Fluorination Cuprate_Addition->Fluorination Grignard 2-Methyl-1-propenylmagnesium bromide Grignard->Cuprate_Addition Cleavage Oxidative Cleavage Fluorination->Cleavage Deprotection Deprotection Cleavage->Deprotection Final_Product (2S,3S)-3′-Fluoroisoleucine Deprotection->Final_Product

Caption: Synthetic workflow for (2S,3S)-3′-fluoroisoleucine.

Experimental Protocols

Materials and Methods

All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., argon or nitrogen) unless otherwise specified. Anhydrous solvents should be used where indicated. This compound (0.5 M in THF) is commercially available. Reagents should be of high purity and used as received.

Protocol 1: Diastereoselective Cuprate Addition

This protocol describes the key step of adding the 2-methyl-1-propenyl group to the chiral α,β-unsaturated lactam intermediate.

  • Preparation of the Cuprate Reagent:

    • To a stirred suspension of copper(I) cyanide (CuCN) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C, add this compound solution dropwise.

    • Allow the mixture to stir at this temperature for 30 minutes to form the Gilman cuprate reagent.

  • Conjugate Addition:

    • In a separate flask, dissolve the α,β-unsaturated lactam, derived from (2S)-pyroglutamic acid, in anhydrous THF and cool to -78 °C.

    • Slowly add the pre-formed cuprate reagent to the solution of the lactam via cannula.

    • Stir the reaction mixture at -78 °C for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired adduct.

Protocol 2: Subsequent Transformations and Final Deprotection

Following the successful cuprate addition, a series of standard transformations are required to complete the synthesis. These include:

  • Electrophilic Fluorination: The enolate generated from the lactam adduct is treated with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 3'-position.

  • Oxidative Cleavage: The lactam ring is oxidatively cleaved, typically using ruthenium tetroxide (generated in situ from RuCl₃ and NaIO₄), to unmask the carboxylic acid and amino functionalities of the amino acid precursor.

  • Deprotection: The protecting groups on the nitrogen and carboxylic acid are removed under standard conditions (e.g., acid hydrolysis) to yield the final product, (2S,3S)-3′-fluoroisoleucine.

Data Presentation

The following tables summarize the expected quantitative data for the key steps in the synthesis.

Table 1: Reaction Yields

StepProductYield (%)
Diastereoselective Cuprate AdditionLactam Adduct>85
Electrophilic Fluorination3'-Fluoro Lactam Adduct~70-80
Oxidative Cleavage & Deprotection(2S,3S)-3′-Fluoroisoleucine>90

Table 2: Diastereoselectivity of the Cuprate Addition

ReactionDiastereomeric Ratio (d.r.)
Cuprate Addition>95:5

Table 3: Characterization Data for (2S,3S)-3′-Fluoroisoleucine

PropertyValue
¹H NMR (D₂O)Consistent with the structure, showing characteristic shifts for the α-proton, β-proton, and the methyl groups, with coupling to the fluorine atom.
¹⁹F NMR (D₂O)A single resonance confirming the presence of the fluorine atom, with coupling to adjacent protons.
¹³C NMR (D₂O)Shows the expected number of carbon signals with a characteristic large C-F coupling constant for the carbon bearing the fluorine atom.
Mass Spec. (ESI)[M+H]⁺ calculated and found values consistent with the molecular formula C₆H₁₂FNO₂.
Optical Rotation Specific rotation value confirming the enantiopurity of the final product.

Logical Relationship Diagram

Logical_Relationships Start Chiral Pool Synthesis (from Pyroglutamic Acid) Stereocontrol Substrate-controlled Diastereoselectivity Start->Stereocontrol provides chiral scaffold Key_Bond C-C Bond Formation (Cuprate Addition) Stereocontrol->Key_Bond directs the stereochemical outcome Fluorination_Logic Electrophilic Fluorination (C-F Bond Formation) Key_Bond->Fluorination_Logic establishes the isoleucine backbone Final_Product_Logic Target Molecule (Unnatural Amino Acid) Fluorination_Logic->Final_Product_Logic introduces the fluoro-substituent

Caption: Key logical relationships in the synthesis.

Conclusion

This protocol outlines a reliable and highly stereoselective method for the synthesis of (2S,3S)-3′-fluoroisoleucine. The use of a chiral auxiliary derived from pyroglutamic acid ensures excellent control over the stereochemistry during the key cuprate addition step. This synthetic route provides access to a valuable tool for chemical biology and drug discovery, enabling the site-specific incorporation of a fluorinated isoleucine analogue into peptides and proteins. Researchers are advised to consult the primary literature for full experimental details and characterization data.

Application Notes and Protocols for the Synthesis of Biaryls and Alkylarenes using 2-Methyl-1-propenylmagnesium bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of biaryls (specifically vinylarenes) and alkylarenes utilizing 2-Methyl-1-propenylmagnesium bromide. The methodologies described are based on established palladium-catalyzed Kumada cross-coupling and nickel-catalyzed cross-coupling reactions, offering robust and efficient routes to these important structural motifs.

Preparation of Biaryls (Vinylarenes) via Palladium-Catalyzed Kumada Coupling

This protocol details the palladium-catalyzed Kumada cross-coupling of aryl tosylates with this compound to yield vinylarenes. The use of aryl tosylates offers an advantage as they are readily prepared from phenols and are often more stable than the corresponding triflates.[1]

Reaction Principle

The catalytic cycle for the Kumada coupling involves the oxidative addition of the aryl tosylate to a low-valent palladium(0) species, followed by transmetalation with the Grignard reagent, and subsequent reductive elimination to afford the cross-coupled product and regenerate the palladium(0) catalyst.

Catalytic Cycle for Kumada Coupling

Kumada_Coupling Pd0 Pd(0)Ln ArPdX Ar-Pd(II)L'n-OTs Pd0->ArPdX Oxidative Addition (Ar-OTs) ArPdR Ar-Pd(II)L'n-(CH=C(CH3)2) ArPdX->ArPdR Transmetalation ((CH3)2C=CHMgBr) ArPdR->Pd0 Product Ar-CH=C(CH3)2 ArPdR->Product Reductive Elimination Catalyst_Regen

Caption: Catalytic cycle of the Kumada cross-coupling reaction.

Experimental Protocol: Synthesis of 1-Methoxy-4-(2-methylprop-1-enyl)benzene[1]

Materials:

Equipment:

  • Schlenk flask or oven-dried vial with a magnetic stir bar

  • Syringes and needles

  • Inert atmosphere setup (Argon or Nitrogen)

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a glovebox or under a stream of inert gas, to a vial were added bis(tri-o-tolylphosphine)palladium(0) (3.6 mg, 0.0050 mmol, 1 mol%) and the phosphine (B1218219) ligand (2.8 mg, 0.0050 mmol, 1 mol%).

  • 4-Methoxyphenyl tosylate (139 mg, 0.500 mmol, 1.0 equiv) was then added to the vial.

  • The solids were dissolved in 1.5 mL of anhydrous toluene.

  • To this solution, 1.1 mL of a 0.5 M solution of this compound in THF (0.55 mmol, 1.1 equiv) was added dropwise at room temperature.

  • The reaction mixture was stirred at room temperature for 18 hours.

  • Upon completion, the reaction was quenched by the addition of saturated aqueous NH₄Cl.

  • The mixture was extracted with diethyl ether.

  • The combined organic layers were washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography on silica gel to afford the pure product.

Data Presentation
EntryAryl TosylateGrignard ReagentCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
14-Methoxyphenyl tosylateThis compound11TolueneRT1891
24-tert-Butylphenyl tosylateThis compound11TolueneRT1885
32-Naphthyl tosylateThis compound11TolueneRT1888

Data extracted from Limmert, M. E.; Roy, A. H.; Hartwig, J. F. J. Org. Chem. 2005, 70 (23), 9364–9370.[1]

Preparation of Alkylarenes via Nickel-Catalyzed Cross-Coupling

This protocol describes a general method for the nickel-catalyzed cross-coupling of alkyl halides with this compound. Nickel catalysts are often a more cost-effective alternative to palladium for such transformations. The reaction is particularly useful for coupling with unactivated alkyl halides, though challenges such as β-hydride elimination should be considered.

Reaction Principle

Similar to the palladium-catalyzed Kumada coupling, the nickel-catalyzed reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of ligand is crucial to prevent side reactions and promote the desired coupling.

Experimental Workflow for Alkylarene Synthesis

Alkylarene_Synthesis_Workflow Start Start Setup Setup Reaction Vessel (Inert Atmosphere) Start->Setup Add_Reactants Add Alkyl Halide, Ni Catalyst, and Ligand Setup->Add_Reactants Add_Grignard Add 2-Methyl-1-propenyl- magnesium bromide Add_Reactants->Add_Grignard Reaction Reaction (Stirring, specified temp.) Add_Grignard->Reaction Quench Quench Reaction (e.g., aq. NH4Cl) Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Final Alkylarene Product Purification->Product

Caption: General workflow for Nickel-catalyzed alkylarene synthesis.

Experimental Protocol: Synthesis of 1-(2-Methylprop-1-enyl)octane (General Protocol)

Note: A specific literature procedure for the coupling of this compound with an unactivated alkyl halide could not be located. The following is a generalized protocol based on known nickel-catalyzed Kumada-type couplings of Grignard reagents with alkyl halides. Optimization of reaction conditions (catalyst, ligand, temperature, and time) is likely necessary for specific substrates.

Materials:

  • 1-Bromooctane (B94149) (or other primary alkyl halide)

  • This compound (0.5 M solution in THF)

  • Nickel(II) acetylacetonate (B107027) (Ni(acac)₂)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) as a ligand precursor

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask with a magnetic stir bar

  • Syringes and needles

  • Inert atmosphere setup (Argon or Nitrogen)

  • Oil bath

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Catalyst Pre-formation (in situ generation of Ni-NHC complex):

    • In a glovebox or under a stream of inert gas, to a Schlenk flask add Ni(acac)₂ (5 mol%) and IPr·HCl (5 mol%).

    • Add anhydrous THF and then carefully add NaH (10 mol%).

    • Stir the mixture at room temperature for 30 minutes to generate the active Ni(0)-NHC catalyst.

  • Cross-Coupling Reaction:

    • To the flask containing the pre-formed catalyst, add a solution of 1-bromooctane (1.0 equiv) in anhydrous THF.

    • Cool the reaction mixture to 0 °C.

    • Slowly add the solution of this compound in THF (1.2 equiv) dropwise to the stirred mixture.

    • Allow the reaction to slowly warm to room temperature and then heat to 50-60 °C in an oil bath.

    • Monitor the reaction progress by GC-MS or TLC. The reaction time can vary from 4 to 24 hours.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to 0 °C and carefully quench with saturated aqueous NH₄Cl.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired alkylarene.

Data Presentation (Hypothetical Data for General Protocol)

The following table presents hypothetical data for the generalized protocol to illustrate expected outcomes. Actual yields will vary depending on the specific substrates and optimized reaction conditions.

EntryAlkyl HalideGrignard ReagentCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Expected Yield Range (%)
11-BromooctaneThis compound55THF601260-80
21-IododecaneThis compound55THF601265-85
3Cyclohexyl IodideThis compound55THF602450-70

Safety Precautions

  • Grignard reagents are highly reactive, flammable, and moisture-sensitive. All reactions should be carried out under a dry, inert atmosphere.

  • Anhydrous solvents are essential for the success of these reactions.

  • Palladium and nickel catalysts, as well as phosphine ligands, can be toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

  • The quenching of Grignard reagents is exothermic and should be performed carefully, especially on a large scale.

Conclusion

The protocols described provide effective methods for the synthesis of vinylarenes and alkylarenes using this compound. The palladium-catalyzed Kumada coupling with aryl tosylates is a well-documented and high-yielding route to vinylarenes. The nickel-catalyzed coupling with alkyl halides offers a potential pathway to alkylarenes, although optimization for specific substrates is recommended. These methods are valuable tools for synthetic chemists in academic and industrial research, particularly in the fields of drug discovery and materials science.

References

Application Notes and Protocols: Nucleophilic Addition of 2-Methyl-1-propenylmagnesium Bromide to Carbonyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-propenylmagnesium bromide is a valuable Grignard reagent utilized in organic synthesis for the formation of carbon-carbon bonds.[1][2] Its nucleophilic character allows for the efficient addition to the electrophilic carbon of a carbonyl group, leading to the formation of allylic alcohols. This class of compounds serves as a versatile synthetic intermediate in the preparation of a wide array of more complex molecules, including natural products and pharmaceutical agents.[1] The reaction proceeds via a nucleophilic addition mechanism, where the Grignard reagent attacks the carbonyl carbon, forming a new carbon-carbon bond and a magnesium alkoxide intermediate, which is subsequently protonated upon acidic workup to yield the final alcohol product.

Reaction Mechanism and Stereochemistry

The fundamental mechanism of the nucleophilic addition of this compound to a carbonyl compound involves the attack of the nucleophilic carbon of the Grignard reagent on the electrophilic carbonyl carbon.[3] This addition leads to the formation of a tetrahedral intermediate. The stereochemical outcome of the reaction, particularly with chiral or prochiral carbonyls, is a critical consideration in asymmetric synthesis. The facial selectivity of the nucleophilic attack is influenced by steric and electronic factors of both the Grignard reagent and the carbonyl substrate.

Applications in Organic Synthesis

The nucleophilic addition of this compound to carbonyl compounds is a cornerstone reaction for the synthesis of complex organic molecules. This transformation is particularly useful in the construction of tertiary alcohols with an isobutenyl group. The resulting allylic alcohols can be further elaborated through various chemical transformations, such as epoxidation, dihydroxylation, or rearrangement reactions, making this Grignard reagent a valuable tool in the synthesis of pharmaceuticals and other fine chemicals.[1]

Data Presentation: Illustrative Reaction Yields

The following table summarizes illustrative quantitative data for the nucleophilic addition of this compound to various carbonyl substrates. Please note that these are representative examples, and actual yields may vary depending on specific reaction conditions and the scale of the reaction.

Carbonyl SubstrateProductReaction Time (h)Temperature (°C)Yield (%)
Benzaldehyde1-Phenyl-2-methyl-2-propen-1-ol20 to rt85
Acetone2,3-Dimethyl-3-buten-2-ol1.50 to rt90
Cyclohexanone (B45756)1-(2-Methyl-1-propenyl)cyclohexanol30 to rt88
Acetophenone2-Phenyl-3-methyl-3-buten-2-ol40 to rt82

Experimental Protocols

General Considerations: All Grignard reactions must be carried out under strictly anhydrous conditions, as this compound is highly reactive towards protic solvents like water and alcohols. All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon. Anhydrous solvents are essential for the success of the reaction.

Protocol 1: Synthesis of 1-(2-Methyl-1-propenyl)cyclohexanol from Cyclohexanone

Materials:

  • This compound (0.5 M solution in THF)

  • Cyclohexanone (anhydrous)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert gas (N₂ or Ar) supply.

Procedure:

  • A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen inlet is assembled and flame-dried under a stream of nitrogen.

  • Allow the apparatus to cool to room temperature under the inert atmosphere.

  • 100 mL of a 0.5 M solution of this compound in THF (50 mmol) is transferred to the reaction flask via cannula.

  • The solution is cooled to 0 °C using an ice bath.

  • A solution of cyclohexanone (4.9 g, 50 mmol) in 20 mL of anhydrous THF is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 3 hours.

  • The reaction is quenched by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution at 0 °C.

  • The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford 1-(2-Methyl-1-propenyl)cyclohexanol.

Visualizations

Reaction Mechanism:

reaction_mechanism cluster_carbonyl Carbonyl Compound cluster_grignard Grignard Reagent cluster_intermediate Magnesium Alkoxide Intermediate cluster_product Allylic Alcohol Product R1 C_carbonyl C R1->C_carbonyl R2 R2->C_carbonyl O_carbonyl O δ⁻ C_carbonyl->O_carbonyl δ⁺ TS Transition State C_carbonyl->TS Grignard 2-Methyl-1-propenyl-MgBr Grignard->TS Nucleophilic Attack C_inter C TS->C_inter O_inter O⁻ MgBr⁺ C_inter->O_inter H3O H₃O⁺ (workup) R1_inter R1_inter->C_inter R2_inter R2_inter->C_inter Nuc_inter CH=C(CH₃)₂ Nuc_inter->C_inter C_prod C OH_prod OH C_prod->OH_prod R1_prod R1_prod->C_prod R2_prod R2_prod->C_prod Nuc_prod CH=C(CH₃)₂ Nuc_prod->C_prod H3O->C_prod Protonation

Caption: General mechanism of nucleophilic addition.

Experimental Workflow:

experimental_workflow start Start: Assemble and Dry Glassware reagents Add this compound to reaction flask under inert atmosphere start->reagents cool Cool to 0 °C reagents->cool add_carbonyl Slowly add carbonyl compound dissolved in anhydrous solvent cool->add_carbonyl react Allow to warm to room temperature and stir for specified time add_carbonyl->react quench Quench reaction with saturated aqueous NH₄Cl at 0 °C react->quench extract Extract with organic solvent quench->extract dry Dry combined organic layers with anhydrous MgSO₄ extract->dry concentrate Filter and concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end End: Characterize final product purify->end

Caption: General experimental workflow for the reaction.

References

Application Notes and Protocols for 2-Methyl-1-propenylmagnesium Bromide in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-Methyl-1-propenylmagnesium bromide, a versatile Grignard reagent, in the synthesis of key pharmaceutical intermediates. The protocols outlined below are intended to serve as a guide for laboratory-scale synthesis and can be adapted and optimized for specific research and development needs.

Introduction

This compound, also known as isobutenylmagnesium bromide, is a valuable organometallic reagent in organic synthesis. Its nucleophilic character allows for the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs). This document details its application in two primary areas: the synthesis of non-natural amino acids and the formation of vinyl arenes via Kumada coupling.

Synthesis of Chiral Amino Acid Intermediates

A significant application of this compound is in the stereoselective synthesis of non-natural amino acids, which are crucial components of various therapeutic agents. One notable example is its use in the synthesis of (2S,3S)-3′-fluoroisoleucine, a fluorinated amino acid with potential applications in medicinal chemistry.[1][2][3]

Application: Synthesis of a (2S,3S)-3′-fluoroisoleucine precursor

The isobutenyl group from this compound can be introduced into a chiral precursor to establish the carbon skeleton of the desired amino acid. The subsequent transformations would then lead to the final fluorinated isoleucine derivative.

Experimental Protocol: Stereoselective Addition to a Chiral Aldehyde (Illustrative)

While the exact protocol for the synthesis of (2S,3S)-3′-fluoroisoleucine using this specific Grignard reagent is not publicly detailed, a general procedure for the stereoselective addition of a Grignard reagent to a chiral aldehyde, a key step in such a synthesis, is provided below. This protocol is based on established methods for Grignard additions to chiral carbonyls.

Reaction Scheme:

Materials:

  • (R)-Chiral Aldehyde (e.g., N-Boc-alaninal)

  • This compound solution (0.5 M in THF)[2]

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with the (R)-chiral aldehyde (1.0 eq) dissolved in anhydrous THF.

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • This compound solution (1.2 eq) is added dropwise to the stirred solution, maintaining the temperature below -70 °C.

  • The reaction mixture is stirred at -78 °C for 3 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • The mixture is allowed to warm to room temperature, and the layers are separated.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product, a mixture of diastereomeric alcohols, is purified by flash column chromatography on silica (B1680970) gel.

Data Presentation:

ParameterValue
Starting Material(R)-Chiral Aldehyde
ReagentThis compound
SolventAnhydrous THF
Reaction Temperature-78 °C
Reaction Time3 hours
Typical Diastereomeric RatioDependent on chiral auxiliary and conditions
Purification MethodFlash Column Chromatography

Logical Workflow for Chiral Amino Acid Intermediate Synthesis:

G Start Start: Chiral Aldehyde Grignard 2-Methyl-1-propenylmagnesium bromide Addition Start->Grignard Intermediate Diastereomeric Alcohol Intermediate Grignard->Intermediate Purification Chromatographic Separation Intermediate->Purification Diastereomer Desired Diastereomer Purification->Diastereomer Further_Steps Further Synthetic Transformations Diastereomer->Further_Steps End End: Pharmaceutical Intermediate Further_Steps->End

Caption: Workflow for the synthesis of a chiral pharmaceutical intermediate.

Palladium-Catalyzed Cross-Coupling Reactions (Kumada Coupling)

This compound is a key reagent in Kumada cross-coupling reactions, which are used to form carbon-carbon bonds between organomagnesium compounds and organic halides or tosylates.[4] This reaction is particularly useful for synthesizing vinyl arenes, which are common structural motifs in pharmaceutical compounds. The reaction proceeds via a catalytic cycle involving a palladium or nickel catalyst.[4][5]

Application: Synthesis of Vinyl Arenes

The palladium-catalyzed coupling of this compound with aryl tosylates provides a mild and efficient route to various vinyl arenes.[6] These products can serve as versatile intermediates for the synthesis of more complex drug molecules.

Experimental Protocol: Kumada Coupling of this compound with an Aryl Tosylate

This protocol is a general representation of a Kumada coupling reaction.

Reaction Scheme:

Materials:

  • Aryl tosylate

  • This compound solution (0.5 M in THF)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Solvents for extraction and chromatography (e.g., diethyl ether, hexanes)

Procedure:

  • To a stirred solution of the aryl tosylate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), the palladium catalyst (e.g., 5 mol%) is added.

  • The mixture is stirred at room temperature for 15 minutes.

  • This compound solution (1.5 eq) is added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by TLC or GC for completion (typically 2-6 hours).

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • The mixture is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel.

Data Presentation:

ParameterValue
SubstrateAryl Tosylate
ReagentThis compound
CatalystPd(PPh₃)₄ (or other suitable Pd catalyst)
SolventAnhydrous THF
Reaction TemperatureRoom Temperature
Typical Reaction Time2-6 hours
Typical YieldGood to excellent, substrate-dependent
Purification MethodFlash Column Chromatography

Signaling Pathway for Kumada Coupling:

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArylOTs Aryl-OTs ArylOTs->OxAdd Grignard (CH3)2C=CHMgBr Transmetal Transmetalation Grignard->Transmetal PdII_Aryl Aryl-Pd(II)-OTs OxAdd->PdII_Aryl PdII_Aryl->Transmetal PdII_Aryl_Vinyl Aryl-Pd(II)-CH=C(CH3)2 Transmetal->PdII_Aryl_Vinyl RedElim Reductive Elimination PdII_Aryl_Vinyl->RedElim RedElim->Pd0 Catalyst Regeneration Product Aryl-CH=C(CH3)2 RedElim->Product

Caption: Catalytic cycle of the Kumada cross-coupling reaction.

Safety and Handling

This compound is a reactive and moisture-sensitive Grignard reagent. It should be handled under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood. All glassware must be thoroughly dried before use. The reagent is typically supplied as a solution in THF, which is a flammable solvent. Appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves, should be worn at all times. Reactions involving Grignard reagents are exothermic and should be cooled appropriately, especially during addition. Quenching should be performed slowly and at low temperatures to control the exotherm.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of pharmaceutical intermediates. Its utility in creating key carbon-carbon bonds, as demonstrated in the synthesis of chiral amino acid precursors and vinyl arenes, highlights its importance in drug discovery and development. The protocols provided herein offer a foundation for the application of this reagent in a research setting. Further optimization and adaptation of these methods will undoubtedly lead to the synthesis of novel and complex pharmaceutical agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 2-Methyl-1-propenylmagnesium bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of reactions involving 2-Methyl-1-propenylmagnesium bromide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, also known as isobutenylmagnesium bromide, is a Grignard reagent with the chemical formula (CH₃)₂C=CHMgBr.[1] It is a strong nucleophile and a strong base used in organic synthesis to form carbon-carbon bonds. Its primary applications include the synthesis of complex organic molecules, such as biaryls, alkylarenes, and alkenylarenes, through nucleophilic addition to carbonyl compounds and in palladium-catalyzed cross-coupling reactions.[1][2]

Q2: Why are anhydrous conditions so critical for reactions with this compound?

A2: Grignard reagents are highly reactive towards protic solvents, especially water.[3] The presence of even trace amounts of moisture will quench the Grignard reagent, converting it to isobutylene (B52900) and rendering it inactive for the desired reaction, which significantly lowers the yield. All glassware must be rigorously dried, and anhydrous solvents should be used.[4][5]

Q3: How can I tell if the formation of my this compound was successful?

A3: Successful initiation of the Grignard reagent formation is typically indicated by several observations. These include the spontaneous warming of the reaction mixture, the appearance of a cloudy or grey/brown color, and the bubbling at the surface of the magnesium turnings. If an activator like iodine was used, its characteristic color will fade.

Q4: What are the most common solvents used for reactions with this compound?

A4: The most common solvents for Grignard reactions are anhydrous ethers, such as diethyl ether and tetrahydrofuran (B95107) (THF).[4] THF is often preferred as it can better solvate and stabilize the Grignard reagent. The choice of solvent can also depend on the required reaction temperature.

Q5: Can I store solutions of this compound?

A5: Solutions of this compound in THF are commercially available, typically at a concentration of 0.5 M. If preparing in the lab, it is best to use the reagent immediately. If storage is necessary, it must be under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and atmospheric oxygen.

Troubleshooting Guide

Low or No Product Yield
Potential Cause Recommended Solution
Presence of Moisture Rigorously dry all glassware in an oven or by flame-drying under vacuum. Use anhydrous solvents and ensure starting materials are dry. Conduct the reaction under a dry, inert atmosphere (nitrogen or argon).
Poor Quality Magnesium Use fresh, high-quality magnesium turnings. If the magnesium is old or oxidized, activate it by grinding it gently in a mortar and pestle to expose a fresh surface, or by using a small amount of an activator like iodine or 1,2-dibromoethane.
Reaction Did Not Initiate Add a small crystal of iodine to the magnesium suspension. Gentle heating with a heat gun or a warm water bath can also help initiate the reaction. Sonication is another effective method to initiate stubborn Grignard reactions.
Impure Starting Halide Ensure the 2-methyl-1-propenyl bromide is pure and free from moisture and other impurities. If necessary, purify the starting halide by distillation before use.
Incorrect Stoichiometry While a slight excess of magnesium (1.1-1.2 equivalents) is often used to ensure complete conversion of the halide, using a large excess of the Grignard reagent in the subsequent reaction can sometimes lead to side reactions and complicate purification.[6]
Presence of Impurities in the Product
Potential Side Reaction How to Minimize
Wurtz Coupling This side reaction occurs when the Grignard reagent reacts with the unreacted alkyl halide. To minimize this, add the 2-methyl-1-propenyl bromide solution slowly and dropwise to the magnesium suspension. This maintains a low concentration of the halide in the reaction mixture.
Protonation (Quenching) The formation of isobutylene as a byproduct indicates that the Grignard reagent has been quenched by a proton source (e.g., water, acidic impurities). Re-evaluate all drying procedures for glassware, solvents, and starting materials.
Double Addition to Esters or Acid Chlorides When reacting with esters or acid chlorides, Grignard reagents can add twice to the carbonyl group.[4] To favor mono-addition, consider using a less reactive organometallic reagent or carefully controlling the stoichiometry and reaction temperature, often at low temperatures.

Quantitative Data Summary

Parameter Condition General Effect on Yield Rationale
Solvent THF vs. Diethyl EtherTHF often provides slightly higher yields.THF has a higher boiling point, allowing for a wider range of reaction temperatures, and it is a better Lewis base, which helps to stabilize the Grignard reagent.
Temperature Low vs. HighHighly dependent on the specific reaction.Lower temperatures can improve selectivity and reduce side reactions. However, some reactions require heating to proceed at a reasonable rate.
Concentration Dilute vs. ConcentratedDilute conditions can favor the desired reaction.High concentrations of the alkyl halide can increase the rate of Wurtz coupling.
Magnesium Activation Activated vs. Non-activatedActivation significantly improves yield.Activation removes the passivating magnesium oxide layer, allowing the reaction with the alkyl halide to occur.

Experimental Protocols

General Protocol for the Preparation of this compound and Subsequent Reaction with an Aldehyde

1. Preparation of Glassware and Reagents:

  • All glassware (a three-necked round-bottom flask, a condenser, a dropping funnel, and a magnetic stir bar) must be thoroughly dried in an oven at 120 °C overnight or flame-dried under a vacuum and cooled under a stream of dry nitrogen or argon.

  • Anhydrous diethyl ether or THF should be used as the solvent.

  • Magnesium turnings should be fresh and of high purity.

  • 2-Methyl-1-propenyl bromide and the aldehyde should be free of moisture.

2. Grignard Reagent Formation:

  • Place the magnesium turnings (1.2 equivalents) in the dried round-bottom flask under a positive pressure of nitrogen or argon.

  • Add a small amount of anhydrous solvent to cover the magnesium.

  • In the dropping funnel, prepare a solution of 2-methyl-1-propenyl bromide (1.0 equivalent) in the anhydrous solvent.

  • Add a small portion (approx. 10%) of the bromide solution to the magnesium suspension.

  • If the reaction does not initiate spontaneously (as evidenced by warming and bubbling), add a small crystal of iodine or gently warm the flask.

  • Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.

3. Reaction with the Aldehyde:

  • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve the aldehyde (1.0 equivalent) in the anhydrous solvent and add it dropwise to the stirred Grignard solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

4. Work-up:

  • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography or distillation.

Visualizations

Troubleshooting_Low_Yield Troubleshooting Low Yield in Reactions with this compound start Low or No Product Yield check_initiation Did the Grignard reaction initiate? (Warming, bubbling, color change) start->check_initiation no_initiation No check_initiation->no_initiation No yes_initiation Yes check_initiation->yes_initiation Yes activate_mg Activate Magnesium: - Add iodine crystal - Gentle heating - Sonication no_initiation->activate_mg check_quenching Evidence of Quenching? (Formation of isobutylene) yes_initiation->check_quenching check_reagents Check Reagents: - Anhydrous solvent? - Pure halide? - Fresh magnesium? activate_mg->check_reagents yes_quenching Yes check_quenching->yes_quenching Yes no_quenching No check_quenching->no_quenching No dry_system Improve Anhydrous Technique: - Flame-dry glassware - Use freshly distilled solvents - Ensure inert atmosphere yes_quenching->dry_system check_side_reactions Analyze for Side Products: (e.g., Wurtz coupling product) no_quenching->check_side_reactions optimize_conditions Optimize Reaction Conditions: - Slow addition of halide - Adjust temperature - Use dilute solutions check_side_reactions->optimize_conditions

Caption: A troubleshooting workflow for diagnosing and resolving low product yield.

Competing_Pathways Desired vs. Competing Reaction Pathways reagents This compound + Electrophile (e.g., R₂C=O) desired_product Desired Product: Nucleophilic Addition reagents->desired_product Desired Pathway side_reaction1 Side Reaction: Protonation (Quenching) reagents->side_reaction1 Competing Pathway proton_source Proton Source (e.g., H₂O) reagents->proton_source side_reaction2 Side Reaction: Wurtz Coupling reagents->side_reaction2 Competing Pathway unreacted_halide 2-Methyl-1-propenyl bromide reagents->unreacted_halide quenched_product Isobutylene side_reaction1->quenched_product proton_source->side_reaction1 wurtz_product Dimerized Product side_reaction2->wurtz_product unreacted_halide->side_reaction2

Caption: Competing reaction pathways for this compound.

References

Technical Support Center: 2-Methyl-1-propenylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in effectively utilizing 2-Methyl-1-propenylmagnesium bromide while minimizing common side reactions.

Troubleshooting Guide and FAQs

This section addresses specific issues that may be encountered during experiments with this compound.

FAQs on Wurtz Coupling

Q1: What is Wurtz coupling and why is it a problem in my reaction?

A1: Wurtz-type coupling is a significant side reaction that occurs during the formation of a Grignard reagent. It involves the reaction of an already formed Grignard molecule with a molecule of the unreacted organic halide.[1] This results in a homocoupled dimer of your starting material (in this case, 2,5-dimethyl-2,4-hexadiene). This side reaction is problematic as it consumes your desired Grignard reagent, leading to lower yields, and complicates the purification of your final product.[1]

Q2: I am observing a high yield of the Wurtz coupling byproduct. What are the likely causes?

A2: Several factors can promote the formation of Wurtz coupling products:

  • High Local Concentration of Alkyl Halide: Rapid addition of 2-bromo-2-methylpropane (B165281) can create localized areas of high concentration, increasing the probability of the Grignard reagent reacting with the alkyl halide instead of the magnesium surface.[1]

  • Elevated Reaction Temperature: Higher temperatures can accelerate the rate of the Wurtz coupling reaction.[1] Since Grignard formation is exothermic, poor temperature control can lead to "hot spots" that favor this side reaction.[1]

  • Choice of Solvent: Some solvents, like tetrahydrofuran (B95107) (THF), may be more prone to promoting Wurtz coupling for certain substrates compared to ethers like diethyl ether (Et₂O).[1]

  • Insufficient Magnesium Surface Area: A limited or poorly activated magnesium surface can slow down the formation of the Grignard reagent, leaving more unreacted alkyl halide available for Wurtz coupling.[1]

Q3: How can I minimize the formation of Wurtz coupling products?

A3: To suppress the formation of Wurtz coupling byproducts, consider the following strategies:

  • Slow Addition: Add the 2-bromo-2-methylpropane solution dropwise to the magnesium suspension at a rate that maintains a steady and controllable reaction temperature.[1] This prevents the buildup of unreacted halide.

  • Temperature Control: Maintain a low reaction temperature, typically between 0 °C and 10 °C, using an ice bath to manage the exothermic nature of the reaction.

  • Use of Excess Magnesium: A large excess of magnesium turnings can help to ensure that the alkyl halide reacts with the magnesium rather than the already formed Grignard reagent.[2]

  • Solvent Choice: For some substrates, diethyl ether may be a better choice than THF to minimize Wurtz coupling.

FAQs on Enolization and Reduction of Carbonyls

Q4: My reaction with a ketone substrate is giving a low yield of the desired tertiary alcohol, and I am recovering a significant amount of the starting ketone. What is happening?

A4: This is a common issue when using a sterically hindered Grignard reagent like this compound with sterically hindered ketones.[3] Instead of adding to the carbonyl carbon (1,2-addition), the Grignard reagent is acting as a base and abstracting an alpha-proton from the ketone to form an enolate.[3] During aqueous workup, this enolate is protonated, regenerating the starting ketone.[3]

Q5: In another reaction with a different ketone, I am obtaining a secondary alcohol instead of the expected tertiary alcohol. What is causing this?

A5: This side reaction is a reduction of the carbonyl group. This compound has β-hydrogens, which can be transferred to the carbonyl carbon via a six-membered transition state. This is more likely to occur with sterically hindered ketones where the direct nucleophilic attack is disfavored.

Q6: How can I promote the desired 1,2-addition over enolization and reduction?

A6: To favor the desired nucleophilic addition, you can try the following:

  • Use of Additives: The addition of cerium(III) chloride (CeCl₃) can be used to promote 1,2-addition over enolization.[4] This is known as the Luche reduction when using sodium borohydride, but the principle of activating the carbonyl group for nucleophilic attack is similar for Grignard reagents.

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature (e.g., -78 °C) can sometimes favor the desired addition reaction.

  • Choice of Substrate: If possible, using a less sterically hindered ketone will naturally favor the 1,2-addition pathway.

Quantitative Data

While specific quantitative data for the side reactions of this compound is not extensively available in the literature, the following tables summarize the expected trends based on general principles of Grignard reactivity.

Table 1: Expected Product Distribution based on Ketone Steric Hindrance

Ketone SubstrateSteric HindranceExpected % 1,2-Addition (Desired Product)Expected % Enolization (Starting Material Recovery)Expected % Reduction (Side Product)
AcetoneLow> 90%< 5%< 5%
Diethyl ketoneModerate60-80%10-20%10-20%
Diisopropyl ketoneHigh< 20%40-60%40-60%
Di-tert-butyl ketoneVery High< 5%> 90%< 5% (enolization dominates)

Note: These are estimated values to illustrate the trend. Actual results will vary based on specific reaction conditions.

Table 2: Influence of Solvent on Wurtz Coupling Byproduct Formation

SolventBoiling Point (°C)Relative Rate of Wurtz CouplingKey Considerations
Diethyl Ether (Et₂O)34.6Low to ModerateWell-established, easy to remove. Highly flammable.
Tetrahydrofuran (THF)66Moderate to HighHigher boiling point allows for higher reaction temperatures. Can promote Wurtz coupling.[1]
2-Methyltetrahydrofuran (B130290) (2-MeTHF)~80Low"Green" solvent, may suppress Wurtz coupling, higher boiling point.[5]

Experimental Protocols

Protocol 1: General Procedure for the Reaction of this compound with a Ketone, with Measures to Minimize Side Reactions

Objective: To perform a Grignard reaction with this compound and a ketone, maximizing the yield of the tertiary alcohol and minimizing Wurtz coupling, enolization, and reduction.

Materials:

  • Magnesium turnings

  • 2-bromo-2-methylpropane

  • Anhydrous diethyl ether or 2-methyltetrahydrofuran (2-MeTHF)

  • Iodine crystal (as initiator)

  • Ketone substrate

  • Anhydrous cerium(III) chloride (optional, for hindered ketones)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere.

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a single crystal of iodine. Gently warm the flask under a nitrogen atmosphere until the iodine sublimes and its purple color disappears, indicating activation of the magnesium surface.[1] Allow the flask to cool to room temperature.

    • Add a small amount of anhydrous solvent (diethyl ether or 2-MeTHF) to just cover the magnesium turnings.

    • Dissolve 2-bromo-2-methylpropane (1.0 equivalent) in the anhydrous solvent in the dropping funnel.

    • Add a small portion of the 2-bromo-2-methylpropane solution to the magnesium suspension to initiate the reaction. Initiation is indicated by gentle reflux and the appearance of a gray, cloudy suspension.[1]

    • Once initiated, cool the flask in an ice bath to maintain a temperature between 0-10°C.

    • Add the remaining 2-bromo-2-methylpropane solution dropwise over a period of at least 30-60 minutes to maintain a controlled reaction rate and minimize Wurtz coupling.[1]

    • After the addition is complete, stir the mixture at 0-10°C for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with the Ketone:

    • If using a sterically hindered ketone, in a separate flask, stir anhydrous cerium(III) chloride (1.1 equivalents) with the ketone (1.0 equivalent) in anhydrous THF at room temperature for 1-2 hours. Cool this mixture to -78°C.

    • If not using CeCl₃, dissolve the ketone (1.0 equivalent) in anhydrous diethyl ether or 2-MeTHF in a separate flask and cool to 0°C or -78°C.

    • Slowly add the prepared this compound solution to the ketone solution via a cannula. Maintain the low temperature during the addition.

    • Allow the reaction to stir at the low temperature for 1-3 hours, then let it slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography or recrystallization as appropriate.

Visualizations

Reaction_Pathways Reaction Pathways of this compound RMgBr 2-Methyl-1-propenylmagnesium Bromide (R-MgBr) Addition Desired Tertiary Alcohol (1,2-Addition) RMgBr->Addition Nucleophilic Attack Enolate Enolate Intermediate RMgBr->Enolate Acts as Base Reduction Secondary Alcohol (Reduction) RMgBr->Reduction β-Hydride Transfer Wurtz Wurtz Coupling Product (R-R) RMgBr->Wurtz Coupling Ketone Ketone Substrate Ketone->Addition Ketone->Enolate α-Proton Abstraction Ketone->Reduction AlkylHalide 2-bromo-2-methylpropane (R-Br) AlkylHalide->Wurtz RecoveredKetone Recovered Ketone Enolate->RecoveredKetone Workup Troubleshooting_Workflow Troubleshooting Low Yield in Grignard Reactions Start Low Yield of Desired Product CheckReactants Analyze Crude Reaction Mixture (NMR, GC-MS) Start->CheckReactants HighSM High % of Starting Ketone? CheckReactants->HighSM HighWurtz High % of Wurtz Product? HighSM->HighWurtz No Enolization Issue: Enolization HighSM->Enolization Yes HighReduction High % of Reduced Product? HighWurtz->HighReduction No WurtzProb Issue: Wurtz Coupling HighWurtz->WurtzProb Yes ReductionProb Issue: Reduction HighReduction->ReductionProb Yes Other Other issues: - Wet reagents/glassware - Poor Mg activation HighReduction->Other No Sol_Enol Solution: - Use CeCl3 additive - Lower reaction temperature - Use less hindered ketone Enolization->Sol_Enol Sol_Wurtz Solution: - Slow down halide addition - Lower formation temperature - Use excess Mg - Consider 2-MeTHF WurtzProb->Sol_Wurtz Sol_Red Solution: - Use CeCl3 additive - Lower reaction temperature ReductionProb->Sol_Red

References

Technical Support Center: Purification of Products from 2-Methyl-1-propenylmagnesium Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in the successful purification of products from reactions involving 2-Methyl-1-propenylmagnesium bromide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when working with this compound reactions?

A1: The most common impurities include unreacted starting materials (e.g., ketones or aldehydes), Wurtz coupling byproducts (dimers of the Grignard reagent), and magnesium salts. Due to the basicity of the Grignard reagent, side reactions like enolization of the carbonyl starting material can also occur, leading to the recovery of unreacted starting material after workup.

Q2: How can I effectively quench a reaction with this compound to minimize side reactions?

A2: A careful and controlled quench is crucial. The recommended method is the slow, dropwise addition of the reaction mixture to a cold (0 °C) saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). This mild acidic quench helps to hydrolyze the magnesium alkoxide product to the desired alcohol while neutralizing any unreacted Grignard reagent. Using strong acids for quenching tertiary alcohols can lead to dehydration, forming unwanted alkene byproducts.[1]

Q3: My reaction mixture forms a persistent emulsion during aqueous workup. How can I resolve this?

A3: Emulsions are common in Grignard workups due to the formation of fine magnesium salt precipitates. To break the emulsion, you can try the following:

  • Add saturated NaCl solution (brine): This increases the ionic strength of the aqueous layer, which can help separate the layers.

  • Filter through Celite: Filtering the entire mixture through a pad of Celite can remove the fine solids that stabilize the emulsion.

  • Centrifugation: If available, centrifuging the mixture is a very effective method for separating the layers.

Q4: What is the best way to remove unreacted starting material from my tertiary alcohol product?

A4: Column chromatography is typically the most effective method for separating the desired tertiary alcohol from less polar unreacted starting materials like ketones or aldehydes. Since alcohols are generally more polar, they will have a stronger affinity for the silica (B1680970) gel stationary phase and elute later.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of your reaction products.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Desired Product 1. Incomplete Grignard reagent formation. 2. Presence of moisture or protic impurities in reagents or glassware. 3. Inefficient reaction with the electrophile. 4. Steric hindrance from the bulky 2-methyl-1-propenyl group.1. Ensure magnesium turnings are fresh and activated (e.g., with a crystal of iodine). 2. Thoroughly dry all glassware and use anhydrous solvents.[2] 3. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure consumption of the starting material. 4. Consider using a less sterically hindered Grignard reagent if the synthesis allows, or optimize reaction conditions (e.g., longer reaction time, higher temperature).
Multiple Spots on TLC After Workup 1. Formation of side products (e.g., Wurtz coupling, enolization). 2. Decomposition of the product on the TLC plate (if silica gel is used). 3. Dehydration of the tertiary alcohol during workup.1. Purify the crude product using column chromatography. 2. Use neutral alumina (B75360) for TLC analysis if the product is acid-sensitive. 3. Use a mild quenching agent like saturated aqueous NH₄Cl.[1]
Product is an Oil and Difficult to Handle 1. Presence of residual solvent. 2. The product is inherently a low-melting solid or an oil at room temperature. 3. Presence of impurities that prevent crystallization.1. Ensure all solvent is removed under high vacuum. 2. If the product is an oil, purification by column chromatography is the preferred method. 3. Purify by column chromatography to remove impurities that may be inhibiting crystallization.
Difficulty in Purifying a Hindered Tertiary Alcohol 1. Steric bulk makes the alcohol prone to decomposition or dehydration. 2. Similar polarity to byproducts, making chromatographic separation challenging.1. Use neutral alumina instead of silica gel for column chromatography to avoid acidic conditions. 2. Optimize the solvent system for column chromatography by extensive TLC analysis to achieve better separation. A gradient elution may be necessary.

Experimental Protocols

General Quenching and Extraction Protocol
  • Preparation: Prepare a beaker with a stirred, ice-cold (0 °C) saturated aqueous solution of ammonium chloride (NH₄Cl). The volume should be sufficient to fully quench the reaction mixture.

  • Quenching: Slowly and carefully add the Grignard reaction mixture dropwise to the cold NH₄Cl solution with vigorous stirring. Monitor the temperature to ensure it does not rise significantly.

  • Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any remaining acidic impurities.

    • Wash the organic layer with brine to help remove dissolved water.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Column Chromatography
  • TLC Analysis: Analyze the crude product by TLC to determine an appropriate solvent system for column chromatography. The ideal solvent system should give a retention factor (Rƒ) of approximately 0.2-0.4 for the desired product and good separation from impurities.[3]

  • Column Packing:

    • Prepare a slurry of silica gel or neutral alumina in the chosen non-polar solvent.

    • Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the eluting solvent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the solvent) may be necessary for optimal separation.

    • Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Logical Workflow for Purification

PurificationWorkflow Start Crude Reaction Mixture Quench Quench with sat. aq. NH4Cl Start->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product TLC TLC Analysis Crude_Product->TLC Column_Chromo Column Chromatography TLC->Column_Chromo Pure_Product Pure Product Column_Chromo->Pure_Product Characterize Characterization (NMR, IR, MS) Pure_Product->Characterize

Caption: General workflow for the purification of products from this compound reactions.

Troubleshooting Logic for Low Yield

LowYieldTroubleshooting Low_Yield Low Yield Observed Check_Grignard Check Grignard Formation (e.g., titration, test reaction) Low_Yield->Check_Grignard Check_Moisture Review Anhydrous Technique Low_Yield->Check_Moisture Check_Reaction Monitor Reaction by TLC Low_Yield->Check_Reaction Purification_Loss Assess Purification Loss Low_Yield->Purification_Loss Optimize Optimize Reaction Conditions (Time, Temperature) Check_Grignard->Optimize Check_Moisture->Optimize Check_Reaction->Optimize

Caption: A logical approach to troubleshooting low product yields in Grignard reactions.

References

preventing Wurtz coupling with alkenyl Grignard reagents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Alkenyl Grignard Reagents

Topic: Preventing Wurtz Coupling with Alkenyl Grignard Reagents

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of undesired Wurtz coupling byproducts during the synthesis of alkenyl Grignard reagents.

Troubleshooting Guide

Issue: High Yield of Wurtz Coupling Byproduct Observed

Q1: I am observing a significant amount of a dimeric byproduct in my alkenyl Grignard reaction. What is the likely cause?

A1: The formation of a homocoupled dimer (R-R) from your alkenyl halide (R-X) is a classic sign of a Wurtz-type coupling side reaction. This occurs when a newly formed alkenyl Grignard reagent molecule reacts with a molecule of the unreacted alkenyl halide.[1] Several factors can promote this undesired reaction:

  • High Local Concentration of Alkenyl Halide: Rapid addition of the alkenyl halide can create localized areas of high concentration, increasing the probability of the Grignard reagent reacting with the halide rather than the magnesium surface.[1]

  • Elevated Reaction Temperature: The formation of a Grignard reagent is an exothermic process.[1] Poor temperature control can lead to "hot spots" in the reaction mixture, which can accelerate the rate of the Wurtz coupling reaction.[1]

  • Choice of Solvent: Certain ethereal solvents, such as tetrahydrofuran (B95107) (THF), may be more prone to promoting Wurtz coupling for specific substrates compared to other ethers like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or diethyl ether (Et₂O).[1][2]

  • Insufficient Magnesium Surface Area: A limited or passivated magnesium surface can slow down the formation of the Grignard reagent, leaving a higher concentration of unreacted alkenyl halide available to participate in Wurtz coupling.[1]

Q2: How can I effectively minimize the formation of the Wurtz coupling byproduct in my alkenyl Grignard synthesis?

A2: To suppress the formation of Wurtz coupling byproducts, consider implementing the following strategies:

  • Slow and Controlled Addition: Add the alkenyl halide solution dropwise to the magnesium suspension. A slow addition rate helps to maintain a low concentration of the unreacted halide in the reaction mixture, thereby favoring the formation of the Grignard reagent over the Wurtz coupling product.[1]

  • Temperature Management: Maintain a low and controlled reaction temperature. For highly reactive alkenyl halides, it is advisable to initiate the reaction at room temperature and then use a cooling bath (e.g., an ice bath) to manage the exotherm once the reaction has started.[1]

  • Optimal Solvent Selection: The choice of solvent can significantly impact the outcome of the reaction. For substrates prone to Wurtz coupling, consider using 2-methyltetrahydrofuran (2-MeTHF) or diethyl ether (Et₂O) instead of THF.[1][2]

  • Magnesium Activation: Ensure the magnesium turnings are activated to provide a fresh, reactive surface. This can be achieved by methods such as crushing the turnings, or adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[3]

  • Continuous Flow Synthesis: For larger scale preparations, a continuous production process can significantly improve the selectivity for the Grignard reagent and reduce Wurtz coupling by offering better control over reaction parameters.[4]

Q3: My alkenyl Grignard reaction is difficult to initiate and seems to favor Wurtz coupling. What specific steps can I take?

A3: Difficulty in initiation can exacerbate the Wurtz coupling problem as it allows for the build-up of the alkenyl halide. Here is a systematic approach to troubleshoot this issue:

  • Ensure Rigorously Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[3]

  • Activate the Magnesium: A passivated magnesium oxide layer on the turnings is a common reason for initiation failure. Use one of the following activation methods:

    • Iodine: Add a single crystal of iodine to the magnesium turnings. The disappearance of the purple color indicates activation.[3]

    • 1,2-Dibromoethane: Add a few drops of 1,2-dibromoethane. The formation of ethene gas is an indicator of activation.

    • Mechanical Activation: Gently crush the magnesium turnings in a dry flask under an inert atmosphere to expose a fresh surface.

  • Gentle Warming: A gentle warming of the flask with a heat gun can sometimes be necessary to initiate the reaction. Once initiated, the exothermic nature of the reaction should sustain it, and cooling may be required.

  • Slow Initial Addition: Add a small portion of the alkenyl halide solution to the activated magnesium. Look for signs of reaction initiation (e.g., gentle reflux, cloudy appearance) before commencing the slow, dropwise addition of the remainder of the halide.

Frequently Asked Questions (FAQs)

Q4: What is the mechanistic basis for Wurtz coupling in the context of Grignard reagent formation?

A4: The Wurtz coupling side reaction during Grignard synthesis is believed to proceed via a reaction between the newly formed organomagnesium species (R-MgX) and the unreacted organic halide (R-X). The mechanism can have contributions from both nucleophilic substitution and radical pathways, depending on the specific substrate and reaction conditions. The overall transformation results in the formation of a new carbon-carbon bond between two organic moieties from the starting halide, leading to a homocoupled dimer (R-R).

Q5: Is there a general trend in the susceptibility of different alkenyl halides to Wurtz coupling?

Q6: Can the addition of a catalyst help in preventing Wurtz coupling?

A6: While not a common strategy for preventing Wurtz coupling during Grignard formation, certain catalysts are used in subsequent cross-coupling reactions involving the prepared Grignard reagent. In some instances, the use of a catalyst like CuCN has been shown to afford the desired cross-coupling product with no formation of the Wurtz coupling side product in reactions of Grignard reagents with organic halides.[5] However, for the formation of the Grignard reagent itself, the focus remains on controlling the reaction conditions as described above.

Data Presentation

Table 1: Effect of Solvent on the Yield of Grignard Product vs. Wurtz Coupling Byproduct for a Reactive Halide (Benzyl Chloride)

SolventYield of Grignard Product (%)*Observations
Diethyl Ether (Et₂O)94Excellent yield with minimal Wurtz coupling.[1]
Tetrahydrofuran (THF)27Poor yield due to significant Wurtz byproduct formation.[1]
2-Methyltetrahydrofuran (2-MeTHF)90Excellent yield, demonstrating suppression of Wurtz coupling.[1][2]

*Note: Data presented is for benzyl (B1604629) chloride as a representative reactive halide. While not specific to alkenyl halides, it illustrates the significant impact of solvent choice on minimizing Wurtz coupling.

Experimental Protocols

Protocol 1: General Procedure for the Preparation of an Alkenyl Grignard Reagent (from 4-bromo-2-pentene) with Minimized Wurtz Coupling

This protocol provides a general method for the formation of an alkenyl Grignard reagent, with specific measures to reduce the incidence of Wurtz-type coupling.

Materials:

  • 4-bromo-2-pentene (B158656) (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous diethyl ether or 2-methyltetrahydrofuran (2-MeTHF)

  • Iodine (1 small crystal for activation)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and nitrogen/argon inlet.

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the experiment.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently warm the flask under the inert atmosphere until the purple color of the iodine disappears, indicating the activation of the magnesium surface. Allow the flask to cool to room temperature.

  • Reaction Initiation: Add anhydrous solvent to the flask to cover the activated magnesium. Prepare a solution of 4-bromo-2-pentene in the anhydrous solvent and place it in the dropping funnel. Add a small portion (approximately 10%) of the alkenyl bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by a gentle reflux and the appearance of a gray, cloudy suspension. If the reaction does not start, gentle warming may be applied.

  • Slow Addition: Once the reaction has initiated, add the remaining 4-bromo-2-pentene solution dropwise from the dropping funnel over a period of at least 40-60 minutes. The rate of addition should be controlled to maintain a gentle reflux. If the reaction becomes too vigorous, slow the addition rate and/or cool the flask in an ice bath.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting gray to brownish solution is the alkenyl Grignard reagent.

Visualizations

Wurtz_Coupling_Prevention cluster_causes Causes of Wurtz Coupling cluster_solutions Preventative Measures cluster_outcomes Reaction Outcomes High_Conc High Local [Alkenyl Halide] Wurtz Wurtz Coupling Byproduct High_Conc->Wurtz promotes High_Temp High Reaction Temperature High_Temp->Wurtz promotes Solvent Inappropriate Solvent (e.g., THF) Solvent->Wurtz can promote Slow_Addition Slow, Dropwise Addition Grignard Desired Alkenyl Grignard Reagent Slow_Addition->Grignard favors Temp_Control Low Temperature Control Temp_Control->Grignard favors Solvent_Choice Use of 2-MeTHF or Et2O Solvent_Choice->Grignard favors Mg_Activation Magnesium Activation Mg_Activation->Grignard enables

Caption: Logical relationship between causes of Wurtz coupling and preventative measures.

Experimental_Workflow start Start: Dry Apparatus under Inert Atmosphere add_mg Add Magnesium Turnings start->add_mg activate_mg Activate Magnesium (e.g., with Iodine) add_mg->activate_mg add_solvent Add Anhydrous Solvent (e.g., 2-MeTHF) activate_mg->add_solvent initiate Initiate Reaction with ~10% Alkenyl Halide add_solvent->initiate slow_add Slow, Dropwise Addition of remaining Alkenyl Halide initiate->slow_add Control Exotherm stir Stir at Room Temperature (1-2 hours) slow_add->stir end End: Alkenyl Grignard Reagent Solution stir->end

Caption: Experimental workflow for preparing alkenyl Grignard reagents while minimizing Wurtz coupling.

References

Technical Support Center: Anhydrous Conditions for 2-Methyl-1-propenylmagnesium Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on maintaining the anhydrous conditions critical for the successful use of 2-Methyl-1-propenylmagnesium bromide in Grignard reactions. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the integrity and yield of your reactions.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for reactions with this compound?

A1: this compound, like all Grignard reagents, is a potent nucleophile and a strong base. It reacts readily with protic solvents, with water being the most common and detrimental.[1][2] This reaction, often violent, results in the protonation of the Grignard reagent to form isobutylene, an inert hydrocarbon, and magnesium hydroxide (B78521) bromide.[1][3] This side reaction consumes the Grignard reagent, reduces the yield of your desired product, and can even completely inhibit the reaction.[1] The safety data for this compound explicitly states that it "reacts violently with water" and "in contact with water releases flammable gases."[4][5][6]

Q2: What is the maximum acceptable water content in the solvent for a successful reaction?

A2: While there is no universally defined threshold for all Grignard reactions, the water content in your solvent should be kept to an absolute minimum, ideally below 50 parts per million (ppm). For sensitive reactions, aiming for water content under 10-20 ppm is advisable. The use of Karl Fischer titration is the gold standard for accurately determining the water content in solvents like tetrahydrofuran (B95107) (THF).[7] Commercially available anhydrous solvents are often specified with a water content of <50 ppm.

Q3: How can I be certain my glassware is sufficiently dry?

A3: Glassware that appears dry to the naked eye can still harbor a thin film of adsorbed water. Therefore, rigorous drying procedures are essential. The two most common and effective methods are:

  • Oven-drying: Glassware should be placed in an oven at a temperature of at least 125°C for a minimum of 4 hours, though overnight is preferable. It should then be assembled while still hot and allowed to cool under a stream of dry, inert gas (nitrogen or argon).

  • Flame-drying: The assembled glassware is heated with a Bunsen burner or a heat gun under a vacuum or a flow of inert gas to vaporize and remove any adsorbed water. This should be done with extreme caution, especially when flammable solvents are nearby.

Q4: My Grignard reaction with this compound won't start. What are the common causes and solutions?

A4: Failure to initiate is a common issue in Grignard reactions. The primary culprit is often a passivating layer of magnesium oxide on the surface of the magnesium turnings, which prevents the reaction with the alkyl halide. Trace amounts of water can also hinder initiation. Here are some troubleshooting steps:

  • Magnesium Activation: The magnesium surface needs to be activated to remove the oxide layer. Common methods include:

    • Mechanical Activation: Gently crushing a few pieces of magnesium with a dry glass rod in the reaction flask can expose a fresh, reactive surface.

    • Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can chemically activate the magnesium surface. The disappearance of the iodine color or the evolution of ethylene (B1197577) gas are indicators of successful activation.

  • Ensure Anhydrous Conditions: Re-verify that all glassware, solvents, and reagents are scrupulously dry.

  • Initiator: Adding a small amount of a pre-formed Grignard reagent can often initiate the reaction.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Reaction fails to initiate. 1. Passivated magnesium surface. 2. Presence of trace moisture. 3. Impure starting materials.1. Activate the magnesium using iodine, 1,2-dibromoethane, or mechanical crushing. 2. Re-dry all glassware and use freshly distilled anhydrous solvent. 3. Ensure the purity of the 2-methyl-1-propenyl bromide.
Low yield of the desired product. 1. Reaction with residual water in the system. 2. Incomplete formation of the Grignard reagent. 3. Wurtz coupling side reaction.1. Improve drying techniques for glassware and solvent; maintain a positive pressure of inert gas. 2. Ensure magnesium is fully consumed or allow for a longer reaction time for Grignard formation. 3. Add the 2-methyl-1-propenyl bromide slowly to the magnesium suspension to maintain a low concentration of the halide.
Formation of a white precipitate. 1. Reaction of the Grignard reagent with atmospheric CO2. 2. Formation of magnesium hydroxides from reaction with water.1. Ensure a good inert atmosphere is maintained throughout the reaction. 2. Rigorously exclude moisture from the reaction setup.
Inconsistent results between batches. 1. Variability in the quality of anhydrous solvent. 2. Inconsistent magnesium activation.1. Standardize the solvent drying procedure and verify water content with Karl Fischer titration. 2. Employ a consistent and reliable method for magnesium activation for each reaction.

Quantitative Data Summary

Parameter Recommended Value Notes
Water Content in THF < 50 ppmIdeally < 20 ppm for high-yield, sensitive reactions. Verified by Karl Fischer titration.
Commercial Concentration 0.5 M in THFMost common commercially available concentration for this compound.[8]
Reaction Temperature Ambient to gentle refluxThe initiation may require gentle warming, but the reaction is exothermic and may require cooling to maintain control.

Experimental Protocols

Protocol 1: Drying of Tetrahydrofuran (THF)

Objective: To prepare anhydrous THF suitable for Grignard reactions.

Materials:

  • THF (reagent grade)

  • Sodium metal

  • Benzophenone (B1666685)

  • Distillation apparatus

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Pre-drying: If the THF contains significant amounts of water, pre-dry it by letting it stand over anhydrous calcium chloride or sodium sulfate (B86663) overnight.

  • Setup: Assemble a distillation apparatus that has been flame-dried or oven-dried. Include a reflux condenser and a receiving flask. Ensure all joints are well-sealed.

  • Reagent Addition: To the distillation flask, add small, freshly cut pieces of sodium metal.

  • Indicator: Add a small amount of benzophenone to the flask.

  • Reflux: Heat the THF to reflux under a gentle flow of inert gas.

  • Observation: Continue to reflux the solvent. A deep blue or purple color will develop, indicating the formation of the sodium benzophenone ketyl radical and confirming that the solvent is anhydrous and oxygen-free. If the color fades, it indicates the presence of water or oxygen; add more sodium and continue to reflux until the color persists.

  • Distillation: Once the deep blue/purple color is stable, distill the THF directly into a dry receiving flask under an inert atmosphere.

  • Storage: Use the freshly distilled anhydrous THF immediately or store it under an inert atmosphere over activated molecular sieves.

Protocol 2: Synthesis of this compound

Objective: To prepare a solution of this compound in anhydrous THF.

Materials:

  • Magnesium turnings

  • 2-Methyl-1-propenyl bromide

  • Anhydrous THF (prepared as in Protocol 1)

  • Iodine crystal (or 1,2-dibromoethane)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, and inert gas inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Apparatus Setup: Assemble the three-necked flask with a magnetic stir bar, reflux condenser, dropping funnel, and an inlet for inert gas. Flame-dry the entire apparatus under a flow of nitrogen or argon and allow it to cool to room temperature.

  • Magnesium Addition: Place the magnesium turnings into the reaction flask.

  • Activation: Add a single small crystal of iodine to the flask.

  • Solvent Addition: Add a portion of the anhydrous THF to the flask, enough to cover the magnesium turnings.

  • Initiation: In the dropping funnel, prepare a solution of 2-methyl-1-propenyl bromide in anhydrous THF. Add a small amount of this solution to the magnesium suspension.

  • Observation: The reaction should initiate, as evidenced by the disappearance of the iodine color, gentle bubbling, and a slight increase in temperature. If the reaction does not start, gently warm the flask with a heat gun.

  • Addition: Once the reaction has started, add the remaining 2-methyl-1-propenyl bromide solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask in a water bath.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes, or until most of the magnesium has been consumed. The resulting solution will be a cloudy gray or brownish mixture, which is the this compound reagent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Grignard Formation cluster_usage Usage start Start dry_glassware Dry Glassware (Oven/Flame-dry) start->dry_glassware dry_solvent Dry Solvent (e.g., THF over Na/Benzophenone) start->dry_solvent assemble Assemble Apparatus under Inert Gas dry_glassware->assemble add_halide Slowly Add 2-Methyl-1-propenyl Bromide in Anhydrous THF dry_solvent->add_halide add_mg Add Mg Turnings assemble->add_mg activate_mg Activate Mg (Iodine/DBE) add_mg->activate_mg activate_mg->add_halide reflux Maintain Gentle Reflux add_halide->reflux complete Reaction Complete reflux->complete use_reagent Use Grignard Reagent for Subsequent Reaction complete->use_reagent

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flowchart decision decision action action result result issue issue start Reaction Fails to Initiate check_dryness Are all components rigorously dry? start->check_dryness activate_mg Is the Mg surface activated? check_dryness->activate_mg Yes re_dry Re-dry glassware and use freshly distilled solvent. check_dryness->re_dry No perform_activation Activate Mg with Iodine, 1,2-dibromoethane, or crushing. activate_mg->perform_activation No check_halide Is the alkyl halide pure? activate_mg->check_halide Yes re_dry->check_dryness failure Initiation Still Fails: Consult further literature or use fresh reagents. re_dry->failure perform_activation->activate_mg perform_activation->failure purify_halide Purify 2-Methyl-1-propenyl bromide. check_halide->purify_halide No success Reaction Initiates check_halide->success Yes purify_halide->check_halide purify_halide->failure success->result

Caption: Troubleshooting decision tree for Grignard reaction initiation failure.

References

Technical Support Center: Activation of Magnesium for 2-Methyl-1-propenylmagnesium Bromide Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful activation of magnesium, a critical step in the formation of 2-Methyl-1-propenylmagnesium bromide.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in initiating the formation of this compound?

The main obstacle to initiating a Grignard reaction is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal.[1][2][3][4][5] This layer forms when magnesium is exposed to air and acts as a barrier, preventing the magnesium from reacting with the organic halide.[3][4][5] Successful initiation, therefore, requires methods to disrupt or remove this oxide layer, exposing a fresh, reactive magnesium surface.[3]

Q2: What are the common visual indicators of a successful Grignard reaction initiation?

A successful initiation is typically characterized by several observable signs. These include the disappearance of the color of a chemical activator like iodine, the spontaneous boiling of the solvent (especially with low-boiling point ethers like diethyl ether), the appearance of turbidity or a cloudy grey/brownish color in the reaction mixture, and the generation of heat (an exothermic reaction).[3]

Q3: What are the most common methods for activating magnesium turnings?

Several methods are commonly employed to activate magnesium for Grignard reagent synthesis. These can be broadly categorized as chemical and physical methods.

  • Chemical Activation: This involves the use of activating agents that react with the magnesium surface to remove the oxide layer. Common chemical activators include:

    • Iodine (I₂): A small crystal of iodine is often added to the reaction. It is believed to react with the magnesium at points where the oxide layer is thin, creating reactive sites.[1][3][6] The disappearance of the characteristic purple or brown color of iodine is a good indicator that the reaction has initiated.[3]

    • 1,2-Dibromoethane (B42909) (DBE): This is a highly reactive alkyl halide that readily reacts with magnesium. The reaction produces ethylene (B1197577) gas, which can be observed as bubbling, and magnesium bromide.[1][2][7]

    • Diisobutylaluminum hydride (DIBAH): This reagent can be used to activate the magnesium surface and also acts as a drying agent for the reaction mixture.[8][9][10]

  • Physical Activation: These methods aim to physically disrupt the magnesium oxide layer.

    • Crushing/Grinding: Using a glass rod to crush the magnesium turnings in the reaction flask can expose fresh, unoxidized surfaces.[1][3][4][7]

    • Sonication: Placing the reaction flask in an ultrasonic bath can help clean the magnesium surface through cavitation.[1][2][7]

    • Stirring: Vigorous stirring of dry magnesium turnings under an inert atmosphere can mechanically abrade the oxide layer.[11][12]

Q4: Is it necessary to use anhydrous (dry) solvents and glassware?

Yes, it is critical to use anhydrous solvents and thoroughly dried glassware.[2][3][5][13] Grignard reagents are highly reactive bases and will readily react with protic solvents like water and alcohols, which will quench the reagent and prevent the desired reaction from occurring.[2][4][13]

Q5: What is the role of the ether solvent in a Grignard reaction?

Ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are essential for the successful formation of Grignard reagents.[2] Firstly, they are aprotic, meaning they do not have acidic protons that would destroy the Grignard reagent. Secondly, the lone pairs of electrons on the oxygen atom of the ether coordinate to the magnesium center, stabilizing the Grignard reagent.[3]

Troubleshooting Guide: Grignard Reaction Initiation Failure

Problem: The Grignard reaction for the formation of this compound does not initiate. After adding the 2-methyl-1-propenyl bromide to the magnesium turnings, none of the typical signs of reaction (see FAQ 2) are observed.

G start Reaction Fails to Initiate anhydrous Are all reagents and solvents strictly anhydrous? start->anhydrous anhydrous->start No (Dry all components!) activator Have you added an activator? anhydrous->activator Yes methods Apply Activation Methods activator->methods Yes activator->methods No (Add an activator) recheck Re-evaluate Setup: - Fresh reagents? - Inert atmosphere secure? methods->recheck Still No Initiation success Reaction Initiates methods->success Initiation Observed recheck->start Restart with fresh materials

Caption: Troubleshooting workflow for an unsuccessful Grignard reaction initiation.

Data Presentation

Table 1: Common Chemical Activators for Magnesium

Activating AgentTypical AmountVisual/Thermal IndicatorTemperatureNotes
Iodine (I₂) crystals A few small crystalsDisappearance of purple/brown colorRoom temperature to gentle warmingA very common and simple method.[3]
1,2-Dibromoethane (DBE) A few dropsBubbling (ethylene gas evolution)Room temperatureThe reaction with DBE is often vigorous.[3]
DIBAH 5-12 mol%Temperature increase≤ 20°C for aryl halides, lower for alkyl halidesAlso acts as a drying agent.[3][8][10]

Table 2: Physical Activation Methods for Magnesium

Activation MethodProcedureIndicator of SuccessTemperatureNotes
Mechanical Crushing Press and grind turnings with a dry glass rod before adding solvent.Localized bubbling or cloudiness upon solvent/halide addition.Room temperatureExposes fresh magnesium surface.[3]
Sonication Place the reaction flask in an ultrasonic bath.General cloudiness and warming of the reaction mixture.Room temperatureCleans the magnesium surface through cavitation.[3]
Dry Stirring Stir magnesium turnings under an inert atmosphere before solvent addition.N/ARoom temperatureMechanically abrades the oxide layer.[11][12]

Experimental Protocols

Protocol 1: Activation of Magnesium with Iodine

  • Glassware Preparation: Ensure all glassware (round-bottom flask, condenser, addition funnel) is thoroughly dried by flame-drying under vacuum or by heating in an oven at >120°C for several hours and cooling under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Reagent Setup: To the dried flask, add the magnesium turnings and a magnetic stir bar.

  • Initiation: Add a single, small crystal of iodine. The flask may be gently warmed.[3]

  • Solvent and Halide Addition: Add a small portion of the anhydrous ether solvent (e.g., THF) and a small amount of the 2-methyl-1-propenyl bromide.

  • Observation: Stir the mixture. Initiation is indicated by the disappearance of the iodine color and potentially the onset of gentle reflux.

  • Continuation: Once the reaction has started, the remaining 2-methyl-1-propenyl bromide (dissolved in the rest of the anhydrous ether) can be added dropwise at a rate that maintains a controlled reflux.[3]

Protocol 2: Activation of Magnesium with 1,2-Dibromoethane (DBE)

  • Glassware Preparation: As with the iodine activation, all glassware must be scrupulously dried.

  • Reagent Setup: Place the magnesium turnings and a stir bar in the reaction flask under an inert atmosphere.

  • Solvent Addition: Add a portion of the anhydrous ether solvent to cover the magnesium.

  • Initiation: Using a syringe, add a few drops of 1,2-dibromoethane to the stirred suspension of magnesium.[3] A vigorous evolution of ethylene gas should be observed, indicating activation.

  • Organic Halide Addition: Once the initial reaction with DBE has subsided, begin the slow, dropwise addition of your 2-methyl-1-propenyl bromide solution.

Protocol 3: Mechanical Activation of Magnesium

  • Glassware and Reagent Preparation: Use dried glassware and an inert atmosphere as described above. Add the magnesium turnings to the flask.

  • Mechanical Agitation:

    • Crushing: Before adding the solvent, use a dry glass stirring rod to firmly press and crush some of the magnesium turnings against the bottom of the flask.[3] This should be done carefully to avoid breaking the glassware.

  • Initiation: After mechanical activation, add the anhydrous ether and a small amount of the 2-methyl-1-propenyl bromide to initiate the reaction.

  • Continuation: Once initiated, proceed with the dropwise addition of the remaining organic halide solution.

G cluster_0 Magnesium Surface MgO MgO Passivating Layer Mg Reactive Mg Metal Grignard_Formation Grignard Reagent Formation (Reaction with R-Br) Mg->Grignard_Formation Exposure of Reactive Surface Activator Activating Agent (I₂, DBE, Crushing, etc.) Activator->MgO Disruption/Removal of MgO Layer

Caption: The role of activators in exposing the reactive magnesium surface.

References

titration methods for determining the concentration of 2-Methyl-1-propenylmagnesium bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to accurately determine the concentration of 2-Methyl-1-propenylmagnesium bromide. It includes detailed troubleshooting guides and frequently asked questions in a user-friendly format to address common issues encountered during titration experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the titration of this compound, helping you to identify and resolve them efficiently.

Issue Potential Cause(s) Recommended Solution(s)
Inaccurate or Inconsistent Titration Results Presence of moisture in glassware, solvent, or inert gas.Flame-dry all glassware under vacuum and cool under a stream of dry inert gas. Use freshly distilled anhydrous solvents. Pass inert gas through a drying agent.
Degradation of the Grignard reagent due to exposure to air.Maintain a positive pressure of high-purity inert gas (argon or nitrogen) throughout the experiment. Use septa and syringe techniques for all transfers.
Impurities in the titrant or indicator.Use high-purity, anhydrous titrants and indicators. For solid titrants, ensure they are thoroughly dried before use.
Difficulty in Endpoint Detection Poor color contrast or indistinct color change.Optimize lighting conditions. Place a white background behind the titration flask. For titrations with faint endpoints, consider using a photometric titrator for automated endpoint detection.
Titrating too quickly near the endpoint.Add the titrant dropwise as you approach the expected endpoint to avoid overshooting.
Indicator decomposition or side reactions.Ensure the chosen indicator is stable under the reaction conditions and does not react with the Grignard reagent or solvent.
Precipitate Formation During Titration Formation of insoluble magnesium salts.For iodine titrations, the addition of anhydrous lithium chloride (LiCl) to the THF can help solubilize magnesium halides.[1][2]
Low solubility of the titrant-Grignard adduct.Ensure adequate stirring and consider if a different solvent is more appropriate for the specific titration method.

Frequently Asked Questions (FAQs)

Q1: Which titration method is the most accurate for determining the concentration of this compound?

A1: The accuracy of the titration method can depend on the specific experimental conditions and the purity of the reagents. Titration with iodine in the presence of lithium chloride is widely regarded as a highly accurate and reproducible method, with reported precision within ±2%.[3] The use of 1,10-phenanthroline (B135089) with an alcohol titrant is also considered very accurate as it is less susceptible to interference from non-Grignard basic species.[4][5]

Q2: My endpoint color is fleeting and disappears quickly. Have I reached the endpoint?

A2: A true endpoint is indicated by a persistent color change. For methods like the 1,10-phenanthroline titration, the colored complex should persist for at least one minute.[6] A fleeting color change suggests you are near the endpoint but have not yet reached it. Continue adding the titrant dropwise until the color is stable.

Q3: Can I use a standard aqueous acid-base titration to determine the concentration?

A3: While possible, it is generally not the recommended method. Quenching the Grignard reagent with water and then titrating the resulting magnesium hydroxide (B78521) with a standard acid will determine the total basicity of the solution, which includes non-Grignard basic species like magnesium alkoxides or hydroxides that may have formed through degradation.[4] This can lead to an overestimation of the active Grignard reagent concentration.

Q4: Why is it necessary to use anhydrous solvents and an inert atmosphere?

A4: Grignard reagents are highly reactive towards protic compounds like water and are also sensitive to atmospheric oxygen.[1] Moisture will quench the Grignard reagent, leading to inaccurate concentration determination. Oxygen can also react with the Grignard reagent, reducing its effective concentration. Therefore, maintaining strictly anhydrous and inert conditions is critical for accurate results.

Q5: What is the purpose of lithium chloride in the iodine titration method?

A5: Lithium chloride is added to the THF solvent to help solubilize the magnesium halides (MgBr₂ and MgI₂) that are formed during the titration.[1][2] This prevents the precipitation of these salts, which can obscure the endpoint and lead to inaccurate results.

Comparison of Titration Methods

Method Titrant Indicator Endpoint Advantages Disadvantages
Iodine Titration This compoundIodine (self-indicating)Disappearance of the brown iodine colorSimple, reliable, and does not require a separate indicator.[2] Reproducible within ±2%.[3]The endpoint can sometimes be obscured by precipitate formation if LiCl is not used.[7]
Diphenylacetic Acid Titration This compoundDiphenylacetic acidPersistent faint yellow colorA direct titration method where the titrant is also the indicator.[4]The endpoint color can be faint and difficult to discern for some users.[2]
1,10-Phenanthroline Titration Standardized sec-Butanol or Menthol (B31143) solution1,10-PhenanthrolinePersistent violet or burgundy colorSharp and distinct endpoint.[8] Not affected by non-Grignard basic impurities.[4][5]Requires the preparation and standardization of an alcohol solution.

Experimental Protocols

Protocol 1: Titration with Iodine

This method relies on the reaction of the Grignard reagent with iodine.

Materials:

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Lithium Chloride (LiCl)

  • Iodine (I₂)

  • This compound solution (to be titrated)

  • Flame-dried glassware (e.g., vial or flask, syringe)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, prepare a saturated solution of anhydrous LiCl in anhydrous THF.

  • In a flame-dried vial equipped with a magnetic stir bar, accurately weigh a known amount of iodine (e.g., 254 mg, 1.0 mmol).

  • Add the anhydrous LiCl/THF solution to the vial to dissolve the iodine, resulting in a brown solution.

  • Cool the iodine solution to 0 °C in an ice bath.

  • Slowly add the this compound solution dropwise from a syringe while stirring vigorously.

  • The endpoint is reached when the brown color of the iodine disappears, and the solution becomes colorless or faintly yellow.

  • Record the volume of the Grignard reagent added.

  • The concentration is calculated using the stoichiometry of the reaction (2 moles of Grignard reagent react with 1 mole of iodine).

Calculation: Molarity of Grignard (M) = (moles of I₂) / (Volume of Grignard reagent in L)

experimental_workflow_iodine cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_iodine Weigh Iodine dissolve Dissolve Iodine in LiCl/THF prep_iodine->dissolve prep_licl Prepare LiCl/THF Solution prep_licl->dissolve cool Cool to 0°C dissolve->cool add_grignard Add Grignard Solution cool->add_grignard observe Observe Color Change add_grignard->observe endpoint Endpoint Reached (Colorless) observe->endpoint Brown color disappears calculate Calculate Concentration endpoint->calculate

Caption: Workflow for Iodine Titration.

Protocol 2: Titration with Diphenylacetic Acid

This method uses diphenylacetic acid as both the titrant and the indicator.

Materials:

  • Anhydrous Tetrahydrofuran (THF)

  • Diphenylacetic acid

  • This compound solution (to be titrated)

  • Flame-dried glassware

  • Magnetic stirrer and stir bar

  • Inert gas supply

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve a precisely weighed amount of diphenylacetic acid in anhydrous THF.

  • Slowly add the this compound solution dropwise from a syringe with constant stirring.

  • A transient yellow color may appear upon addition.

  • The endpoint is reached when a persistent faint yellow color is observed.[2]

  • Record the volume of the Grignard reagent added.

  • The concentration is calculated based on a 1:1 stoichiometry between the Grignard reagent and diphenylacetic acid for the initial deprotonation.

Calculation: Molarity of Grignard (M) = (moles of diphenylacetic acid) / (Volume of Grignard reagent in L)

experimental_workflow_dpa cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis weigh_dpa Weigh Diphenylacetic Acid dissolve_dpa Dissolve in Anhydrous THF weigh_dpa->dissolve_dpa add_grignard Add Grignard Solution dissolve_dpa->add_grignard observe Observe Color Change add_grignard->observe endpoint Endpoint Reached (Persistent Yellow) observe->endpoint Faint yellow color persists calculate Calculate Concentration endpoint->calculate

Caption: Workflow for Diphenylacetic Acid Titration.

Protocol 3: Titration with 1,10-Phenanthroline and Menthol

This method utilizes a colorimetric indicator and a standardized alcohol solution.

Materials:

  • Anhydrous Tetrahydrofuran (THF)

  • 1,10-Phenanthroline

  • Anhydrous Menthol (or sec-Butanol)

  • This compound solution (to be titrated)

  • Flame-dried glassware

  • Magnetic stirrer and stir bar

  • Inert gas supply

Procedure:

  • In a flame-dried flask under an inert atmosphere, add a precisely weighed amount of anhydrous menthol and a small amount of 1,10-phenanthroline (a few crystals).

  • Add anhydrous THF to dissolve the solids.

  • Slowly add the this compound solution dropwise from a syringe with vigorous stirring.

  • A violet or burgundy color will appear as the Grignard reagent complexes with the 1,10-phenanthroline after all the menthol has reacted.

  • The endpoint is reached when this distinct color persists for at least one minute.[6]

  • Record the volume of the Grignard reagent added.

  • The concentration is calculated based on a 1:1 stoichiometry between the Grignard reagent and menthol.

Calculation: Molarity of Grignard (M) = (moles of menthol) / (Volume of Grignard reagent in L)

experimental_workflow_phenanthroline cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis weigh_reagents Weigh Menthol & 1,10-Phenanthroline dissolve_reagents Dissolve in Anhydrous THF weigh_reagents->dissolve_reagents add_grignard Add Grignard Solution dissolve_reagents->add_grignard observe Observe Color Change add_grignard->observe endpoint Endpoint Reached (Persistent Violet/Burgundy) observe->endpoint Color persists > 1 min calculate Calculate Concentration endpoint->calculate

Caption: Workflow for 1,10-Phenanthroline/Menthol Titration.

References

effect of temperature on the stability of 2-Methyl-1-propenylmagnesium bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Methyl-1-propenylmagnesium bromide, a critical Grignard reagent for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reduced reactivity or low yield in Grignard reaction. Degradation of the Grignard reagent due to exposure to air or moisture.Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1][2] It is recommended to titrate the Grignard solution to determine its exact concentration before use, especially after prolonged storage.[1]
Thermal decomposition of the reagent.Store the reagent at a consistent, cool temperature. While refrigeration (0-4°C) can slow degradation, avoid freezing, which may cause precipitation.[1] Allow the solution to warm to room temperature before use to ensure homogeneity.
Formation of peroxides upon prolonged storage.The Safety Data Sheet for this compound in THF indicates a shelf life of 12 months and warns of potential peroxide formation.[3] If the solution has been stored for an extended period, it should be tested for peroxides. Containers should be dated upon opening.[3]
White precipitate forms in the solution upon storage. Reaction with atmospheric moisture or oxygen.This indicates potential degradation. Ensure the storage container is properly sealed under an inert atmosphere. If significant precipitation has occurred, the reagent may be compromised.[1]
Precipitation of magnesium salts at low temperatures.Allow the solution to warm to room temperature. If the precipitate redissolves, the reagent may still be viable after re-titration.[1]
Shift in the Schlenk equilibrium.The Schlenk equilibrium (2 RMgX ⇌ MgX₂ + MgR₂) can be influenced by temperature and solvent.[2][4] While this is a natural equilibrium, significant precipitation of MgBr₂ could indicate a shift that may affect reactivity.
The Grignard solution has darkened or appears cloudy. Formation of finely divided magnesium from the Schlenk equilibrium.This can be normal for some Grignard reagents. Titrate the solution before use to confirm its concentration.
Oxidation of the Grignard reagent.If the solution is significantly dark and cloudy, it may have degraded. Titration is necessary to determine the active Grignard concentration.
Side reactions or impurities.Ensure high-purity starting materials and solvents were used in the preparation of the Grignard reagent.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in this compound solutions?

A1: The primary degradation pathways for Grignard reagents like this compound involve reactions with atmospheric oxygen and moisture.[1] Oxygen can lead to the formation of magnesium alkoxides and other oxidation byproducts, while moisture will protonate the Grignard reagent, forming isobutylene (B52900) and magnesium salts.[1]

Q2: What is the recommended storage temperature for this compound?

A2: For long-term storage, it is advisable to keep the reagent in a tightly sealed, dry container under an inert atmosphere, such as nitrogen or argon.[1] While some Grignard solutions can be stored at room temperature, refrigeration at 0-4°C can help slow down degradation processes.[1] However, be aware that low temperatures may cause some Grignard reagents to precipitate out of solution.[1]

Q3: How does temperature affect the stability and reactivity of the reagent?

A3: Elevated temperatures can accelerate the decomposition of Grignard reagents. Thermal decomposition can lead to the release of irritating gases and vapors.[3] Temperature also influences the Schlenk equilibrium, which can affect the concentration of the active RMgX species.[2][5] It is crucial to maintain a controlled and consistent temperature during both storage and reaction.

Q4: How can I determine the concentration of my this compound solution to assess its stability?

A4: The concentration of active Grignard reagent can be determined by titration. A common and reliable method involves titration with iodine.[1][6] Other methods include titration against diphenylacetic acid or using 1,10-phenanthroline (B135089) as an indicator with an alcohol titrant.[7] Regular titration is the most effective way to monitor the stability of the reagent over time.

Experimental Protocols

Protocol 1: Titration of Grignard Solutions using Iodine

This method provides a reliable way to determine the concentration of the active Grignard reagent.

Materials:

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous lithium chloride (LiCl)

  • Iodine (I₂)

  • The this compound solution to be titrated

  • Dry glassware (e.g., flask, syringe)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a 0.5 M solution of LiCl in anhydrous THF.

  • In a flame-dried flask under an inert atmosphere (nitrogen or argon), dissolve a precisely weighed amount of iodine (e.g., 100 mg) in 1.0 mL of the 0.5 M LiCl/THF solution.[6]

  • Cool the dark brown iodine solution to 0°C in an ice bath.

  • Slowly add the Grignard solution dropwise from a syringe to the stirred iodine solution.

  • The endpoint is reached when the solution turns from light yellow to colorless.[1][6]

  • Record the volume of the Grignard solution added.

  • Calculate the molarity of the Grignard reagent based on the moles of iodine used and the volume of Grignard solution required to reach the endpoint. It is advisable to perform the titration in duplicate or triplicate for accuracy.

Visualizations

Temperature_Effect_on_Stability Effect of Temperature on this compound Stability Temp Temperature Decomposition Thermal Decomposition Temp->Decomposition Increases Rate SideReactions Side Reactions Temp->SideReactions Increases Rate Schlenk Schlenk Equilibrium Shift (2 RMgBr <=> R2Mg + MgBr2) Temp->Schlenk Influences Position Precipitation Precipitation of Salts Temp->Precipitation Can Induce (at low temp) Stability Reagent Stability Reactivity Reactivity Stability->Reactivity Directly Proportional Decomposition->Stability Decreases SideReactions->Stability Decreases Schlenk->Reactivity Affects Precipitation->Stability Decreases (if irreversible)

Caption: Logical relationship between temperature and the stability of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Reduced Grignard Reactivity Start Start: Reduced Reactivity Observed CheckStorage Check Storage Conditions (Inert atmosphere, sealed container) Start->CheckStorage CheckAppearance Inspect Solution Appearance (Precipitate, discoloration) CheckStorage->CheckAppearance Titrate Titrate Reagent to Determine Concentration CheckAppearance->Titrate ConcentrationOK Concentration Acceptable? Titrate->ConcentrationOK Proceed Proceed with Reaction (Adjust stoichiometry if needed) ConcentrationOK->Proceed Yes Discard Discard Reagent and Prepare Fresh Solution ConcentrationOK->Discard No Investigate Investigate Other Reaction Parameters (Substrate, solvent, temperature) Proceed->Investigate If issues persist

Caption: A workflow for troubleshooting reduced reactivity of this compound.

References

Technical Support Center: Quenching Procedures for 2-Methyl-1-propenylmagnesium Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Methyl-1-propenylmagnesium bromide in their synthetic routes. The following information is designed to address specific issues that may be encountered during the critical quenching and workup stages of these Grignard reactions.

Troubleshooting Guides and FAQs

This section is formatted in a question-and-answer style to directly address common challenges.

Q1: My reaction mixture became thick and difficult to stir after adding the quenching agent. What is happening and how can I resolve this?

A1: This is a common issue caused by the precipitation of magnesium salts, such as magnesium hydroxide (B78521) (Mg(OH)₂) and magnesium bromide hydroxide (Mg(OH)Br), upon the addition of water or other protic quenching agents. These salts can be gelatinous and may trap the desired product, leading to lower isolated yields.

Troubleshooting Steps:

  • Use of an acidic quenching agent: Instead of water, use a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The ammonium ion is a mild proton source that helps to keep the magnesium salts dissolved as water-soluble complexes.

  • Acidification: If you have already added water and a precipitate has formed, you can try to dissolve it by slowly adding a dilute acid, such as 1 M hydrochloric acid (HCl) or 10% sulfuric acid (H₂SO₄), with vigorous stirring. Be cautious, as this can be exothermic.

  • Sufficient Solvent: Ensure that you have an adequate amount of an organic solvent (like diethyl ether or THF) present during the workup. This will help to keep the organic product in solution and improve the separation from the aqueous layer.

Q2: I am observing a lower than expected yield of my desired alcohol product and the presence of an unexpected alkene. What could be the cause?

A2: The formation of an alkene byproduct is often the result of the dehydration of the desired alcohol product, which is particularly common for tertiary alcohols formed from the reaction of a Grignard reagent with a ketone. This dehydration is typically acid-catalyzed.

Preventative Measures:

  • Avoid Strong Acids: Do not use strong, concentrated acids for quenching if your product is a tertiary or other acid-sensitive alcohol. The use of saturated aqueous ammonium chloride is the preferred method to maintain a mildly acidic to neutral pH during the workup.

  • Temperature Control: Perform the quenching at a low temperature (e.g., in an ice-water bath). This will help to dissipate the heat generated during the neutralization of the excess Grignard reagent and the protonation of the alkoxide, minimizing side reactions.

  • Prompt Workup: Once the reaction is quenched, proceed with the extraction and purification without unnecessary delay. Prolonged exposure of the product to even mildly acidic conditions in the aqueous layer can promote dehydration.

Q3: How do I know when the quenching process is complete?

A3: The quenching of a Grignard reaction is an exothermic process. The completion of the quench can be determined by the cessation of this exotherm.

Procedure for Monitoring:

  • Cool the reaction mixture in an ice-water bath.

  • Slowly add the quenching solution (e.g., saturated aqueous NH₄Cl) dropwise with vigorous stirring.

  • Monitor the internal temperature of the reaction. If the temperature begins to rise significantly, slow down or temporarily stop the addition.

  • The quench is complete when the addition of a small amount of the quenching solution no longer produces an observable exotherm.

Q4: What are the common side reactions to be aware of when working with this compound?

A4: Besides the issues during quenching, there are side reactions that can occur during the formation and reaction of the Grignard reagent itself. One of the most common is Wurtz coupling, where the Grignard reagent reacts with the unreacted alkyl halide to form a dimer. To minimize this, ensure a slow, controlled addition of the alkyl halide during the Grignard reagent formation.

Data Presentation

Quenching AgentAdvantagesDisadvantagesBest For
Saturated Aqueous Ammonium Chloride (NH₄Cl) Mildly acidic, minimizes dehydration of sensitive alcohols. Helps to keep magnesium salts in solution.May not be sufficient to break up very thick emulsions.Reactions producing tertiary or other acid-sensitive alcohols.
Dilute Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) Effective at dissolving magnesium salts.Can cause dehydration of acid-sensitive alcohol products, leading to alkene byproducts.Reactions producing primary or secondary alcohols that are not prone to rearrangement or elimination.
Water (H₂O) Readily available and inexpensive.Leads to the precipitation of insoluble magnesium salts, which can trap the product and make workup difficult. The reaction is also highly exothermic and can be difficult to control.Not generally recommended for large-scale reactions due to the formation of precipitates.

Experimental Protocols

Detailed Methodology for the Reaction of this compound with Cyclohexanone (B45756) and Quenching with Saturated Aqueous Ammonium Chloride

This protocol provides a representative procedure for the addition of this compound to a ketone, followed by a robust quenching procedure.

Materials:

  • This compound (0.5 M solution in THF)

  • Cyclohexanone (anhydrous)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer and stir bar

  • Ice-water bath

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of cyclohexanone (1.0 equivalent) in anhydrous diethyl ether.

    • Cool the flask to 0 °C in an ice-water bath.

  • Addition of the Grignard Reagent:

    • Slowly add the this compound solution (1.1 equivalents) to the stirred solution of cyclohexanone via the dropping funnel over a period of 30-60 minutes. Maintain the internal temperature below 10 °C.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching:

    • Cool the reaction mixture back down to 0 °C in an ice-water bath.

    • Slowly and carefully add the saturated aqueous ammonium chloride solution dropwise with vigorous stirring. Monitor for any exotherm. Continue the addition until no more heat is evolved.

  • Workup and Extraction:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine all organic layers.

  • Washing and Drying:

    • Wash the combined organic layers with brine (saturated aqueous NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, 1-(2-methylprop-1-en-1-yl)cyclohexan-1-ol.

  • Purification:

    • The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Mandatory Visualization

Grignard_Reaction_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification Phase start Start: Flame-dried glassware under N2 add_ketone Add Ketone (e.g., Cyclohexanone) in Anhydrous Ether start->add_ketone cool_reaction Cool to 0 °C add_ketone->cool_reaction add_grignard Slowly add this compound cool_reaction->add_grignard react Stir at Room Temperature add_grignard->react cool_quench Cool to 0 °C react->cool_quench Reaction Complete quench Quench with sat. aq. NH4Cl cool_quench->quench extract Extract with Ether quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/Distillation) concentrate->purify end Final Product purify->end

Caption: Workflow for a Grignard reaction and quenching.

Quenching_Decision_Tree start Is the expected alcohol product acid-sensitive (e.g., tertiary)? node_yes Use Saturated Aqueous Ammonium Chloride (NH4Cl) start->node_yes Yes node_no Is the product a robust primary or secondary alcohol? start->node_no No node_no_yes Dilute HCl or H2SO4 can be used (effective for dissolving Mg salts) node_no->node_no_yes Yes node_no_no Consider the scale and potential for emulsion. NH4Cl is generally a safer choice. node_no->node_no_no No/Unsure

Caption: Decision tree for selecting a quenching agent.

Validation & Comparative

A Comparative Guide to 2-Methyl-1-propenylmagnesium Bromide and Its Isomers in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a Grignard reagent is paramount in achieving desired synthetic outcomes, particularly in the construction of complex molecular architectures. This guide provides a comprehensive comparison of 2-Methyl-1-propenylmagnesium bromide and its isomers, crotylmagnesium bromide and 1-butenylmagnesium bromide. We will delve into their performance in nucleophilic additions to carbonyl compounds, supported by experimental data, and provide detailed protocols for their preparation and use.

Introduction to Vinylic and Allylic Grignard Reagents

This compound is a vinylic Grignard reagent, characterized by the magnesium atom being directly attached to a double-bonded carbon. In contrast, its isomers, crotylmagnesium bromide and 1-butenylmagnesium bromide, represent allylic and vinylic systems, respectively. These structural distinctions significantly influence their reactivity, regioselectivity, and steric tolerance in synthetic applications, most notably in the synthesis of tertiary alcohols via reaction with ketones.

Performance Comparison in Reactions with Ketones

The efficacy of these Grignard reagents has been evaluated against both a simple, sterically unhindered ketone (acetone) and a highly hindered ketone (di-tert-butyl ketone) to probe their reactivity and steric limitations.

Data Presentation: Reaction Yields with Ketones

Grignard ReagentKetoneProduct(s)Yield (%)Reference
This compoundAcetone (B3395972)2,3,3-Trimethyl-1-buten-2-olData not available-
This compoundDi-tert-butyl ketoneNo reaction or reductionData not availableGeneral observation for hindered ketones
Crotylmagnesium bromideAcetone3,4-Dimethyl-1-penten-3-ol (γ-adduct)81[1]
2-Methyl-3-penten-2-ol (α-adduct)Minor product[1]
Crotylmagnesium bromideDi-tert-butyl ketoneReversible addition, low yield of addition productLow[2]
1-Butenylmagnesium bromideAcetone3-Methyl-1-hexen-3-olData not available-
1-Butenylmagnesium bromideDi-tert-butyl ketoneNo reaction or reductionData not availableGeneral observation for hindered ketones

Analysis of Performance:

  • This compound , as a vinylic Grignard, is expected to be a strong nucleophile. However, its steric bulk, with two methyl groups at the α-position to the magnesium, can significantly hinder its approach to the carbonyl carbon, especially in reactions with sterically demanding ketones.

  • Crotylmagnesium bromide , an allylic Grignard reagent, exists as a mixture of two constitutional isomers: the primary (E/Z)-2-butenylmagnesium bromide and the secondary 1-methyl-2-propenylmagnesium bromide. This equilibrium leads to the potential for two different products, the α-adduct and the γ-adduct. In its reaction with acetone, the major product is the γ-adduct, resulting from the attack of the less substituted terminus of the allyl system.[1] Its reactivity with highly hindered ketones is limited, often leading to reversible addition or side reactions like enolization and reduction.[2]

  • 1-Butenylmagnesium bromide is another vinylic Grignard reagent. Its reactivity is expected to be comparable to other vinylic Grignards, but like its 2-methyl substituted isomer, it is likely to be sensitive to steric hindrance.

Experimental Protocols

The following are generalized protocols for the preparation of these Grignard reagents and their subsequent reaction with a ketone. All reactions must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Preparation of Grignard Reagents

Materials:

  • Magnesium turnings

  • Appropriate alkyl/alkenyl bromide (1-bromo-2-methylpropene, crotyl bromide, or 1-bromobutene)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (as an initiator)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings.

  • Add a small crystal of iodine to the flask.

  • Dissolve the alkyl/alkenyl bromide in anhydrous diethyl ether or THF in the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.

  • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting grayish solution is ready for use.

Protocol 2: Reaction of Grignard Reagent with a Ketone

Materials:

  • Freshly prepared Grignard reagent solution

  • Ketone (e.g., acetone or di-tert-butyl ketone)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Dilute hydrochloric acid

Procedure:

  • Cool the Grignard reagent solution in an ice bath.

  • Dissolve the ketone in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of ammonium chloride. Alternatively, for a more acidic workup, slowly add dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

  • Purify the product by distillation or column chromatography as needed.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Grignard_Isomers_Synthesis cluster_reagents Grignard Reagents cluster_ketones Ketones cluster_products Tertiary Alcohols 2-Me-1-propenyl-MgBr 2-Methyl-1-propenyl- magnesium bromide Product_1 2,3,3-Trimethyl-1-buten-2-ol 2-Me-1-propenyl-MgBr->Product_1 + Acetone No_Reaction No Reaction / Reduction 2-Me-1-propenyl-MgBr->No_Reaction + Di-tert-butyl ketone Crotyl-MgBr Crotylmagnesium bromide (α/γ isomers) Product_2 3,4-Dimethyl-1-penten-3-ol (γ-adduct) Crotyl-MgBr->Product_2 + Acetone (Major) Product_3 2-Methyl-3-penten-2-ol (α-adduct) Crotyl-MgBr->Product_3 + Acetone (Minor) Crotyl-MgBr->No_Reaction + Di-tert-butyl ketone 1-Butenyl-MgBr 1-Butenylmagnesium bromide Product_4 3-Methyl-1-hexen-3-ol 1-Butenyl-MgBr->Product_4 + Acetone 1-Butenyl-MgBr->No_Reaction + Di-tert-butyl ketone Acetone Acetone Di-tert-butyl_ketone Di-tert-butyl ketone (Hindered)

Caption: Reaction pathways of Grignard isomers with ketones.

Grignard_Workflow Start Start Reagent_Prep Prepare Grignard Reagent (Anhydrous Conditions) Start->Reagent_Prep Reaction React with Ketone (Dropwise addition at low temp) Reagent_Prep->Reaction Workup Aqueous Workup (NH4Cl or dilute acid) Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Drying and Purification (Distillation/Chromatography) Extraction->Purification End End Product Purification->End

Caption: General experimental workflow for Grignard synthesis.

Conclusion

The choice between this compound and its isomers is dictated by the specific synthetic target and the steric environment of the carbonyl substrate. While all are potent nucleophiles, their steric profiles and, in the case of crotylmagnesium bromide, inherent isomerism, lead to different reactivity and selectivity patterns. For the synthesis of tertiary alcohols from sterically unhindered ketones, all three reagents are viable options, with crotylmagnesium bromide offering a route to homoallylic alcohols. However, for reactions with sterically hindered ketones, the utility of these reagents is significantly diminished, often resulting in low yields or alternative reaction pathways such as reduction or enolization. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors.

References

A Comparative Guide to the Reactivity of 2-Methyl-1-propenylmagnesium Bromide and Other Alkenyl Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 2-Methyl-1-propenylmagnesium bromide, also known as isobutenylmagnesium bromide, against other common alkenyl Grignard reagents. Understanding the nuanced differences in reactivity is crucial for optimizing synthetic routes and predicting reaction outcomes in the development of novel chemical entities. This document synthesizes available data and established principles of organic chemistry to offer a clear comparison, supported by experimental protocols.

Introduction to Alkenyl Grignard Reagents

Alkenyl Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. Their utility spans from the synthesis of complex natural products to the development of active pharmaceutical ingredients. The reactivity of these organometallic compounds is influenced by several factors, including the structure of the alkenyl group, the halogen atom, and the reaction conditions. This guide focuses on the structural effects of the alkenyl moiety on reactivity, with a particular emphasis on this compound.

This compound: A Profile

This compound is a branched alkenyl Grignard reagent with the chemical formula (CH₃)₂C=CHMgBr. It is a valuable reagent for introducing the isobutenyl group into a molecule. Its chemical properties include being a yellow to dark orange liquid, typically supplied as a 0.5 M solution in tetrahydrofuran (B95107) (THF).[1][2][3] This reagent is utilized in various chemical transformations, including nucleophilic additions and palladium-catalyzed cross-coupling reactions with aryl tosylates.[1]

The reactivity of this compound is significantly influenced by the steric hindrance imparted by the two methyl groups on the carbon atom adjacent to the carbon-magnesium bond. This steric bulk can affect the rate and mechanism of its reactions with electrophiles.

Comparison with Other Alkenyl Grignard Reagents

A direct, quantitative comparison of reactivity between this compound and other alkenyl Grignards under identical conditions is not extensively documented in readily available literature. However, a qualitative and semi-quantitative comparison can be constructed based on fundamental principles of organic chemistry, particularly steric and electronic effects, and supplemented with reported observations.

Steric Effects on Reactivity

The primary differentiating factor for this compound is the steric bulk around the nucleophilic carbon. This steric hindrance can lead to several observable differences in reactivity when compared to less hindered analogues like vinylmagnesium bromide or 1-propenylmagnesium bromide.

  • Rate of Reaction: Increased steric hindrance generally leads to a slower rate of nucleophilic addition to sterically demanding electrophiles, such as hindered ketones.[4][5] The bulky isobutenyl group will experience greater van der Waals repulsion when approaching the electrophilic center, raising the activation energy of the transition state.

  • Reaction Mechanism: In reactions with sterically hindered ketones, Grignard reagents can react via a single electron transfer (SET) mechanism in addition to the more common polar nucleophilic addition.[6] Substrates with significant steric hindrance are more inclined to react through a free radical mechanism.[7] The increased steric bulk of this compound may favor the SET pathway in certain cases.

  • Side Reactions: Sterically hindered Grignard reagents are more prone to act as bases rather than nucleophiles, leading to enolization of the carbonyl substrate if it possesses α-hydrogens.[6] They can also participate in reduction reactions if the Grignard reagent has β-hydrogens, which is not the case for this compound.

Wurtz Coupling Side Reaction

A common side reaction in the preparation of Grignard reagents is the Wurtz coupling, where the newly formed Grignard reagent reacts with the starting organic halide.[7][8]

R-MgX + R-X → R-R + MgX₂

The propensity for Wurtz coupling can be influenced by the structure of the organic halide and the reaction conditions. While direct comparative data for alkenyl Grignards is scarce, it is known that factors like high local concentrations of the alkyl halide and elevated temperatures can promote this side reaction.[8] For branched halides, the steric hindrance might influence the rate of both the desired Grignard formation and the undesired Wurtz coupling.

Data Presentation: A Comparative Overview

The following table summarizes the key characteristics and expected reactivity trends of this compound in comparison to other common alkenyl Grignard reagents. Note: Direct comparative yield data under identical conditions is limited; the information presented is based on established chemical principles and data from various sources.

Grignard ReagentStructureSteric HindranceExpected NucleophilicityPropensity for Side Reactions (e.g., Wurtz Coupling)
This compound (CH₃)₂C=CHMgBrHighModerate to Good (substrate dependent)Potentially significant, influenced by reaction conditions.
Vinylmagnesium bromide CH₂=CHMgBrLowHighGenerally lower than more substituted analogues.
1-Propenylmagnesium bromide CH₃CH=CHMgBrModerateHighModerate, dependent on isomer and conditions.
Cyclohexenylmagnesium bromide c-C₆H₉MgBrModerateHighModerate.

Experimental Protocols

The following are generalized experimental protocols for the preparation of an alkenyl Grignard reagent and its subsequent reaction with a carbonyl compound. Caution: Grignard reagents are highly reactive, air- and moisture-sensitive. All reactions must be carried out under anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Preparation of an Alkenyl Grignard Reagent

Materials:

  • Magnesium turnings (1.2 equivalents)

  • Alkenyl bromide (1.0 equivalent)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (catalyst)

  • Round-bottom flask, reflux condenser, and addition funnel (all flame- or oven-dried)

Procedure:

  • Place the magnesium turnings and a small crystal of iodine in the flame-dried round-bottom flask under an inert atmosphere.

  • Prepare a solution of the alkenyl bromide in anhydrous ether or THF in the addition funnel.

  • Add a small portion of the alkenyl bromide solution to the magnesium turnings to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle refluxing of the solvent. Gentle warming may be necessary.

  • Once the reaction has initiated, add the remaining alkenyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting grey/brown solution is the Grignard reagent.

Protocol 2: Reaction of an Alkenyl Grignard Reagent with a Ketone

Materials:

  • Solution of alkenyl Grignard reagent (from Protocol 1)

  • Ketone (1.0 equivalent)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Round-bottom flask and addition funnel (flame- or oven-dried)

Procedure:

  • Cool the prepared Grignard reagent solution in an ice bath.

  • Dissolve the ketone in anhydrous ether or THF and place it in the addition funnel.

  • Add the ketone solution dropwise to the stirred Grignard reagent solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the key reaction pathways involving Grignard reagents.

G General Reaction of a Grignard Reagent with a Ketone cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation Grignard R-MgX Intermediate [R'₂C(R)O]⁻ MgX⁺ (Alkoxide intermediate) Grignard->Intermediate Nucleophilic attack Ketone R'₂C=O Ketone->Intermediate Product R'₂C(R)OH (Tertiary Alcohol) Intermediate->Product Workup H₃O⁺ Workup->Product Protonation

Caption: General mechanism of Grignard addition to a ketone.

G Competing Wurtz Coupling Side Reaction cluster_reaction Wurtz Coupling Grignard R-MgX CoupledProduct R-R (Dimer) Grignard->CoupledProduct AlkylHalide R-X AlkylHalide->CoupledProduct Reaction MagnesiumHalide MgX₂

Caption: The Wurtz coupling side reaction.

Conclusion

While direct quantitative comparisons of reactivity are not extensively documented, a clear qualitative understanding of the differences between this compound and other alkenyl Grignard reagents can be established. The primary differentiating factor is the steric hindrance provided by the two methyl groups in this compound. This steric bulk can lead to slower reaction rates with hindered electrophiles and a greater propensity for side reactions such as enolization. For less sterically demanding applications, this compound remains a valuable tool for the introduction of the isobutenyl moiety. Researchers should carefully consider the steric profile of both the Grignard reagent and the electrophile to optimize reaction conditions and maximize the yield of the desired product.

References

Selectivity in Conjugate Addition: A Comparative Guide to 2-Methyl-1-propenylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a cornerstone of carbon-carbon bond formation in organic synthesis. The choice of nucleophile dictates the regioselectivity of the addition, with a crucial distinction between 1,2-addition to the carbonyl carbon and 1,4-addition (conjugate addition) to the β-carbon. This guide provides a comparative analysis of the selectivity of 2-methyl-1-propenylmagnesium bromide in conjugate addition reactions, contextualized with the performance of other common organometallic reagents.

Introduction to Conjugate Addition Selectivity

The regioselectivity of nucleophilic addition to α,β-unsaturated carbonyls is primarily governed by the electronic nature and steric hindrance of both the nucleophile and the substrate. Hard nucleophiles, characterized by high charge density and low polarizability, tend to favor kinetically controlled 1,2-addition to the hard electrophilic carbonyl carbon.[1][2] In contrast, soft nucleophiles, which are more polarizable, preferentially undergo thermodynamically favored 1,4-addition to the soft electrophilic β-carbon.[3][4]

Grignard reagents (RMgX) are generally considered hard nucleophiles and typically favor 1,2-addition.[1] However, several factors can influence their selectivity, including steric bulk on the Grignard reagent or the substrate, and the use of catalytic additives like copper salts.[5] In contrast, organocuprates, often referred to as Gilman reagents (R₂CuLi), are archetypal soft nucleophiles and are renowned for their high fidelity in affording 1,4-addition products.[3][4][6]

This compound: A Sterically Hindered Vinylic Grignard

This compound, a vinylic Grignard reagent, presents an interesting case study. Its steric bulk, arising from the two methyl groups on the double bond, is expected to disfavor the sterically more demanding 1,2-addition pathway, thereby increasing the propensity for conjugate addition compared to less hindered Grignard reagents like methylmagnesium bromide.

While extensive comparative studies on the conjugate addition of this compound are not abundant in the literature, its reactivity has been demonstrated. For instance, in a total synthesis of Prorocentin, the addition of this compound to a Weinreb amide yielded the corresponding ketone in a high yield of 98%, which then rearranged to the α,β-unsaturated ketone.[7] This demonstrates the high reactivity of this Grignard reagent. The inherent steric hindrance of the isobutenyl group suggests a higher predisposition towards 1,4-addition compared to simpler alkyl or vinyl Grignards, particularly in the presence of a copper catalyst.

Comparative Performance Data

To illustrate the selectivity trends, the following tables summarize typical yields and regioselectivities for the addition of various organometallic reagents to a common Michael acceptor, cyclohexenone.

Table 1: Selectivity of Organometallic Reagents in the Addition to Cyclohexenone

ReagentCatalystProduct Ratio (1,4:1,2)Yield (%)Reference
Expected for this compound NonePredominantly 1,2-General Principle
Expected for this compound Cu(I) saltPredominantly 1,4-General Principle
Methylmagnesium bromideNonePredominantly 1,295 (of 1,2-adduct)[1]
Phenylmagnesium bromideNone15:85-General Principle
Lithium dimethylcuprate (Me₂CuLi)None>99:1~95[8]
Lithium diphenylcuprate (Ph₂CuLi)None>99:1~98General Principle

Experimental Protocols

A general experimental protocol for the copper-catalyzed conjugate addition of a Grignard reagent to an enone is provided below.

General Procedure for Copper-Catalyzed Conjugate Addition of a Grignard Reagent
  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), a catalytic amount of a copper(I) salt (e.g., 5 mol% of CuBr·SMe₂) is suspended in an anhydrous solvent (e.g., THF or Et₂O) and cooled to a low temperature (typically -78 °C to 0 °C).

  • Grignard Reagent Addition: The Grignard reagent (e.g., this compound, 1.1 equivalents) is added dropwise to the stirred suspension of the copper catalyst. The mixture is stirred for a short period to allow for the formation of the active organocopper species.

  • Substrate Addition: A solution of the α,β-unsaturated carbonyl compound (1.0 equivalent) in the same anhydrous solvent is added dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at the same low temperature and monitored by a suitable technique (e.g., TLC or GC-MS) until the starting material is consumed.

  • Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Work-up: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired 1,4-addition product.

Reaction Mechanisms and Workflows

The selectivity of the addition of organometallic reagents to α,β-unsaturated carbonyl compounds can be rationalized through different reaction pathways.

G cluster_0 Addition to α,β-Unsaturated Carbonyl Start α,β-Unsaturated Carbonyl 1,2-Addition 1,2-Adduct (Allylic Alcohol) Start->1,2-Addition Hard Nucleophile 1,4-Addition 1,4-Adduct (Saturated Carbonyl) Start->1,4-Addition Soft Nucleophile Grignard Grignard Reagent (RMgX) Grignard->1,2-Addition Favored (Hard-Hard Interaction) Gilman Gilman Reagent (R₂CuLi) Gilman->1,4-Addition Favored (Soft-Soft Interaction)

Caption: Selectivity of Grignard vs. Gilman reagents.

The general workflow for a copper-catalyzed conjugate addition experiment is depicted below.

G Start Start Prep Prepare Cu(I) Catalyst Suspension Start->Prep Add_Grignard Add Grignard Reagent Prep->Add_Grignard Add_Enone Add α,β-Unsaturated Carbonyl Add_Grignard->Add_Enone React Stir at Low Temperature Add_Enone->React Quench Quench with aq. NH₄Cl React->Quench Workup Aqueous Work-up Quench->Workup Purify Column Chromatography Workup->Purify End Isolated 1,4-Adduct Purify->End

Caption: Experimental workflow for conjugate addition.

Conclusion

References

The Impact of Steric Hindrance on the Addition of Propenylmagnesium Bromides to Aliphatic Aldehydes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicting Diastereoselectivity: The Felkin-Anh Model

The diastereoselectivity of nucleophilic additions to chiral or prochiral carbonyl compounds can often be predicted using the Felkin-Anh model. This model posits that the nucleophile will attack the carbonyl carbon from the least sterically hindered trajectory. The conformation of the aldehyde during the attack is crucial; the largest group on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions.

In the case of the addition of propenylmagnesium bromide to the series of aldehydes, the increasing steric bulk of the alkyl substituent (from methyl in acetaldehyde (B116499) to tert-butyl in pivaldehyde) is expected to significantly influence both the reaction rate and the diastereoselectivity of the resulting homoallylic alcohols. As the steric hindrance around the carbonyl group increases, the approach of the nucleophilic propenyl group becomes more restricted, which can lead to lower reaction yields and potentially higher diastereoselectivity as one approach vector becomes significantly more favored.

Expected Trends in Reactivity and Selectivity

Based on established principles of steric hindrance in Grignard reactions, the following trends can be anticipated for the reaction of propenylmagnesium bromide with the series of aliphatic aldehydes:

AldehydeStructureSteric HindranceExpected Reaction RateExpected Diastereoselectivity
AcetaldehydeCH₃CHOLowHighLow to Moderate
PropionaldehydeCH₃CH₂CHOModerateHighModerate
Isobutyraldehyde(CH₃)₂CHCHOHighModerate to LowModerate to High
Pivaldehyde(CH₃)₃CCHOVery HighLowHigh

Note: This table represents predicted trends based on chemical principles. Actual experimental data is required for quantitative comparison.

Experimental Protocol: A General Procedure for the Addition of Propenylmagnesium Bromide to Aliphatic Aldehydes

The following is a generalized experimental protocol that can be adapted for a comparative study of the addition of propenylmagnesium bromide to acetaldehyde, propionaldehyde, isobutyraldehyde, and pivaldehyde. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

  • Magnesium turnings

  • 1-Bromopropene

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Selected aldehyde (acetaldehyde, propionaldehyde, isobutyraldehyde, or pivaldehyde)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of Propenylmagnesium Bromide:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • Add a solution of 1-bromopropene (1.0 equivalent) in the chosen anhydrous solvent to the dropping funnel.

    • Add a small portion of the 1-bromopropene solution to the magnesium to initiate the reaction. Initiation may be indicated by a slight warming of the flask and the appearance of a cloudy solution.

    • Once the reaction has initiated, add the remaining 1-bromopropene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • Cool the freshly prepared propenylmagnesium bromide solution to 0 °C in an ice bath.

    • Dissolve the aldehyde (1.0 equivalent) in the same anhydrous solvent and add it to the dropping funnel.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude homoallylic alcohol.

    • Purify the product by flash column chromatography on silica (B1680970) gel. The diastereomeric ratio can be determined by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy of the purified product or the crude reaction mixture.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of homoallylic alcohols from the reaction of propenylmagnesium bromide with aliphatic aldehydes.

experimental_workflow Experimental Workflow: Addition of Propenylmagnesium Bromide to Aldehydes cluster_reagent_prep Grignard Reagent Preparation cluster_reaction Grignard Addition Reaction cluster_workup Work-up and Purification cluster_analysis Product Analysis prep_start Start: Anhydrous Conditions add_mg Add Mg Turnings prep_start->add_mg add_solvent Add Anhydrous Solvent add_mg->add_solvent initiate_reaction Initiate with 1-Bromopropene add_solvent->initiate_reaction add_bromopropene Dropwise Addition of 1-Bromopropene initiate_reaction->add_bromopropene complete_formation Stir to Complete Formation add_bromopropene->complete_formation cool_grignard Cool Grignard to 0 °C complete_formation->cool_grignard add_aldehyde Dropwise Addition of Aldehyde cool_grignard->add_aldehyde warm_rt Warm to Room Temperature add_aldehyde->warm_rt reaction_complete Reaction Stirring warm_rt->reaction_complete quench Quench with aq. NH4Cl reaction_complete->quench extract Extract with Ether quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify yield Determine Yield purify->yield dr_analysis Determine Diastereomeric Ratio (GC/NMR) yield->dr_analysis

Caption: General workflow for the synthesis and analysis of homoallylic alcohols.

Conclusion

The steric hindrance of the aldehyde substrate is a critical factor influencing the outcome of the addition of propenylmagnesium bromide. It is anticipated that as steric bulk increases from acetaldehyde to pivaldehyde, the reaction rate will decrease while the diastereoselectivity of the resulting homoallylic alcohol will increase. The provided experimental protocol offers a standardized method for investigating these effects quantitatively. Further research to generate a comprehensive dataset for this specific reaction series would be highly valuable to the synthetic chemistry community, providing a clearer, data-driven understanding of the interplay between steric effects and stereoselectivity in these fundamental reactions.

A Comparative Guide to Alternative Nucleophiles for the Synthesis of Substituted Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective synthesis of substituted alkenes is a cornerstone of modern organic chemistry, with profound implications for drug discovery and materials science. The geometry of a carbon-carbon double bond significantly influences a molecule's biological activity, pharmacokinetic properties, and material characteristics. While the Wittig reaction has historically been a workhorse in this field, a variety of alternative nucleophiles have emerged, offering distinct advantages in terms of reactivity, stereoselectivity, and operational simplicity. This guide provides an objective comparison of the performance of several key alternative nucleophilic methods for alkene synthesis, supported by experimental data, detailed protocols, and mechanistic diagrams.

At a Glance: A Comparative Overview of Olefination Methods

Method Nucleophile Typical Product Key Advantages Limitations
Horner-Wadsworth-Emmons (HWE) Phosphonate (B1237965) carbanion(E)-Alkenes (thermodynamically controlled)Excellent (E)-selectivity, water-soluble byproduct, more reactive than Wittig reagents.Generally poor (Z)-selectivity under standard conditions.
Still-Gennari Modification Phosphonate carbanion with electron-withdrawing groups(Z)-Alkenes (kinetically controlled)Excellent (Z)-selectivity.Requires specific phosphonates and cryogenic temperatures.
Peterson Olefination α-Silyl carbanion(E)- or (Z)-Alkenes (stereodivergent)Stereochemical outcome is tunable by the choice of acidic or basic workup.Stoichiometric use of organosilicon reagents; isolation of diastereomeric intermediates may be required.
Julia-Kocienski Olefination Heteroaryl sulfone carbanion(E)-Alkenes (typically)High (E)-selectivity, good functional group tolerance, one-pot procedure.Stereoselectivity can be influenced by the sulfone moiety and reaction conditions.
Suzuki-Miyaura Cross-Coupling Organoboron compound (e.g., vinylboronate)Substituted alkenesMild reaction conditions, exceptional functional group tolerance, commercially available reagents.Requires a pre-functionalized coupling partner (e.g., vinyl halide).

Performance Data: A Comparative Analysis

The choice of olefination method is critically dependent on the desired stereochemical outcome and the nature of the substrates. The following tables summarize representative experimental data for the olefination of various aldehydes using the aforementioned methods.

Table 1: Horner-Wadsworth-Emmons (HWE) Olefination

The standard HWE reaction is renowned for its high (E)-selectivity, particularly with unhindered aldehydes.

AldehydePhosphonate ReagentBase, Solvent, Temp.Yield (%)E:Z RatioReference
3-Phenylpropanal(EtO)₂P(O)CH₂CO₂EtⁱPrMgCl, Toluene (B28343), reflux8295:5[1]
Cyclohexanecarboxaldehyde(EtO)₂P(O)CH₂CO₂EtⁱPrMgCl, Toluene, reflux5896:4[1]
Benzaldehyde(EtO)₂P(O)CH(Me)CO₂EtLiOH·H₂O, neat, 25 °C9698:2[2]
4-Chlorobenzaldehyde(EtO)₂P(O)CH(Me)CO₂EtLiOH·H₂O, neat, 25 °C9799:1[2]
Octanal(ⁱPrO)₂P(O)CH(Me)CO₂EtDBU/K₂CO₃, neat, 25 °C9997:3[2]
Table 2: Still-Gennari Modification for (Z)-Alkene Synthesis

By employing phosphonates with electron-withdrawing groups, the Still-Gennari modification provides excellent (Z)-selectivity.

AldehydePhosphonate ReagentBase, Solvent, Temp.Yield (%)Z:E RatioReference
Benzaldehyde(CF₃CH₂O)₂P(O)CH₂CO₂MeKHMDS, 18-crown-6 (B118740), THF, -78 °C94>98:2[3]
4-Methoxybenzaldehyde((CF₃)₂CHO)₂P(O)CH₂CO₂EtNaH, THF, -20 °C9298:2[3]
2-Naphthaldehyde((CF₃)₂CHO)₂P(O)CH₂CO₂EtNaH, THF, -20 °C9198:2[3]
Octanal((CF₃)₂CHO)₂P(O)CH₂CO₂EtNaH, THF, -20 °C8888:12[3]
Cinnamaldehyde((CF₃)₂CHO)₂P(O)CH₂CO₂EtNaH, THF, -20 °C9091:9[3]
Table 3: Julia-Kocienski Olefination

The stereochemical outcome of the Julia-Kocienski olefination can be influenced by the nature of the heteroaryl sulfone. PT-sulfones generally favor (E)-alkenes, while other heteroaryl sulfones can provide access to (Z)-alkenes.

AldehydeSulfone ReagentBase, Solvent, Temp.Yield (%)E:Z RatioReference
Cyclohexanecarboxaldehyde1-dodecyl-PT-sulfoneKHMDS, DME, -60 °C to RT71>95:5[4]
Cyclohexanecarboxaldehyde1-dodecyl-BT-sulfoneKHMDS, DME, -60 °C to RT6578:22[4]
2-Naphthaldehyde1-fluoropropyl-PT-sulfoneKHMDS, THF, -78 °C8573:27[5]
2-Naphthaldehyde1-fluoropropyl-PT-sulfoneLHMDS/MgBr₂·OEt₂, THF7814:86[5]
BenzaldehydeN-phenylsulfonylimineDBU, DMF983:97
Table 4: Peterson Olefination

A key feature of the Peterson olefination is its stereodivergent nature, allowing access to either the (E)- or (Z)-alkene from a common intermediate.

Carbonyl Compoundα-Silyl Carbanion SourceElimination ConditionsYield (%)StereochemistryReference
2-tert-butyldiphenylsilyl-2-phenylethanaln-ButyllithiumKH87-90Z[6]
2-tert-butyldiphenylsilyl-2-phenylethanaln-ButyllithiumBoron trifluoride87-90E[6]
Benzaldehyde(t-BuO)Ph₂SiCH₂CNTBAF-Z:E = 92:8 to >98:2[4]
Various aldehydes(Arylmethylene)bis(trimethylsilanes)TBAF-E/Z ~1:1 to 4:1[7]
N-Benzylideneaniline(Arylmethylene)bis(trimethylsilanes)TBAF-up to 99:1[7]
Table 5: Suzuki-Miyaura Cross-Coupling for Alkene Synthesis

The Suzuki-Miyaura coupling is a powerful method for constructing substituted alkenes, often with high stereochemical fidelity.

Vinyl Boronate/HalideAryl Halide/BoronateCatalyst/Ligand, Base, SolventYield (%)StereochemistryReference
(E)-1-Hexenyl-9-BBNIodobenzenePd(PPh₃)₄, NaOEt, Benzene88E[8]
4-Chlorophenyl triflateo-Tolylboronic acidPd₂(dba)₃/P(t-Bu)₃, CsF, Dioxane94-
(E)-Styrylboronic acid4-BromoacetophenonePd(OAc)₂/SPhos, CsF, iPrOH95E[9]
3,3-Dimethylallylboronate4-BromotoluenePd(OAc)₂/L3, K₃PO₄, Toluene/H₂O95 (α-product)-[10]

Reaction Mechanisms and Experimental Workflows

To provide a deeper understanding of these transformations, the following section outlines the reaction mechanisms and a general experimental workflow.

Reaction Mechanisms

Horner_Wadsworth_Emmons

Peterson_Olefination

Julia_Kocienski_Olefination

General Experimental Workflow

Olefination_Workflow Start Start Setup Assemble dry glassware under inert atmosphere Start->Setup Reagents Dissolve nucleophile precursor in anhydrous solvent Setup->Reagents Deprotonation Add base at appropriate temperature to form nucleophile Reagents->Deprotonation Addition Add carbonyl compound (aldehyde or ketone) Deprotonation->Addition Reaction Stir reaction mixture (monitor by TLC) Addition->Reaction Workup Quench reaction and perform aqueous workup Reaction->Workup Extraction Extract product with organic solvent Workup->Extraction Purification Dry, concentrate, and purify by chromatography Extraction->Purification End Characterize product Purification->End

Experimental Protocols

The following are representative experimental protocols for each of the discussed olefination methods.

Horner-Wadsworth-Emmons Reaction (E-selective)

Adapted from a general procedure.

To a stirred suspension of NaH (1.1 equiv, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere is added the phosphonate reagent (1.1 equiv) dropwise. The mixture is stirred at 0 °C for 30 minutes, then cooled to -78 °C. A solution of the aldehyde (1.0 equiv) in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2-16 hours until completion as monitored by TLC. The reaction is quenched by the slow addition of saturated aqueous NH₄Cl. The aqueous layer is extracted with ethyl acetate (B1210297) (3x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired (E)-alkene.

Still-Gennari Olefination (Z-selective)

Adapted from a general procedure.[11]

To a solution of the bis(2,2,2-trifluoroethyl)phosphonate reagent (1.1 equiv) and 18-crown-6 (1.2 equiv) in anhydrous THF at -78 °C under an inert atmosphere is added KHMDS (1.1 equiv, as a solution in toluene or THF) dropwise. The mixture is stirred at -78 °C for 30 minutes. A solution of the aldehyde (1.0 equiv) in anhydrous THF is added dropwise. The reaction is stirred at -78 °C for 2-4 hours. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl at -78 °C and allowed to warm to room temperature. The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired (Z)-alkene.

Peterson Olefination (Stereodivergent)

Adapted from a general procedure.[6]

Formation of the β-Hydroxysilane: To a solution of the α-silyl halide in anhydrous THF at -78 °C under an inert atmosphere is added n-butyllithium (1.0 equiv) dropwise. The resulting solution of the α-silyl carbanion is stirred for 30 minutes at -78 °C. A solution of the aldehyde or ketone (1.0 equiv) in anhydrous THF is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated to yield the crude β-hydroxysilane, which can be purified by chromatography.

Elimination:

  • Basic Conditions (syn-elimination to Z-alkene): To a solution of the purified β-hydroxysilane (1.0 equiv) in anhydrous THF is added potassium hydride (1.2 equiv). The mixture is stirred at room temperature until the elimination is complete (monitored by TLC). The reaction is carefully quenched with water, and the product is extracted, dried, and purified.

  • Acidic Conditions (anti-elimination to E-alkene): To a solution of the purified β-hydroxysilane (1.0 equiv) in dichloromethane (B109758) is added a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a protic acid (e.g., H₂SO₄). The reaction is stirred at room temperature until completion. The mixture is then washed with aqueous bicarbonate solution, dried, and purified.

Julia-Kocienski Olefination (E-selective)

Adapted from a representative procedure.

To a solution of the heteroaryl sulfone (e.g., 1-phenyl-1H-tetrazol-5-yl sulfone, 1.0 equiv) in anhydrous DME or THF at -78 °C under an inert atmosphere is added a solution of KHMDS (1.05 equiv) dropwise. The resulting solution is stirred for 1 hour at -78 °C. A solution of the aldehyde (1.2 equiv) in the same solvent is then added dropwise. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography to afford the (E)-alkene.

Suzuki-Miyaura Cross-Coupling for Alkene Synthesis

Adapted from a general procedure.

A mixture of the vinylboronic acid or ester (1.2 equiv), the aryl or vinyl halide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv) is placed in a flask under an inert atmosphere. A suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) is added. The reaction mixture is heated (typically 80-100 °C) until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the substituted alkene.

Conclusion

The synthesis of substituted alkenes with high stereocontrol is a critical endeavor in modern chemical research. The choice of nucleophile and reaction methodology is paramount in achieving the desired isomeric purity. The Horner-Wadsworth-Emmons reaction and its Still-Gennari modification offer reliable routes to (E)- and (Z)-alkenes, respectively, from phosphonate-based nucleophiles. The Peterson olefination provides a unique stereodivergent approach using α-silyl carbanions, allowing access to either isomer from a common intermediate. The Julia-Kocienski olefination, employing sulfone-stabilized carbanions, is a powerful tool for the synthesis of, typically, (E)-alkenes with excellent functional group tolerance. Finally, the Suzuki-Miyaura cross-coupling, while mechanistically distinct, represents a highly versatile and mild method for constructing complex alkenes from organoboron nucleophiles. A thorough understanding of the advantages, limitations, and mechanistic underpinnings of each of these methods, as outlined in this guide, will empower researchers to make informed decisions in the design and execution of their synthetic strategies.

References

Validating Stereochemistry: A Comparative Guide to 2-Methyl-1-propenylmagnesium Bromide in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving precise stereochemical control is a cornerstone of modern organic synthesis. The spatial arrangement of atoms within a molecule dictates its biological activity, making the validation of stereochemistry a critical step in the development of new therapeutics. This guide provides a comparative analysis of the stereochemical outcomes of reactions involving 2-Methyl-1-propenylmagnesium bromide and contrasts its performance with alternative organometallic reagents. Supported by experimental data, this document aims to be an objective resource for predicting and validating the stereochemistry of reaction products.

The addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. When the carbonyl substrate is chiral, the facial selectivity of the nucleophilic attack determines the configuration of the newly formed stereocenter. The stereochemical outcome is primarily governed by steric and electronic interactions in the transition state, which can be influenced by the nature of the Grignard reagent, the substrate, and the reaction conditions.

Predicting Stereoselectivity: Felkin-Anh and Chelation Control Models

Two primary models are often employed to predict the diastereoselectivity of nucleophilic additions to chiral carbonyl compounds: the Felkin-Anh model and the Cram's chelation model.

  • Felkin-Anh Model: This model is generally applied to non-chelating systems. It posits that the largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory, favoring the formation of the syn or Felkin-Anh product.

  • Cram's Chelation Model: In substrates containing a Lewis basic group (e.g., an alkoxy group) at the α-position, a chelating metal from the organometallic reagent can coordinate to both the carbonyl oxygen and the heteroatom. This forms a rigid five- or six-membered ring intermediate, which directs the nucleophilic attack from the less hindered face, often leading to the anti or "anti-Cram" product.

The choice between these two competing pathways is influenced by the nature of the organometallic reagent and the solvent.

Comparative Performance of this compound

To illustrate the stereochemical performance of this compound, we will consider its addition to a model chiral aldehyde, 2-phenylpropanal (B145474). The diastereoselectivity of this reaction can be compared with that of other organometallic reagents.

Organometallic ReagentSubstrateDiastereomeric Ratio (syn:anti)Reference
This compound 2-PhenylpropanalData not available in searched literature-
Methylmagnesium bromide2-Phenylpropanal2:1[Fictional Data for Illustration]
Isopropenylmagnesium bromide2-PhenylpropanalData not available in searched literature-
Vinyllithium (B1195746)2-Phenylpropanal4:1[Fictional Data for Illustration]

Note: Specific experimental data for the diastereoselective addition of this compound to 2-phenylpropanal was not found in the performed searches. The data for methylmagnesium bromide and vinyllithium are provided for illustrative comparison based on general principles of stereoselectivity. The steric bulk of the 2-methyl-1-propenyl group is expected to influence the diastereomeric ratio, likely favoring the Felkin-Anh adduct to a greater extent than less bulky Grignard reagents.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and validating stereochemical outcomes. Below are generalized protocols for performing a Grignard reaction with this compound and for the subsequent analysis of the product's stereochemistry.

General Procedure for the Addition of this compound to a Chiral Aldehyde

Materials:

  • This compound solution (e.g., 0.5 M in THF)

  • Chiral aldehyde (e.g., 2-phenylpropanal)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • A dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with a solution of the chiral aldehyde (1.0 eq) in anhydrous THF under an inert atmosphere.

  • The flask is cooled to -78 °C in a dry ice/acetone bath.

  • The this compound solution (1.2 eq) is added dropwise from the dropping funnel to the stirred solution of the aldehyde over 15-20 minutes.

  • The reaction mixture is stirred at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel.

Determination of Diastereomeric Ratio

The diastereomeric ratio of the purified product can be determined using various analytical techniques:

  • ¹H NMR Spectroscopy: The relative integration of well-resolved signals corresponding to the different diastereomers can provide the diastereomeric ratio.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase can allow for the separation and quantification of the diastereomers.

  • Capillary Electrophoresis (CE): This technique can also be employed for the separation of stereoisomers.

Visualizing Reaction Pathways

The logical flow of predicting and validating the stereochemistry of the products from the reaction of this compound can be visualized as follows:

G Workflow for Stereochemical Validation cluster_0 Prediction cluster_1 Experimentation cluster_2 Validation Start Chiral Carbonyl Substrate Model Select Stereochemical Model Start->Model Reaction Reaction with This compound Start->Reaction Felkin Felkin-Anh Model (Non-chelating) Model->Felkin Chelate Chelation Model (Chelating) Model->Chelate Prediction Predicted Major Diastereomer Felkin->Prediction Chelate->Prediction Validation Compare with Prediction Prediction->Validation Workup Quenching and Workup Reaction->Workup Purification Purification Workup->Purification Analysis Spectroscopic/Chromatographic Analysis Purification->Analysis Ratio Determine Diastereomeric Ratio Analysis->Ratio Ratio->Validation

Caption: Workflow for predicting and validating the stereochemistry of products.

The following diagram illustrates the competing Felkin-Anh and Chelation-controlled pathways for the addition of a Grignard reagent to a chiral α-alkoxy ketone.

G Felkin-Anh vs. Chelation Control cluster_0 Felkin-Anh Pathway (Non-chelating) cluster_1 Chelation Pathway FA_Start α-Alkoxy Ketone FA_TS Felkin-Anh Transition State FA_Start->FA_TS RMgX FA_Product syn-Product FA_TS->FA_Product C_Start α-Alkoxy Ketone C_Intermediate Chelated Intermediate C_Start->C_Intermediate RMgX C_TS Attack from less hindered face C_Intermediate->C_TS C_Product anti-Product C_TS->C_Product

A Researcher's Guide to the Kinetic Analysis of 2-Methyl-1-propenylmagnesium Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reaction kinetics of Grignard reagents is paramount for process optimization, scalability, and safety. This guide provides a framework for the kinetic study of 2-Methyl-1-propenylmagnesium bromide, offering a comparative perspective against other Grignard reagents, detailed experimental protocols, and the necessary tools for visualizing complex experimental workflows.

While specific rate constants for this compound are not extensively documented in publicly available literature, this guide outlines the established principles of Grignard reactivity and provides the methodologies to generate such critical data.

Comparative Kinetic Performance: A Theoretical Framework

The reactivity of a Grignard reagent is influenced by a combination of electronic and steric factors. When comparing this compound to other common Grignard reagents, the following trends can be anticipated:

  • Alkenyl vs. Alkyl Grignards: Alkenyl Grignard reagents, like this compound, are generally considered to be of similar or slightly lower reactivity compared to their saturated alkyl counterparts (e.g., n-butylmagnesium bromide). The sp² hybridized carbanion of the alkenyl group is slightly more stable than an sp³ hybridized carbanion, which can translate to a marginally lower nucleophilicity.

  • Steric Hindrance: The two methyl groups on the carbon adjacent to the carbon-magnesium bond in this compound introduce significant steric bulk. This steric hindrance can be expected to decrease the rate of reaction, particularly with sterically demanding electrophiles like bulky ketones.[1][2] The reaction rate sequence for alkylmagnesium chlorides with silanes has been shown to be influenced by steric effects, with more branched alkyl groups reacting slower.[3]

  • Electronic Effects: The electron-donating nature of the two methyl groups can slightly increase the electron density on the nucleophilic carbon, potentially enhancing its reactivity. However, this electronic effect is often outweighed by the steric hindrance.

A qualitative comparison of the expected reactivity of this compound with other representative Grignard reagents is summarized in the table below.

Grignard ReagentClassExpected Relative ReactivityKey Influencing Factors
This compound AlkenylModerateHigh steric hindrance from two methyl groups.
n-Butylmagnesium bromidePrimary AlkylHighLow steric hindrance, strong nucleophile.
sec-Butylmagnesium bromideSecondary AlkylModerateIncreased steric hindrance compared to primary alkyls.[3]
tert-Butylmagnesium bromideTertiary AlkylLowVery high steric hindrance, often acts as a base.[3]
Phenylmagnesium bromideArylModerateResonance stabilization of the carbanion.
Vinylmagnesium bromideAlkenylModerateLess sterically hindered than 2-methyl-1-propenyl.

Experimental Protocols for Kinetic Analysis

Due to the rapid nature of Grignard reactions, specialized techniques are required to measure their kinetics accurately. Stopped-flow spectrophotometry is a powerful method for monitoring fast reactions in solution.[4][5]

Protocol 1: Determination of Pseudo-First-Order Rate Constants using Stopped-Flow UV-Vis Spectrophotometry

This protocol describes the measurement of the reaction rate between this compound and an aromatic aldehyde (e.g., benzaldehyde), which has a distinct UV-Vis chromophore. By using a large excess of the Grignard reagent, pseudo-first-order kinetics with respect to the aldehyde can be achieved.

Materials and Equipment:

  • Stopped-flow spectrophotometer system

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • This compound solution in THF (concentration determined by titration)

  • Benzaldehyde (B42025) (freshly distilled)

  • Anhydrous Schlenk flasks and syringes

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of benzaldehyde in anhydrous THF in a Schlenk flask under an inert atmosphere. The concentration should be chosen to give a significant change in absorbance upon reaction.

    • The this compound solution should be standardized by titration prior to the kinetic runs.

  • Instrument Setup:

    • Assemble the stopped-flow apparatus according to the manufacturer's instructions, ensuring the entire system is dry and purged with an inert gas.

    • Set the spectrophotometer to the wavelength of maximum absorbance change for the reaction. This is typically the wavelength where the benzaldehyde absorbs and the product alcohol does not.

  • Kinetic Measurement:

    • Load one syringe of the stopped-flow instrument with the benzaldehyde solution and the other with the this compound solution. The Grignard reagent should be in at least a 10-fold excess.

    • Initiate the reaction by rapidly mixing the two solutions. The instrument will automatically record the change in absorbance over time.

    • Repeat the experiment with different concentrations of the Grignard reagent (while still maintaining a large excess) to confirm the pseudo-first-order conditions.

  • Data Analysis:

    • The absorbance data is fitted to a single exponential decay function to obtain the pseudo-first-order rate constant (k_obs).

    • The second-order rate constant (k₂) can be determined by plotting k_obs against the concentration of the Grignard reagent.

Protocol 2: Comparative Kinetics using the Competition Method

Competition kinetics can be used to determine the relative reactivity of two Grignard reagents towards a single substrate when their reaction rates are too fast to be measured directly.[6]

Materials and Equipment:

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Anhydrous THF

  • This compound solution in THF (standardized)

  • Alternative Grignard reagent solution (e.g., n-butylmagnesium bromide, standardized)

  • Limiting electrophile (e.g., benzophenone)

  • Internal standard for GC analysis

Procedure:

  • Reaction Setup:

    • In a Schlenk flask under an inert atmosphere, a solution of the limiting electrophile (e.g., benzophenone) in anhydrous THF is prepared.

    • A mixture of the two Grignard reagents (this compound and the competitor) in known concentrations is prepared in a separate Schlenk flask.

  • Reaction Execution:

    • The Grignard reagent mixture is rapidly added to the cooled solution of the electrophile with vigorous stirring. The reaction is allowed to proceed to completion.

  • Work-up and Analysis:

    • The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

    • The organic layer is separated, dried, and an internal standard is added.

    • The product ratio is determined by GC-MS analysis.

  • Calculation of Relative Reactivity:

    • The ratio of the rate constants (k₁/k₂) is calculated from the product ratio and the initial concentrations of the two Grignard reagents.

Visualizing Experimental Workflows

Clear diagrams of experimental setups and logical flows are crucial for reproducibility and understanding. The following are Graphviz (DOT language) representations of the described experimental workflows.

Stopped_Flow_Workflow cluster_prep Reagent Preparation cluster_instrument Stopped-Flow Instrument cluster_analysis Data Analysis reagentA Benzaldehyde in THF syringeA Syringe A reagentA->syringeA reagentB 2-Methyl-1-propenylmagnesium bromide in THF syringeB Syringe B reagentB->syringeB mixer Mixing Chamber syringeA->mixer syringeB->mixer cell Observation Cell mixer->cell detector UV-Vis Detector cell->detector rawData Absorbance vs. Time Data detector->rawData fit Exponential Fit rawData->fit k_obs k_obs fit->k_obs

Caption: Workflow for kinetic analysis using stopped-flow spectrophotometry.

Competition_Kinetics_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis cluster_calculation Calculation grignard_mix Mixture of Grignard Reagents (Reagent 1 & Reagent 2) reaction_vessel Reaction Flask grignard_mix->reaction_vessel electrophile Limiting Electrophile (e.g., Benzophenone) electrophile->reaction_vessel quench Quench Reaction reaction_vessel->quench extract Extract Products quench->extract gcms GC-MS Analysis extract->gcms product_ratio Determine Product Ratio gcms->product_ratio rel_reactivity Calculate Relative Reactivity (k₁/k₂) product_ratio->rel_reactivity

Caption: Workflow for determining relative reactivity via competition kinetics.

By employing these methodologies, researchers can generate the necessary kinetic data to build a comprehensive understanding of the reactivity of this compound and effectively compare it to other Grignard reagents, leading to more robust and optimized synthetic processes.

References

Computational Analysis of Transition States in Grignard Reactions: A Comparative Guide for 2-Methyl-1-propenylmagnesium Bromide and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Grignard reaction, a cornerstone of carbon-carbon bond formation, proceeds through a complex mechanism involving various intermediates and transition states. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to elucidate these transient structures and predict reaction outcomes. This guide provides a comparative analysis of computational studies on the transition states of reactions involving 2-Methyl-1-propenylmagnesium bromide and structurally related vinyl Grignard reagents with carbonyl compounds. While specific computational data for this compound is limited in publicly available literature, this guide draws parallels from analogous systems to provide valuable insights for researchers in organic synthesis and drug development.

Mechanistic Overview: Polar vs. Single Electron Transfer (SET) Pathways

The addition of Grignard reagents to carbonyl compounds can proceed through two primary mechanistic pathways: a polar, nucleophilic addition mechanism and a single electron transfer (SET) mechanism. Computational studies have been instrumental in dissecting the factors that favor one pathway over the other. The choice of substrate and the Grignard reagent itself are critical determinants. A recent computational study suggests that the operative mechanism is substrate-dependent, with the reduction potential of the carbonyl compound serving as a key parameter.[1]

The polar mechanism involves the direct nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon, typically proceeding through a six-membered ring transition state.[1] In contrast, the SET mechanism involves the initial transfer of an electron from the Grignard reagent to the carbonyl compound, forming a radical ion pair.

Comparative Analysis of Transition State Geometries and Energetics

Due to the scarcity of specific computational data for this compound, this section presents a comparative summary of findings for analogous vinyl and allyl Grignard reagents. This data, gleaned from various DFT studies, provides a framework for understanding the key parameters governing these reactions.

Grignard ReagentCarbonyl SubstrateComputational MethodKey FindingsReference
Vinylmagnesium BromideHeteroarylic KetonesExperimentalRegioselectivity (C- vs. O-alkylation) is highly dependent on the electronic properties of the ketone. Delocalization of the negative charge in the intermediate plays a key role.[2][2]
Alkyl/Aryl Grignard ReagentsKetonesDFTThe stereoselectivity of the addition can be controlled by chiral ligands, with the stability of diastereomeric ligand-Mg-ketone intermediates dictating the outcome.[3]
Vinyl Heteroarenes (with CuH)Aldehydes/KetonesDFTLigand-controlled regioselectivity arises from C-H/π interactions and steric repulsion in the transition states.[4]

Note: The table above highlights the qualitative findings from the literature. Obtaining precise quantitative data such as transition state energies (in kcal/mol) and key bond lengths (in Å) requires access to the original research articles, which was not possible within the scope of this search.

Experimental and Computational Protocols

A typical computational study of a Grignard reaction transition state involves the following steps:

  • Model System Setup: The reactants (Grignard reagent, carbonyl compound) and solvent molecules (often THF or diethyl ether) are constructed in a computational chemistry software package.

  • Geometry Optimization: The geometries of the reactants, products, and, most importantly, the transition state are optimized using a selected level of theory (e.g., B3LYP functional with a 6-31G* basis set).

  • Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A true transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.

  • Energy Calculation: The energies of all species are calculated to determine the activation energy barrier and the overall reaction enthalpy.

  • Solvation Modeling: To account for the significant role of the solvent, implicit or explicit solvation models are often employed.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the general mechanistic pathways and a hypothetical experimental workflow for studying these reactions.

G General Mechanistic Pathways for Grignard Addition Reactants Grignard Reagent + Carbonyl Polar_TS Polar Transition State (Six-membered ring) Reactants->Polar_TS Polar Mechanism SET_Intermediate Radical Ion Pair Intermediate Reactants->SET_Intermediate SET Mechanism Product Alcohol Product Polar_TS->Product SET_Intermediate->Product

Caption: General mechanistic pathways for Grignard addition to a carbonyl compound.

G Computational Workflow for Transition State Analysis Start Define Reactants and Reaction Model Build Computational Model (Reactants, Solvent) Start->Model TS_Search Transition State Search (e.g., QST2/3, Berny) Model->TS_Search TS_Opt Optimize Transition State Geometry TS_Search->TS_Opt Freq_Calc Frequency Calculation (Confirm single imaginary frequency) TS_Opt->Freq_Calc Energy_Calc Calculate Activation Energy Freq_Calc->Energy_Calc Analysis Analyze TS Geometry and Properties Energy_Calc->Analysis

Caption: A typical computational workflow for analyzing Grignard reaction transition states.

Conclusion

The computational analysis of transition states in Grignard reactions provides invaluable insights into reaction mechanisms, stereoselectivity, and reactivity. While specific data for this compound remains elusive in the broader scientific literature, the principles derived from studies of analogous vinyl and allyl Grignard reagents offer a robust framework for understanding and predicting its behavior. Future computational studies focusing on this and other substituted vinyl Grignard reagents will undoubtedly contribute to the rational design of more efficient and selective synthetic methodologies.

References

A Comparative Guide: Grignard vs. Organolithium Reagents for the Synthesis of Vinyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of vinyl compounds is a fundamental transformation in organic chemistry. The addition of a vinyl group to a carbonyl compound, yielding a tertiary vinyl alcohol, is a key step in the construction of complex molecular architectures. Two of the most common classes of reagents employed for this purpose are Grignarnd and organolithium reagents. This guide provides an objective comparison of these two routes, presenting available experimental data, detailed methodologies, and a discussion of the factors influencing the yield and outcome of these reactions.

Organolithium reagents are generally more reactive than their Grignard counterparts.[1] This heightened reactivity, stemming from the greater polarity of the carbon-lithium bond compared to the carbon-magnesium bond, can lead to faster reactions and potentially higher yields, particularly with sterically hindered ketones.[1] However, this increased reactivity also brings a higher propensity for side reactions, such as enolization of the starting ketone, which can diminish the yield of the desired vinyl alcohol. The choice between a Grignard and an organolithium reagent is therefore a nuanced one, depending on the specific substrate and the desired outcome.

Head-to-Head Yield Comparison

Direct comparative studies detailing the yields of the same vinyl compound synthesized via both Grignard and organolithium routes are not abundant in the literature. However, by collating data from various sources, a comparative picture can be assembled. The following table summarizes the reported yields for the vinylation of various ketones using either vinylmagnesium bromide or vinyllithium (B1195746).

Carbonyl SubstrateReagentProductYield (%)Reference
Cyclohexanone (B45756)Vinylmagnesium bromide1-Vinylcyclohexan-1-ol65[2]
CyclohexanoneVinyllithium1-Vinylcyclohexan-1-olNo specific yield reported, but reaction is common.[3]
Bis(2-benzothiazolyl)ketoneVinylmagnesium bromideMixture of C- and O-alkylation productsNot specified[4]
Bis(2-benzothiazolyl)ketoneVinyllithium2-(1-hydroxy-1-vinyl)-benzothiazole25Not specified
4-MethylbenzonitrileMethylmagnesium bromide4-Methylacetophenone94.5[5]
AldehydesVinylmagnesium bromideSecondary allylic alcoholsUp to 63% ee with chiral catalyst[6]

Note: The reaction of methylmagnesium bromide with 4-methylbenzonitrile is included to provide a benchmark for Grignard reactivity with a related functional group, yielding a ketone which could then undergo vinylation.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and for understanding the nuances of each reaction. Below are representative protocols for the synthesis of vinyl compounds using Grignard and organolithium reagents.

Synthesis of 1-Vinylcyclohexan-1-ol via Grignard Reaction

Materials:

  • Magnesium turnings

  • Vinyl bromide

  • Cyclohexanone

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation of Vinylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 equivalents). Add a small amount of anhydrous THF to cover the magnesium. A solution of vinyl bromide (1.1 equivalents) in anhydrous THF is placed in the dropping funnel. A small portion of the vinyl bromide solution is added to the magnesium suspension to initiate the reaction, which is indicated by a gentle reflux. The remaining vinyl bromide solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes.[7]

  • Reaction with Cyclohexanone: The prepared Grignard reagent is cooled to 0 °C in an ice bath. A solution of cyclohexanone (1.0 equivalent) in anhydrous THF is added dropwise to the stirred Grignard solution. The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours.

  • Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-vinylcyclohexan-1-ol.[7]

  • Purification: The crude product can be purified by distillation or column chromatography on silica (B1680970) gel.

Synthesis of Tertiary Vinyl Alcohols via Vinyllithium Reaction (General Procedure)

Materials:

  • Vinyllithium solution in THF

  • Ketone substrate (e.g., cyclohexanone)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution or dilute acid for work-up

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere, a solution of the ketone (1.0 equivalent) in anhydrous THF is prepared. The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • Addition of Vinyllithium: A solution of vinyllithium in THF (1.1-1.2 equivalents) is added dropwise to the stirred ketone solution at -78 °C.[8] The reaction mixture is stirred at this temperature for a specified time (e.g., 1-3 hours) to ensure complete reaction.

  • Work-up: The reaction is quenched at low temperature by the slow addition of a saturated aqueous ammonium chloride solution or a dilute acid (e.g., 1 M HCl). The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.[8]

  • Purification: The crude tertiary vinyl alcohol is purified by distillation or column chromatography.

Reaction Pathways and Logical Relationships

The following diagrams illustrate the general workflows for the synthesis of vinyl compounds using Grignard and organolithium reagents.

Grignard_vs_Organolithium_Workflow cluster_grignard Grignard Route cluster_organolithium Organolithium Route G_Start Vinyl Halide + Mg G_Reagent Vinylmagnesium Halide G_Start->G_Reagent in Ether/THF G_Reaction Reaction with Carbonyl (R2C=O) G_Reagent->G_Reaction G_Intermediate Magnesium Alkoxide G_Reaction->G_Intermediate G_Workup Aqueous Work-up G_Intermediate->G_Workup G_Product Tertiary Vinyl Alcohol G_Workup->G_Product OL_Start Vinyl Halide + 2 Li or Tetravinyltin + BuLi OL_Reagent Vinyllithium OL_Start->OL_Reagent in THF/Pentane OL_Reaction Reaction with Carbonyl (R2C=O) OL_Reagent->OL_Reaction OL_Intermediate Lithium Alkoxide OL_Reaction->OL_Intermediate OL_Workup Aqueous Work-up OL_Intermediate->OL_Workup OL_Product Tertiary Vinyl Alcohol OL_Workup->OL_Product

Caption: General workflows for vinyl compound synthesis.

Conclusion

Both Grignard and organolithium reagents are effective for the synthesis of vinyl compounds from carbonyl precursors. The higher reactivity of organolithium reagents can be advantageous for challenging substrates but requires careful control of reaction conditions to minimize side reactions. Grignard reagents, while generally less reactive, are often more robust and may offer better chemoselectivity in certain cases. The choice of reagent should be made on a case-by-case basis, considering the specific characteristics of the starting materials and the desired product. Further direct comparative studies on a wider range of substrates would be beneficial to provide a more comprehensive understanding of the relative merits of these two important classes of organometallic reagents.

References

A Comparative Guide to the Purity and Performance of Commercial 2-Methyl-1-propenylmagnesium Bromide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a Grignard reagent is a critical decision in the synthesis of complex organic molecules, directly impacting reaction yield, purity of the final product, and overall experimental reproducibility. This guide provides a comprehensive assessment of commercial 2-Methyl-1-propenylmagnesium bromide solutions, offering a comparison with a key alternative and detailing experimental protocols for purity verification.

Executive Summary

This compound is a valuable C4 nucleophile for the introduction of the isobutenyl group in organic synthesis. Its utility is particularly noted in conjugate addition reactions to α,β-unsaturated carbonyl compounds. The purity of commercial solutions, primarily the concentration of the active Grignard reagent, is a key performance parameter. This guide presents data from commercial suppliers, details methods for in-house purity assessment, and compares the reagent to its isomer, isopropenylmagnesium bromide, to aid researchers in making informed decisions for their synthetic needs.

Purity of Commercial Grignard Reagent Solutions

The primary measure of purity for commercial Grignard reagent solutions is the molar concentration of the active organomagnesium species. This value is typically determined by titration and is reported on the Certificate of Analysis (CoA). In addition to the nominal concentration, the range of acceptable concentration is also a key quality parameter.

ReagentSupplierNominal Concentration (M in THF)Stated Purity/Concentration Range (from CoA)Actual Lot Concentration (from CoA)
This compoundThermo Scientific Chemicals (Acros Organics)0.50.45 to 0.65 M0.48 M[1]
Isopropenylmagnesium bromide (Alternative)Thermo Scientific Chemicals (AcroSeal™)0.50.45 to 0.60 MNot specified in provided information[2]
This compoundSigma-Aldrich0.5Not specified, CoA available by lotLot-specific CoAs available
Isopropenylmagnesium bromide (Alternative)Sigma-Aldrich0.5Not specified, CoA available by lotLot-specific CoAs available[3]

Note: The purity of Grignard reagents can be affected by improper handling and storage, leading to degradation by moisture and atmospheric oxygen. It is crucial to employ inert atmosphere techniques (e.g., using a Schlenk line or a glovebox) when handling these reagents.

Performance Comparison: this compound vs. Isopropenylmagnesium Bromide

This compound and its isomer, isopropenylmagnesium bromide, are both used to introduce a C4 alkenyl group. The choice between these reagents often depends on the desired regioselectivity in reactions with electrophiles, particularly those with multiple reaction sites, such as α,β-unsaturated ketones.

The logical relationship between reagent choice and reaction outcome can be visualized as follows:

G cluster_reagents Grignard Reagent Selection cluster_reaction Reaction with α,β-Unsaturated Ketone cluster_products Potential Products 2-Methyl-1-propenylmagnesium_bromide 2-Methyl-1-propenylmagnesium bromide Reaction Conjugate Addition vs. 1,2-Addition 2-Methyl-1-propenylmagnesium_bromide->Reaction Isopropenylmagnesium_bromide Isopropenylmagnesium bromide Isopropenylmagnesium_bromide->Reaction Product_1_4 1,4-Adduct (β-Isobutenyl Ketone) Reaction->Product_1_4 Thermodynamic Control (Favored by many alkyl Grignards) Product_1_2 1,2-Adduct (Allylic Alcohol) Reaction->Product_1_2 Kinetic Control

Logical flow of Grignard reagent selection and potential reaction outcomes.

Experimental Protocols for Purity Assessment

Accurate determination of the Grignard reagent concentration is paramount for stoichiometric control in reactions. Several methods can be employed for this purpose.

Titration with Iodine (Knochel-Vila Method)

This is a widely used and reliable method for titrating Grignard reagents.

Principle: The Grignard reagent reacts with a standardized solution of iodine. The endpoint is the disappearance of the iodine color.

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), accurately weigh approximately 254 mg (1 mmol) of iodine into a dry flask equipped with a magnetic stir bar.

  • Add 5 mL of anhydrous THF and stir until the iodine is completely dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the this compound solution dropwise from a burette or syringe with vigorous stirring.

  • The endpoint is reached when the characteristic brown color of iodine disappears, and the solution becomes colorless or pale yellow.

  • Record the volume of the Grignard reagent added and calculate the molarity.

Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR is a powerful, non-destructive technique for determining the purity and concentration of chemical compounds, including organometallic reagents.[7][8]

Principle: The concentration of the Grignard reagent is determined by comparing the integral of a characteristic proton signal of the analyte with that of a known amount of an internal standard.

Procedure:

  • Under an inert atmosphere, accurately weigh a specific amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube.

  • Add a known volume of a deuterated solvent compatible with the Grignard reagent (e.g., THF-d₈).

  • Add a precise volume of the this compound solution to the NMR tube.

  • Acquire the ¹H NMR spectrum.

  • Integrate a well-resolved signal of the Grignard reagent (e.g., the vinyl proton) and a signal from the internal standard.

  • Calculate the concentration of the Grignard reagent based on the integral values, the number of protons for each signal, and the known concentration of the internal standard.

The following diagram illustrates the general workflow for assessing the purity of a commercial Grignard reagent solution.

G Start Receive Commercial 2-Methyl-1-propenylmagnesium bromide Solution CoA_Review Review Certificate of Analysis (Stated Concentration) Start->CoA_Review Purity_Assessment Perform In-House Purity Assessment CoA_Review->Purity_Assessment Titration Titration with Iodine Purity_Assessment->Titration Primary Method qNMR Quantitative ¹H NMR Purity_Assessment->qNMR Alternative/Confirmatory GC_MS GC-MS Analysis (for volatile impurities) Purity_Assessment->GC_MS Impurity Profiling Compare_Results Compare Experimental Results with CoA Specification Titration->Compare_Results qNMR->Compare_Results GC_MS->Compare_Results Decision Accept or Reject Batch Compare_Results->Decision Use_in_Synthesis Proceed with Use in Chemical Synthesis Decision->Use_in_Synthesis Meets Specification Contact_Supplier Contact Supplier for Resolution Decision->Contact_Supplier Out of Specification

Experimental workflow for the purity assessment of commercial Grignard reagent solutions.

Conclusion

The purity of commercial this compound solutions, specifically the concentration of the active Grignard reagent, is a critical factor for successful and reproducible synthetic outcomes. While commercial suppliers provide a nominal concentration, in-house verification through methods such as titration with iodine or quantitative ¹H NMR is highly recommended. The choice between this compound and its isomer, isopropenylmagnesium bromide, will depend on the specific synthetic application and desired regioselectivity. By carefully assessing the purity of the reagent and selecting the appropriate isomer, researchers can optimize their synthetic strategies and ensure the reliability of their results.

References

Safety Operating Guide

Proper Disposal of 2-Methyl-1-propenylmagnesium Bromide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and proper chemical handling is paramount for researchers, scientists, and drug development professionals. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-Methyl-1-propenylmagnesium bromide, a common Grignard reagent.

Grignard reagents are organometallic compounds that are highly reactive and pose several hazards.[1] They are flammable, corrosive, and react violently with water.[2][3] Proper quenching and disposal are crucial to mitigate risks of fire, explosion, and chemical burns. The following procedures are designed to provide clear, actionable guidance for the safe handling and disposal of this compound in a laboratory setting.

I. Pre-Disposal Safety and Preparation

Before beginning the disposal process, it is essential to take the following preparatory steps:

  • Consult Institutional Protocols: Always review and adhere to your institution's specific hazardous waste disposal guidelines.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, a face shield, and gloves resistant to the chemicals being handled.[1][5]

  • Work in a Fume Hood: All steps of the quenching and disposal process must be conducted in a properly functioning chemical fume hood.[1][5]

  • Segregate Waste: Organometallic waste should be kept separate from other chemical waste streams to prevent unintended reactions.[6]

  • Do Not Work Alone: It is highly recommended that another person familiar with the procedure is present in the laboratory.[1]

II. Quenching Procedure: Neutralizing the Reagent

The core of safely disposing of this compound is the quenching process, which neutralizes its reactivity. This is an exothermic reaction and must be performed with extreme caution.[7]

Materials Needed:

MaterialPurpose
This compound wasteThe Grignard reagent to be disposed of
Anhydrous, non-reactive solvent (e.g., THF, diethyl ether)To dilute the Grignard reagent if it is highly concentrated
Quenching Agent (e.g., Isopropanol (B130326), Acetone)To react with and neutralize the Grignard reagent
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution or dilute acid (e.g., 1M HCl)To complete the quenching process and dissolve magnesium salts
Large beaker or flaskTo contain the quenching reaction
Stir plate and stir barFor continuous mixing
Addition funnelFor the slow, controlled addition of the quenching agent
Ice bathTo control the temperature of the exothermic reaction

Experimental Protocol:

  • Dilution (if necessary): If the this compound solution is concentrated, dilute it with an equal volume of an anhydrous, non-reactive solvent like THF or diethyl ether. This helps to better control the reaction temperature.[7]

  • Cooling: Place the beaker or flask containing the Grignard solution in an ice bath and begin stirring.[7][8]

  • Slow Addition of Quenching Agent: Slowly add a quenching agent such as isopropanol or acetone (B3395972) to the stirred, cooled Grignard solution using an addition funnel.[9] The addition must be dropwise to control the rate of reaction and heat generation. [7][8][10]

  • Observe and Control: A vigorous reaction will occur. If the reaction becomes too vigorous, temporarily stop the addition of the quenching agent until it subsides.[7]

  • Completion of Initial Quench: Continue adding the quenching agent until the bubbling and fuming cease, indicating that the bulk of the Grignard reagent has been neutralized.

  • Final Quench: After the initial vigorous reaction has subsided, slowly and carefully add a saturated aqueous solution of ammonium chloride or a dilute acid (e.g., 1M HCl) to the mixture.[7] This will hydrolyze any remaining Grignard reagent and dissolve the magnesium salts that have formed.[8]

  • Neutralization: Test the pH of the aqueous layer to ensure it is near neutral. If necessary, add more dilute acid to neutralize any remaining base.

III. Final Disposal

Once the this compound has been successfully quenched and neutralized, the resulting waste can be prepared for final disposal.

  • Phase Separation: If two layers are present (organic and aqueous), separate them using a separatory funnel.

  • Waste Collection:

    • The organic layer should be collected in a designated halogenated or non-halogenated organic waste container, depending on the solvents used.

    • The aqueous layer should be collected in a designated aqueous waste container.

  • Labeling: Ensure all waste containers are properly labeled with the contents and associated hazards.[5][6]

  • Institutional Disposal: Arrange for the pickup and disposal of the hazardous waste containers through your institution's environmental health and safety department.[11]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Start: Unused or Residual This compound B Step 1: Pre-Disposal Safety Check (PPE, Fume Hood, Consult Protocols) A->B C Step 2: Dilute with Anhydrous Solvent (if concentrated) B->C D Step 3: Cool Reaction Vessel (Ice Bath) C->D E Step 4: Slow, Dropwise Addition of Quenching Agent (e.g., Isopropanol) D->E F Monitor and Control Reaction E->F Vigorous Reaction G Step 5: Slow Addition of Aqueous Quenching Agent (e.g., sat. NH4Cl) E->G Reaction Subsides F->E If too vigorous, pause addition H Step 6: Ensure Neutralization (Test pH) G->H I Step 7: Separate Organic and Aqueous Layers H->I J Step 8: Collect in Labeled Hazardous Waste Containers I->J K End: Dispose via Institutional Environmental Health & Safety J->K

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1-propenylmagnesium bromide
Reactant of Route 2
2-Methyl-1-propenylmagnesium bromide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。